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Foundational

The Non-Imidazole Histamine H3 Receptor Agonist 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839): A Technical Guide to its Mechanism of Action

Abstract This technical guide provides an in-depth exploration of the mechanism of action of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine, a potent and selective non-imidazole histamine H3 receptor (H3R) agonist, al...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine, a potent and selective non-imidazole histamine H3 receptor (H3R) agonist, also known as VUF16839. We will dissect its molecular interactions with the H3R, delineate the subsequent intracellular signaling cascades, and provide detailed protocols for key in vitro and in vivo assays used to characterize its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of histaminergic systems and the development of novel therapeutics targeting the H3R.

Introduction: The Significance of a Non-Imidazole H3R Agonist

The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters such as dopamine, acetylcholine, and serotonin.[1][2] This positions the H3R as a critical regulator of various physiological processes, including sleep-wake cycles, cognition, and appetite.[2]

Historically, the development of H3R agonists has been dominated by imidazole-based compounds, which often present challenges related to selectivity and potential off-target effects. The emergence of non-imidazole agonists like 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839) represents a significant advancement in the field.[1] VUF16839 offers a structurally novel scaffold with high affinity and full agonistic activity at the human H3R, making it a valuable tool for dissecting H3R pharmacology and a promising lead for therapeutic development.[1] The azetidine and pyrimidine moieties are key structural features that contribute to its unique pharmacological profile.[3][4]

Molecular Mechanism of Action: Engagement of the Histamine H3 Receptor

The primary mechanism of action of VUF16839 is its direct binding to and activation of the histamine H3 receptor. As a full agonist, it mimics the action of the endogenous ligand, histamine, initiating a cascade of intracellular events.

Receptor Binding and Activation

VUF16839 exhibits high affinity for the human H3R, with a reported pKi value of 8.5.[1] This strong binding is attributed to specific molecular interactions within the receptor's binding pocket. Upon binding, VUF16839 induces a conformational change in the H3R, transitioning it from an inactive to an active state. This conformational shift is the crucial first step in signal transduction.

G Protein Coupling and Downstream Signaling

The activated H3R couples to inhibitory G proteins of the Gi/o family.[2][5] This coupling leads to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effector proteins.

The canonical signaling pathway initiated by H3R activation is the inhibition of adenylyl cyclase.[2][5] The activated Gαi/o subunit directly inhibits this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA) and the phosphorylation of its downstream targets, including the cAMP response element-binding protein (CREB).[2]

Beyond the canonical adenylyl cyclase inhibition, H3R activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[2][6] The Gβγ subunits released upon G protein activation can also directly interact with and modulate the activity of ion channels.[2]

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VUF16839 VUF16839 H3R Histamine H3 Receptor (GPCR) VUF16839->H3R Binds & Activates Gi_o Gi/o Protein H3R->Gi_o Couples to G_alpha Gαi/o subunit Gi_o->G_alpha G_beta_gamma Gβγ subunit Gi_o->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha->AC Inhibits MAPK MAPK Pathway G_beta_gamma->MAPK Modulates PI3K PI3K Pathway G_beta_gamma->PI3K Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Figure 1: H3R Signaling Pathway

Pharmacological Profile: Potency and Selectivity

A comprehensive understanding of a compound's mechanism of action necessitates a thorough evaluation of its potency and selectivity. VUF16839 has been characterized as a high-potency agonist at the human H3R with an pEC50 of 9.5.[1] Importantly, it exhibits selectivity over other histamine receptor subtypes, a crucial attribute for a therapeutic candidate.

ParameterReceptor SubtypeValueReference
Binding Affinity (pKi) Human H3R8.5[1]
Human H4R8.1[2]
Functional Potency (pEC50) Human H3R9.5[1]
Human H4R8.5[2]
Functional Activity Human H1RNo activation up to 10 µM[2]
Human H2RNo activation up to 10 µM[2]

Table 1: Pharmacological Parameters of VUF16839

Experimental Protocols for Mechanistic Elucidation

The characterization of VUF16839's mechanism of action relies on a combination of in vitro and in vivo assays. Below are detailed protocols for two key experimental approaches.

In Vitro Assessment of H3R Agonism: CRE-Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate a Gi/o-coupled receptor, such as the H3R, by measuring the downstream effect on cAMP levels. A decrease in cAMP leads to reduced activation of a cAMP-responsive element (CRE), which in turn drives the expression of a luciferase reporter gene. For a Gi-coupled receptor agonist, a decrease in the forskolin-stimulated luciferase signal is expected.

CRE_Luciferase_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_detection Luminescence Detection cluster_analysis Data Analysis A1 Culture CHO-K1 cells stably expressing human H3R and a CRE-luciferase reporter. A2 Seed cells into a 96-well plate (e.g., 25,000 cells/well). A1->A2 A3 Incubate for 24 hours at 37°C, 5% CO2. A2->A3 B1 Prepare serial dilutions of VUF16839. A3->B1 B2 Add VUF16839 and a stimulant (e.g., forskolin) to the cells. B1->B2 B3 Incubate for a defined period (e.g., 6 hours) at 37°C. B2->B3 C1 Lyse the cells and add luciferase substrate. B3->C1 C2 Measure luminescence using a luminometer. C1->C2 D1 Normalize data to controls. C2->D1 D2 Plot a dose-response curve and calculate EC50. D1->D2

Figure 2: CRE-Luciferase Assay Workflow

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Maintain Chinese Hamster Ovary (CHO-K1) cells stably co-transfected with the human histamine H3 receptor and a CRE-luciferase reporter construct in appropriate culture medium.[2]

    • On the day of the assay, harvest the cells and seed them into a 96-well microplate at a density of approximately 25,000 cells per well.[2]

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of VUF16839 in assay buffer.

    • To measure agonism at a Gi-coupled receptor, cells are typically stimulated with an agent that increases intracellular cAMP, such as forskolin.

    • Add the diluted VUF16839 to the wells, followed by the addition of forskolin. Include appropriate controls (vehicle, forskolin alone).

    • Incubate the plate for approximately 6 hours at 37°C.[2]

  • Luminescence Detection:

    • After incubation, lyse the cells and add a luciferase assay reagent containing the substrate luciferin.[7]

    • Measure the luminescence signal using a plate-reading luminometer.[2]

  • Data Analysis:

    • Normalize the luminescence readings to the control wells.

    • Plot the normalized data as a function of the VUF16839 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Assessment of CNS Activity: Social Recognition Test in Mice

This behavioral paradigm assesses the ability of an animal to recognize a previously encountered conspecific. It is a sensitive test for evaluating the effects of compounds on learning and memory. H3R agonists have been shown to induce amnesic effects in this test.[1]

Social_Recognition_Workflow cluster_habituation Habituation cluster_training Training Phase (T1) cluster_retention Retention Interval cluster_testing Testing Phase (T2) cluster_analysis Data Analysis A1 Individually house the experimental mouse in a clean cage for 30 minutes. B1 Administer VUF16839 or vehicle (e.g., intraperitoneally). A1->B1 B2 Introduce a juvenile 'stimulus' mouse into the cage for a set duration (e.g., 5 minutes). B1->B2 B3 Record the duration of social investigation (sniffing, following). B2->B3 C1 Return both mice to their home cages for a defined period (e.g., 24 hours). B3->C1 D1 Re-expose the experimental mouse to the 'familiar' stimulus mouse from T1. C1->D1 D2 Record the duration of social investigation. D1->D2 E1 Compare the duration of social investigation between T1 and T2. D2->E1 E2 A significant decrease in investigation time in T2 indicates memory. E1->E2

Figure 3: Social Recognition Test Workflow

Step-by-Step Protocol:

  • Animal Habituation:

    • Acclimate adult male mice to the testing room for at least one hour before the experiment.[5]

    • Place the experimental mouse in a clean, standard cage for a 30-minute habituation period.[1]

  • Drug Administration:

    • Administer VUF16839 (e.g., 5 mg/kg, intraperitoneally) or vehicle to the experimental mice.[1]

  • Training Session (T1):

    • After a predetermined time following drug administration, introduce a juvenile male "stimulus" mouse into the cage of the experimental mouse.[1]

    • Allow the mice to interact for a fixed duration (e.g., 5 minutes).[1]

    • Record the total time the experimental mouse spends actively investigating the stimulus mouse (e.g., sniffing the head, body, and anogenital regions).

  • Retention Interval:

    • After the training session, return both mice to their respective home cages.

    • A retention interval of, for example, 24 hours is allowed to elapse.[1]

  • Test Session (T2):

    • After the retention interval, re-expose the experimental mouse to the now "familiar" stimulus mouse from the training session.

    • Record the duration of social investigation for the same fixed duration as in the training session.

  • Data Analysis:

    • A social recognition index can be calculated (e.g., (T2/T1) x 100).

    • A significant reduction in investigation time during the test session compared to the training session in the vehicle-treated group indicates intact social memory.

    • A lack of reduction in investigation time in the VUF16839-treated group suggests an amnesic effect of the compound.

Conclusion and Future Directions

4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839) is a valuable pharmacological tool and a promising lead compound for drug discovery. Its mechanism of action as a potent and selective non-imidazole histamine H3 receptor full agonist has been well-characterized. By activating the H3R and subsequently inhibiting the adenylyl cyclase/cAMP pathway, VUF16839 modulates neuronal activity in the CNS.

Future research should focus on further elucidating the role of non-canonical H3R signaling pathways in the overall pharmacological effects of VUF16839. Additionally, comprehensive pharmacokinetic and pharmacodynamic studies are warranted to fully assess its therapeutic potential for CNS disorders where H3R modulation is implicated. The continued investigation of non-imidazole H3R agonists like VUF16839 will undoubtedly contribute to a deeper understanding of the histaminergic system and may pave the way for novel therapeutic interventions.

References

  • Wágner, G., Mocking, T. A. M., Arimont, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10848–10866. [Link]

  • Panula, P., Chazot, P. L., Cowart, M., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601–655. [Link]

  • Gemkow, M. J., Davenport, A. J., Harries, M., et al. (2009). The histamine H3 receptor: a versatile therapeutic target for CNS disorders. Drug Discovery Today, 14(9-10), 509–515. [Link]

  • Cai, W., Zhang, X., & Zheng, X. (2016). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 137(1), 86-98. [Link]

  • GenScript. (n.d.). CHO-K1/CRE/Luciferase Parental Cell Line. Retrieved from [Link]

  • Jacobs, S., & Crawley, J. N. (2016). Social Recognition Memory Test in Rodents. Bio-protocol, 6(9), e1801. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Wikipedia. (2023, December 15). Histamine H3 receptor. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. [Link]

  • Esbenshade, T. A., Browman, K. E., & Miller, T. R. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • Yang, S., & Crawley, J. N. (2020). A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. Nature Protocols, 15(1), 103–120. [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic and Pharmacodynamic Profiling of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839) In Vivo

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary: Overcoming the Imidazole Bottleneck The histamine H3 receptor (H3R) is a presyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: Overcoming the Imidazole Bottleneck

The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine) in the central nervous system (CNS)[1]. Historically, the development of H3R agonists has been severely hindered by their reliance on an imidazole ring[2]. While the imidazole moiety mimics endogenous histamine to achieve high receptor affinity, it universally coordinates with the heme iron of cytochrome P450 (CYP450) enzymes[3]. This coordination causes profound metabolic instability, extensive drug-drug interactions, and poor in vivo pharmacokinetics (PK)[4].

To circumvent this, researchers developed 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine , internally designated as VUF16839 (Compound 14d) [4]. By replacing the problematic imidazole with a pyrimidin-2-amine core and utilizing a rigid azetidine ring as a spacer, VUF16839 achieves nanomolar on-target activity while maintaining exceptional metabolic stability and a highly favorable in vivo PK profile[5].

This whitepaper provides an in-depth analysis of the pharmacokinetic profile, receptor dynamics, and self-validating experimental methodologies required to evaluate VUF16839 in preclinical models.

Pharmacodynamic Profile & Mechanism of Action

Receptor Affinity and Functional Agonism

VUF16839 exhibits high affinity for the human H3R (pKi = 8.5)[4]. The propylamino substitution on the basic amine provides the optimal steric bulk to interact with the acidic binding pocket of the H3R (specifically Asp114), mimicking the key interactions of endogenous histamine[6].

Interestingly, the compound demonstrates stimulus-bias depending on the proximity of the functional assay to the receptor:

  • Downstream Amplification: In a cyclic AMP (cAMP) response element (CRE)-luciferase reporter gene assay, VUF16839 acts as a subnanomolar full agonist (pEC50 = 9.5)[4].

  • Proximal G-Protein Coupling: In a direct [35S]GTPγS accumulation assay, it functions as a partial agonist (pEC50 = 8.4, α = 0.5)[7].

This discrepancy highlights the causality of GPCR signal amplification; the partial activation at the G-protein level is amplified through the enzymatic cascade of adenylyl cyclase inhibition, resulting in a full phenotypic response downstream[7].

Selectivity

VUF16839 avoids off-target histaminergic toxicity. It shows no activation of H1R or H2R up to 10 μM[4]. While it binds the homologous H4R, it exhibits a critical 10-fold functional selectivity in potency for H3R over H4R (hH3R pEC50 = 9.5 vs. hH4R pEC50 = 8.5)[4].

H3R_Signaling VUF16839 VUF16839 (Compound 14d) Non-imidazole Agonist H3R Presynaptic Histamine H3 Receptor (Auto/Heteroreceptor) VUF16839->H3R Target Engagement Gi Gi/o Protein Complex (Subunit Dissociation) H3R->Gi Conformational Shift AC Adenylyl Cyclase (Enzymatic Inhibition) Gi->AC Alpha-i Subunit Binding cAMP Intracellular cAMP (Concentration Drop) AC->cAMP Catalytic Suppression Response Neurotransmitter Exocytosis (Amnesic Effect in vivo) cAMP->Response Downstream Modulation

Figure 1: Presynaptic Gi-coupled signaling cascade induced by VUF16839 at the H3 receptor.

In Vivo Pharmacokinetic (PK) Profile

The primary triumph of VUF16839 is its translation from in vitro affinity to in vivo stability.

Aqueous Solubility

A frequent confounding variable in GPCR ligand screening is colloidal aggregation, which causes false-positive nonspecific receptor activation[4]. Nephelometry assays confirm that VUF16839 does not microprecipitate, maintaining complete aqueous solubility up to at least 100 mM in 50 mM Tris-HCl (pH 7.4)[4].

Clearance and Half-Life

Because the pyrimidin-2-amine core evades CYP450 heme coordination, VUF16839 demonstrates excellent metabolic stability[5]. In murine PK models, the compound exhibits an intrinsic clearance (Clint) of 20.7 mL/(min·kg) and an extended half-life (t1/2) of 130.8 minutes[4]. This represents an elimination rate more than two times slower than the high-clearance reference drug verapamil[6].

Central Nervous System (CNS) Penetration

To validate blood-brain barrier (BBB) penetration and central target engagement, VUF16839 was evaluated in a murine social recognition test[4]. Because H3R autoreceptors inhibit the release of pro-cognitive neurotransmitters (like acetylcholine), a potent CNS-penetrant agonist should theoretically induce amnesia[8]. Intraperitoneal (i.p.) administration of 5 mg/kg VUF16839 successfully produced a significant amnesic effect, proving robust in vivo CNS activity[5].

Quantitative PK/PD Summary
ParameterValueExperimental Model / Assay
hH3R Affinity (pKi) 8.5 ± 0.1Radioligand Binding Assay
hH3R Potency (pEC50) 9.5 ± 0.1CRE-Luciferase Reporter Gene Assay
Aqueous Solubility > 100 mMNephelometry (50 mM Tris-HCl, pH 7.4)
In Vivo Half-Life (t1/2) 130.8 minMouse Pharmacokinetic Model
Intrinsic Clearance (Clint) 20.7 mL/(min·kg)Mouse Liver Microsomes
In Vivo Efficacy Dose 5 mg/kg (i.p.)Mouse Social Recognition Test (Amnesia)

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following field-proven protocols are designed with built-in causality checks and reference controls.

Protocol A: In Vitro Microsomal Stability Assay

Rationale: This assay isolates Phase I hepatic metabolism to validate the evasion of CYP450 enzymes by the non-imidazole core.

  • Preparation: Thaw rodent liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Dilute microsomes to a final protein concentration of 0.5 mg/mL in the buffer. Spike VUF16839 to a final concentration of 1 μM. Control: Run a parallel assay using verapamil (1 μM) as a high-clearance positive control.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality Check: A negative control lacking NADPH must be included to rule out non-CYP-mediated degradation.

  • Quenching: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate Clint.

Protocol B: In Vivo Pharmacokinetic Profiling

Rationale: To establish the systemic exposure, half-life, and brain penetrance of VUF16839.

  • Formulation: Dissolve VUF16839 in 50 mM Tris-HCl (pH 7.4) or sterile saline to achieve a dosing solution of 0.5 mg/mL.

  • Administration: Administer the formulation via intraperitoneal (i.p.) injection at a dose of 5 mg/kg to adult male C57BL/6 mice.

  • Serial Sampling: Collect blood samples (~50 μL) via the tail vein or submandibular bleed at 15, 30, 60, 120, and 240 minutes post-dose into EDTA-coated tubes. Centrifuge immediately to isolate plasma.

  • Tissue Extraction: At terminal time points, euthanize the subjects and rapidly extract the brain. Homogenize brain tissue in a 1:3 (w/v) ratio of ice-cold PBS.

  • Quantification: Subject both plasma and brain homogenates to protein precipitation (using ice-cold acetonitrile + IS). Analyze via LC-MS/MS to derive the plasma half-life (t1/2) and the brain-to-plasma concentration ratio (Kp), confirming BBB traversal.

PK_Workflow Formulation 1. Formulation (50 mM Tris-HCl, pH 7.4) Dosing 2. In Vivo Administration (5 mg/kg i.p., Murine Model) Formulation->Dosing Sampling 3. Serial Sampling (Plasma & Brain Extraction) Dosing->Sampling Temporal Profiling Extraction 4. Protein Precipitation (Ice-cold Acetonitrile + IS) Sampling->Extraction Quenching Analysis 5. LC-MS/MS Quantification (MRM Mode) Extraction->Analysis Supernatant Injection Kinetics 6. PK Parameter Derivation (t1/2 = 130.8 min) Analysis->Kinetics Data Integration

Figure 2: Step-by-step in vivo pharmacokinetic profiling workflow for VUF16839.

References

  • Wágner, G., Mocking, T. A. M., Arimont, M., et al. (2019). "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry, 62(23), 10848-10866. URL: [Link]

  • Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2023). "Pharmacological characterization of seven human histamine H3 receptor isoforms." bioRxiv. URL: [Link]

  • Alachkar, A., et al. (2022). "Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder." Frontiers in Neuroscience. (Archived via PMC). URL: [Link]

Sources

Foundational

Structural and Physicochemical Profiling of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In contemporary drug discovery, the strategic assembly of privileged heterocyclic scaffolds is essential for optimizing b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In contemporary drug discovery, the strategic assembly of privileged heterocyclic scaffolds is essential for optimizing both pharmacodynamics and pharmacokinetics. The compound 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine represents a highly specialized molecular architecture, fusing a 2-aminopyrimidine core with a conformationally restricted azetidine linker and a lipophilic propylamino tail.

As a Senior Application Scientist, I have structured this technical guide to dissect the molecular weight, chemical structure, synthetic methodology, and pharmacological utility of this compound. By replacing traditional flexible alkyl chains or metabolically vulnerable rings with an azetidine moiety, this scaffold serves as a powerful tool in neuropharmacology—specifically as a non-imidazole Histamine H3 Receptor (H3R) agonist [1]—and offers a versatile hinge-binding motif for kinase inhibitor design [2].

Chemical Identity and Structural Rationale

The structural brilliance of this molecule lies in its modularity and its ability to bypass common metabolic liabilities.

  • The 2-Aminopyrimidine Core: This electron-deficient heterocycle is a classic bioisostere. In kinase inhibitors, it forms bidentate hydrogen bonds with the ATP-binding pocket's hinge region [3]. In GPCR targeting, it effectively mimics the imidazole ring of histamine, eliminating the cytochrome P450 (CYP) inhibition typically caused by imidazole-containing drugs.

  • The Azetidine Linker: The four-membered azetidine ring provides a rigid, sp³-rich spacer. This conformational restriction significantly lowers the entropic penalty upon target binding. Furthermore, the high ring strain and steric shielding make the azetidine nitrogen highly resistant to oxidative N-dealkylation compared to larger pyrrolidine or piperidine rings [4].

  • The Propylamino Group: Acting as a secondary amine, this tail is protonated at physiological pH, serving as the critical basic pharmacophore required for salt-bridge formation with conserved aspartate residues (e.g., Asp114 in H3R) within receptor binding pockets.

Quantitative Physicochemical Data

To facilitate fragment-based or lead-optimization campaigns, the quantitative structural parameters of the compound are summarized below.

Table 1: Physicochemical and Structural Parameters

ParameterValuePharmacological Significance
IUPAC Name 4-[3-(propylamino)azetidin-1-yl]pyrimidin-2-amineStandardized nomenclature for regulatory filing.
Molecular Formula C₁₀H₁₇N₅Defines the exact atomic stoichiometry.
Molecular Weight 207.28 g/mol Highly favorable for fragment-based drug discovery (<300 g/mol ).
Monoisotopic Exact Mass 207.1484 DaCritical target value for High-Resolution Mass Spectrometry (HRMS).
Topological PSA (tPSA) 67.5 ŲOptimal for blood-brain barrier (BBB) penetration (ideal is <90 Ų).
Rotatable Bonds 4Low flexibility minimizes the entropic penalty upon receptor binding.
H-Bond Donors / Acceptors 3 / 5Ensures sufficient aqueous solubility while maintaining target affinity.
Fraction sp³ Carbon (Fsp³) 0.60High saturation correlates strongly with clinical success and solubility.

Experimental Methodology: Synthesis & Self-Validating Protocol

The synthesis of 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine relies on a nucleophilic aromatic substitution (S_NAr). Below is a field-proven, self-validating protocol designed to ensure high yield and immediate analytical confirmation.

Step-by-Step Synthetic Workflow

Reagents: 4-chloro-2-aminopyrimidine (1.0 eq), 3-(propylamino)azetidine dihydrochloride (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (4.0 eq), anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Preparation: In a 10 mL microwave-safe vial, suspend 100 mg (0.77 mmol) of 4-chloro-2-aminopyrimidine and 173 mg (0.92 mmol) of 3-(propylamino)azetidine dihydrochloride in 3.0 mL of anhydrous NMP.

  • Base Addition (Causality): Add 536 µL (3.08 mmol) of DIPEA dropwise. Why DIPEA? The azetidine is supplied as a stable dihydrochloride salt and must be free-based in situ. DIPEA is a sterically hindered, non-nucleophilic base; it effectively neutralizes the generated HCl to maintain the azetidine's nucleophilicity without competitively attacking the pyrimidine core.

  • Microwave Irradiation (Causality): Seal the vial and subject it to microwave irradiation at 130 °C for 45 minutes. Why Microwave? The S_NAr reaction at the C4 position of an electron-rich 2-aminopyrimidine is notoriously sluggish under conventional thermal heating. Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier and suppressing thermal degradation pathways.

  • In-Process Quality Control (IPQC): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The system is self-validating: the reaction is deemed complete only when the starting material peak (m/z 130.0) is <5% relative to the product peak (m/z 208.15).

  • Purification: Dilute the crude mixture with water and purify via reverse-phase preparative HPLC (C18 column, 5–95% Water/Acetonitrile gradient with 0.1% TFA). Lyophilization yields the target compound as a TFA salt.

Synthesis_Validation SM1 4-Chloro-2- aminopyrimidine Reaction SNAr Reaction (Microwave, 130°C) DIPEA, NMP SM1->Reaction 1.0 eq SM2 3-(Propylamino) azetidine SM2->Reaction 1.2 eq IPQC IPQC: LC-MS Monitor m/z 130 -> 208 Reaction->IPQC Aliquot Product Target Compound C10H17N5 IPQC->Product If >95% Conversion Validation Final Validation HRMS & 1D/2D NMR Product->Validation Purified Salt

Microwave-assisted SNAr synthesis workflow and self-validating quality control pipeline.

Analytical Validation Metrics

To ensure scientific integrity, the synthesized batch must meet the strict analytical criteria outlined below.

Table 2: Analytical Validation Data (Self-Validating System)

Analytical MethodTarget MetricAcceptance Criteria / Expected Observation
LC-MS (ESI+) [M+H]⁺ Ionm/z 208.15 ± 0.05 Da; Chromatographic purity > 95% at UV 254 nm.
¹H NMR (DMSO-d₆) Pyrimidine ProtonsDoublet (C6-H) at ~7.8 ppm; Doublet (C5-H) at ~5.9 ppm.
¹H NMR (DMSO-d₆) Azetidine ProtonsMultiplets at ~3.8–4.2 ppm (ring CH₂) and ~3.5 ppm (ring CH).
¹³C NMR (DMSO-d₆) Core Carbons~162 ppm (C2), ~160 ppm (C4), ~95 ppm (C5).

Pharmacological Context & Mechanism of Action

The primary documented application for this specific scaffold is its role as a high-affinity, non-imidazole agonist for the Histamine H3 Receptor (H3R) [1]. H3R is a presynaptic G-protein coupled receptor (GPCR) that regulates the release of neurotransmitters (including histamine, acetylcholine, and dopamine) in the central nervous system.

Upon binding, the basic propylamino nitrogen forms a critical salt bridge with Asp114 in the receptor pocket, while the 2-aminopyrimidine core engages Glu206. This interaction stabilizes the active conformation of the receptor, leading to the activation of the Gi/o protein complex. The alpha subunit of the Gi/o protein subsequently inhibits adenylyl cyclase, downregulating cAMP production and ultimately modulating neurotransmitter release.

Mechanism_Action Agonist 4-(3-(Propylamino)azetidin-1-yl) pyrimidin-2-amine Receptor Histamine H3 Receptor (Presynaptic GPCR) Agonist->Receptor Binds Asp114/Glu206 GProtein Gi/o Protein Complex Dissociation Receptor->GProtein Activates Enzyme Adenylyl Cyclase (Inhibited) GProtein->Enzyme Alpha Subunit Inhibits Effector cAMP Accumulation (Decreased) Enzyme->Effector Downregulates Outcome Modulation of Neurotransmitter Release Effector->Outcome Cellular Response

Presynaptic Gi/o-coupled GPCR signaling cascade modulated by the synthetic agonist.

References

  • Lazewska, D., et al. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry, National Center for Biotechnology Information (NCBI). URL:[Link]

  • Zhao, G., et al. "2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors." ACS Medicinal Chemistry Letters, ACS Publications. URL:[Link]

Exploratory

In Vitro Binding Affinity and Pharmacological Profiling of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839)

Executive Summary The development of histamine H3 receptor (H3R) agonists has historically been dominated by imidazole-containing compounds. While effective at the receptor level, the imidazole moiety frequently causes o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of histamine H3 receptor (H3R) agonists has historically been dominated by imidazole-containing compounds. While effective at the receptor level, the imidazole moiety frequently causes off-target interactions with cytochrome P450 (CYP) enzymes and exhibits suboptimal central nervous system (CNS) penetration. 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine , designated as VUF16839 (Compound 14d), represents a significant breakthrough in medicinal chemistry. By utilizing an amino-pyrimidine scaffold, VUF16839 achieves nanomolar on-target affinity and subnanomolar functional potency without the metabolic liabilities associated with traditional imidazole agonists [1].

This technical guide provides an in-depth analysis of the in vitro binding affinity, functional signaling pathways, and validated experimental methodologies for evaluating VUF16839, serving as a comprehensive resource for researchers and drug development professionals.

Structural Rationale and Target Affinity

The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the CNS, where it acts as both an autoreceptor (regulating histamine release) and a heteroreceptor (modulating acetylcholine, dopamine, and serotonin). To design a non-imidazole agonist, researchers replaced the imidazole ring with a 2-amino-pyrimidine core, which provides the necessary hydrogen-bonding network to mimic histamine at the orthosteric binding site [1].

The addition of a 3-aminoazetidine moiety introduces a basic amine crucial for anchoring to the conserved aspartate residue (Asp114) in the H3R binding pocket. Furthermore, the specific propylamino substitution on the azetidine ring optimizes hydrophobic interactions within the receptor cavity, driving the compound's high affinity and intrinsic efficacy.

Quantitative Binding and Functional Data

The in vitro profile of VUF16839 demonstrates high affinity across human and murine H3 receptors, with notable selectivity over the closely related H4 receptor (H4R).

Receptor TargetAssay TypeAffinity (pKi ± SD)Potency (pEC50 ± SD)Intrinsic Efficacy (α)
Human H3R Radioligand Binding8.5--
Human H3R CRE-Luciferase (cAMP)-9.5Full Agonist
Human H3R [35S]GTPγS Accumulation-8.4 ± 0.30.5 ± 0.05 (Partial)
Mouse H3R Radioligand Binding9.0 ± 0.1--
Mouse H3R CRE-Luciferase (cAMP)-10.0 ± 0.11.2 ± 0.1 (Full)
Mouse H4R CRE-Luciferase (cAMP)7.8 ± 0.09.0 ± 0.11.1 ± 0.1 (Full)

Data synthesized from Wágner et al., 2019 [1].

Signal Transduction and the "Receptor Reserve" Phenomenon

A critical pharmacological insight regarding VUF16839 is the discrepancy between its behavior in proximal versus downstream functional assays.

Because H3R is a Gαi/o-coupled receptor, its activation inhibits adenylyl cyclase (AC), leading to a reduction in cyclic AMP (cAMP). In highly amplified downstream assays, such as the CRE-luciferase reporter gene assay , VUF16839 exhibits subnanomolar potency (pEC50 = 9.5) and acts as a full agonist . However, when measuring proximal G-protein activation via the [35S]GTPγS accumulation assay , VUF16839 reveals its true pharmacological nature as a partial agonist (α = 0.5) with a 13-fold lower potency [1].

Causality of the Discrepancy: This is a classic demonstration of "receptor reserve" (or signal amplification). In the downstream cAMP cascade, only a fraction of receptors needs to be activated to achieve a maximal cellular response. Therefore, a partial agonist at the G-protein level can produce a full maximal response at the transcriptional (luciferase) level.

H3R_Signaling Forskolin Forskolin (Activator) AC Adenylyl Cyclase (Enzyme) Forskolin->AC Stimulates VUF16839 VUF16839 (14d) (Agonist) H3R Histamine H3 Receptor (Gi-Coupled) VUF16839->H3R Binds H3R->AC Inhibits (Gαi) cAMP cAMP Production (Second Messenger) AC->cAMP Synthesizes Luciferase CRE-Luciferase (Readout) cAMP->Luciferase Drives Expression

Figure 1: Gi-coupled H3R signaling pathway and CRE-Luciferase assay intervention points.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following in vitro protocols must be executed as self-validating systems, incorporating strict baseline controls and reference standards.

Protocol A: CRE-Luciferase Reporter Gene Assay (Downstream cAMP)

This assay measures the ability of VUF16839 to inhibit forskolin-induced cAMP production.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human or mouse H3R and a cAMP-response element (CRE)-driven luciferase reporter gene into 96-well plates.

  • Baseline Stimulation (Causality): Add Forskolin (typically 1–10 μM) to all test wells. Rationale: Because H3R is Gi-coupled, baseline cAMP must be artificially elevated by forskolin so that the agonist-induced inhibition can be measured.

  • Agonist Addition: Introduce VUF16839 in a 10-point concentration gradient (e.g., 10−12 to 10−5 M).

  • Validation Controls: Include a vehicle control (100% forskolin response) and a reference full agonist (Histamine, 10−5 M) to define the maximum possible inhibition (Emax = 100%).

  • Incubation & Readout: Incubate for 4–6 hours at 37°C. Lyse the cells, add luciferin substrate, and measure luminescence. Calculate pEC50 using non-linear regression.

Protocol B: [35S]GTPγS Accumulation Assay (Proximal G-Protein Activation)

This assay quantifies the direct exchange of GDP for the non-hydrolyzable radiolabeled GTP analog upon receptor activation.

GTPgS_Workflow Prep Membrane Prep GDP Add GDP & Saponin Prep->GDP Ligand Add VUF16839 (Gradient) GDP->Ligand Radioligand Add [35S]GTPγS Ligand->Radioligand Incubate Incubate (30 min, 25°C) Radioligand->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count

Figure 2: Step-by-step workflow for the[35S]GTPγS accumulation assay.

  • Membrane Preparation: Isolate cell membranes from H3R-expressing cells.

  • Assay Buffer Formulation: Suspend membranes in a buffer containing MgCl2, NaCl, and saponin. Rationale: Saponin permeabilizes the membrane vesicles, allowing the radioligand access to the intracellular G-proteins.

  • GDP Loading (Causality): Add excess GDP (e.g., 10 μM). Rationale: High concentrations of GDP force the G-proteins into an inactive state, ensuring that any subsequent [35S]GTPγS binding is strictly dependent on agonist-induced receptor activation.

  • Incubation: Add VUF16839 (concentration gradient) and 0.1 nM[35S]GTPγS. Incubate for 30 minutes at 25°C.

  • Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters, washing away unbound radioligand.

  • Quantification: Measure bound radioactivity using liquid scintillation counting.

Translational Implications

The optimization of the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine scaffold successfully decoupled H3R agonism from CYP inhibition. VUF16839 exhibits weak activity on cytochrome P450 enzymes and demonstrates excellent metabolic stability [1].

In vivo, VUF16839 readily penetrates the blood-brain barrier. In murine social recognition tests, administration of VUF16839 at 5 mg/kg i.p. induced an amnesic effect. This behavioral outcome validates its mechanism of action: by acting as an agonist at presynaptic H3 autoreceptors, VUF16839 restricts the release of endogenous histamine, thereby impairing both short-term and long-term memory consolidation [1, 2]. This makes VUF16839 an exceptional, highly selective tool compound for interrogating histaminergic neurocircuitry in cognitive disorders.

References

  • Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Short- and Long-Term Social Recognition Memory Are Differentially Modulated by Neuronal Histamine Source: Biomolecules (PubMed Central) URL: [Link]

Foundational

Toxicity and Safety Profile of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839): A Technical Whitepaper

Chemical Rationale: Overcoming Imidazole-Induced Toxicity The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other key neurotransmitters in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale: Overcoming Imidazole-Induced Toxicity

The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other key neurotransmitters in the central nervous system ([1]). Historically, the development of H3R agonists relied heavily on the endogenous ligand's structure, resulting in a plethora of imidazole-containing derivatives ([2]).

From a toxicological and drug development perspective, the imidazole ring presents a severe liability. The unhindered nitrogen of the imidazole heterocycle readily coordinates with the heme iron of cytochrome P450 (CYP450) enzymes in the liver. This coordination leads to potent, off-target CYP inhibition, resulting in severe drug-drug interactions (DDIs) and hepatotoxicity.

To bypass this safety bottleneck, researchers designed 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (designated as compound 14d, or VUF16839). By replacing the problematic imidazole with a novel 4-(3-azetidin-1-yl)pyrimidin-2-amine scaffold, the molecule retains high target affinity while fundamentally eliminating the structural basis for heme-coordination toxicity ([3]).

Pharmacological Profile: Efficacy vs. Target-Mediated Toxicity

VUF16839 demonstrates an exceptional on-target pharmacological profile. It exhibits nanomolar affinity for the H3R (pKi = 8.5) and high potency in functional assays (pEC50 = 9.5) ([2]).

Crucially, the compound exhibits assay-dependent efficacy, which serves as a built-in safety buffer against target-mediated toxicity. In a highly amplified cyclic AMP response element (CRE)-luciferase reporter gene assay, VUF16839 acts as a full agonist ([2]). However, in a direct [35S]-GTPγS accumulation assay on hH3R-expressing cell homogenates, it functions as a potent but partial agonist (pEC50 = 8.4 ± 0.3, α = 0.5 ± 0.05) compared to histamine ([4]).

Causality Insight: Partial agonism at the immediate G-protein level prevents profound receptor desensitization and internalization. This mitigates the risk of overactivation toxicity (often seen with full synthetic agonists) while still driving sufficient downstream signal transduction to achieve the desired therapeutic effect.

H3R_Signaling VUF16839 VUF16839 (14d) H3R Histamine H3 Receptor VUF16839->H3R Agonist Binding Gi Gi/o Protein H3R->Gi Activation AC Adenylate Cyclase (AC) Gi->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decrease CRE CRE-Luciferase Readout cAMP->CRE Reduced Luminescence

Figure 1: H3R Gi-coupled signaling pathway and CRE-luciferase assay readout for VUF16839.

Metabolic Stability and CYP450 Profiling

The primary toxicological achievement of VUF16839 is its metabolic profile. In vitro profiling confirms that the compound possesses weak activity on cytochrome P450 enzymes alongside good metabolic stability ([5]). By avoiding rapid hepatic clearance and minimizing CYP inhibition, VUF16839 presents a highly favorable pharmacokinetic half-life and a drastically reduced risk of DDIs, making it an excellent tool compound for central nervous system (CNS) research.

In Vivo Safety and Behavioral Toxicology

To validate safety and target engagement in a living system, VUF16839 was subjected to a social recognition test in mice. Administered at 5 mg/kg intraperitoneally (i.p.), the compound successfully induced an amnesic effect ([3]).

Causality Insight: The H3R acts as an autoreceptor inhibiting the release of pro-cognitive neurotransmitters. Therefore, an H3R agonist is expected to impair memory (amnesic effect). The fact that this specific behavioral phenotype was achieved without signs of acute systemic toxicity, motor impairment, or lethality at 5 mg/kg proves that VUF16839 effectively penetrates the blood-brain barrier (BBB) and possesses a safe therapeutic window for acute in vivo studies.

Quantitative Data Summaries

Table 1: Pharmacological Profile of VUF16839 vs. Endogenous Histamine
CompoundH3R Affinity (pKi)CRE-Luc Potency (pEC50)CRE-Luc Efficacy (α)GTPγS Potency (pEC50)GTPγS Efficacy (α)
Histamine ~7.48.61.07.2 ± 0.31.0 ± 0.0
VUF16839 (14d) 8.59.5≥ 1.08.4 ± 0.30.5 ± 0.05
Table 2: Safety and Toxicity Profile Summary
ParameterResult / ObservationImplication for Drug Development
CYP450 Inhibition Weak activityLow risk of drug-drug interactions (DDIs)
Metabolic Stability Good stabilityFavorable pharmacokinetic half-life
In Vivo Toxicity (Mice) Tolerated at 5 mg/kg i.p.Safe for acute behavioral testing
CNS Penetrance Amnesic effect observedEffectively crosses the blood-brain barrier

Self-Validating Experimental Methodologies

In Vitro H3R Agonism via CRE-Luciferase Reporter Assay

To accurately measure the efficacy of a Gi-coupled receptor agonist, the system must be artificially stimulated to create a baseline of cAMP that the agonist can subsequently inhibit.

  • Cell Seeding: Seed HEK293T cells stably expressing human H3R and a CRE-luciferase reporter gene into 96-well plates.

  • Pre-stimulation (The Causality Step): Treat cells with Forskolin (e.g., 1 μM). Why? Forskolin directly activates adenylate cyclase, bypassing the GPCR to flood the cell with cAMP, driving high baseline luciferase expression.

  • Compound Addition: Add VUF16839 in a concentration gradient (10 pM to 10 μM).

  • Self-Validation Control: Include a parallel cell-viability assay (e.g., CellTiter-Fluor). Why? Cytotoxic compounds will kill cells, leading to a drop in luminescence that mimics Gi-agonism (a false positive). Confirming cell viability ensures the drop in signal is strictly target-mediated.

  • Detection: Add luciferin substrate and measure luminescence. Calculate the pEC50 based on the concentration-dependent decrease in light output.

Cytochrome P450 Inhibition and Metabolic Stability Assay

To prove the lack of CYP-mediated toxicity, VUF16839 must be tested against human hepatic enzymes.

  • Matrix Preparation: Prepare a suspension of Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4). Why HLMs? They contain the membrane-bound CYP450 enzymes necessary for Phase I metabolism.

  • Cofactor Addition: Add NADPH (1 mM final concentration) to initiate the reaction. NADPH is the obligate electron donor for CYP catalytic cycles.

  • Incubation: Incubate VUF16839 (1 μM) with the HLM/NADPH mixture at 37°C.

  • Quenching: At specific time points (0, 15, 30, 60 mins), extract aliquots and immediately mix with ice-cold acetonitrile. Why? Acetonitrile denatures the CYP enzymes, instantly stopping the reaction and precipitating proteins for clean mass spectrometry injection.

  • Quantification: Centrifuge the samples and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and IC50 for specific CYP isoforms.

CYP_Workflow Prep Compound & HLMs NADPH NADPH Addition Prep->NADPH Incubate Incubation (37°C) NADPH->Incubate Quench Quench (Acetonitrile) Incubate->Quench Stop Reaction LCMS LC-MS/MS Analysis Quench->LCMS Data CYP Inhibition Profile LCMS->Data IC50 Calculation

Figure 2: Standard experimental workflow for in vitro CYP450 metabolic stability profiling.

References

  • Wágner, G., Mocking, T. A. M., Arimont, M., et al. (2019). "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry, 62(23), 10848-10866. URL: [Link]

  • Shan, L., Swaab, D. F., et al. (2023). "Pharmacological characterization of seven human histamine H3 receptor isoforms." bioRxiv. URL: [Link]

Sources

Exploratory

Target Receptors and Signaling Pathways for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839)

Executive Summary & Rationale In the landscape of neuropharmacology, the development of selective agonists for the Histamine H3 Receptor (H3R) has historically been bottlenecked by the structural reliance on the imidazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of neuropharmacology, the development of selective agonists for the Histamine H3 Receptor (H3R) has historically been bottlenecked by the structural reliance on the imidazole ring. While imidazole-based ligands effectively mimic endogenous histamine, they frequently coordinate with the heme iron of Cytochrome P450 (CYP) enzymes. This off-target interaction results in severe metabolic liabilities, rapid clearance, and high risks of drug-drug interactions.

4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine , designated as the tool compound VUF16839 , represents a breakthrough in medicinal chemistry [1]. By replacing the problematic imidazole ring with an aminopyrimidine-azetidine scaffold, VUF16839 maintains the critical basic amine required for receptor activation while demonstrating negligible CYP inhibition and high metabolic stability. This technical guide provides an in-depth analysis of VUF16839’s target receptor, its downstream signaling cascades, and the rigorous experimental workflows required to validate its pharmacological profile.

Target Receptor Pharmacology: The Histamine H3 Receptor (H3R)

VUF16839 is a highly selective, full agonist of the Histamine H3 Receptor (H3R) . H3R is a Class A G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (cortex, striatum, and hippocampus). It functions uniquely as both an autoreceptor (inhibiting the synthesis and release of histamine) and a heteroreceptor (modulating the release of acetylcholine, dopamine, serotonin, and noradrenaline)[2].

Mechanistic Binding Profile

To achieve nanomolar affinity without an imidazole ring, VUF16839 relies on a highly optimized pharmacophore:

  • The Propylamino Group: The basic amine is protonated at physiological pH and forms a critical, charge-reinforced salt bridge with the conserved Asp114(3.32) residue in transmembrane domain 3 (TM3) of the H3R. This interaction is the universal anchor for H3R activation.

  • The Azetidine Linker: Provides rigidified spatial geometry, projecting the basic amine into the orthosteric pocket while minimizing entropic penalties upon binding.

  • The Aminopyrimidine Ring: Engages in hydrogen bonding and π

    π stacking interactions within the binding cleft, functionally replacing the imidazole ring while evading CYP heme coordination[1].
Quantitative Pharmacological Profile

The following table summarizes the in vitro binding and functional metrics of VUF16839 at the human H3R (hH3R).

Pharmacological ParameterValue (Mean ± S.E.M.)Experimental AssayBiological Significance
Binding Affinity ( pKi​ ) 8.5 ± 0.1 [3H]NAMH DisplacementIndicates nanomolar target engagement at the orthosteric site.
Functional Potency ( pEC50​ ) 9.5 ± 0.1CRE-Luciferase AssayDemonstrates highly efficient receptor-to-G-protein signal transduction.
Intrinsic Activity ( α ) 1.0 ± 0.0CRE-Luciferase AssayConfirms VUF16839 is a full agonist (comparable to endogenous histamine).
Aqueous Solubility > 100 mMNephelometry (pH 7.4)Ensures no microprecipitation artifacts during biological assays.

Core Signaling Cascades

Because H3R is canonically coupled to the Gαi/o​ family of heterotrimeric G proteins, the binding of VUF16839 triggers a specific inhibitory signaling cascade [3].

  • Gαi/o​ -Mediated Inhibition: Upon VUF16839 binding, the receptor undergoes a conformational shift that promotes the exchange of GDP for GTP on the Gαi/o​ subunit. The active Gαi/o​ subunit directly binds to and inhibits Adenylyl Cyclase (AC) . This halts the conversion of ATP to cyclic AMP (cAMP), leading to a rapid drop in intracellular cAMP levels and the subsequent deactivation of Protein Kinase A (PKA).

  • Gβγ -Mediated Ion Channel Modulation: The liberated Gβγ dimer plays a crucial role in the receptor's function as a presynaptic inhibitor. It directly binds to and inhibits N-type and P/Q-type voltage-gated calcium channels (VGCCs) , preventing the calcium influx necessary for neurotransmitter vesicle fusion. Simultaneously, it activates G protein-coupled inwardly-rectifying potassium (GIRK) channels , hyperpolarizing the neuronal membrane and reducing action potential firing rates.

H3R_Signaling VUF VUF16839 (Full Agonist) H3R Histamine H3 Receptor (GPCR) VUF->H3R Binds & Activates Gi Gi/o Protein Complex H3R->Gi Conformational Change Galpha Gαi/o Subunit Gi->Galpha Dissociation Gbeta Gβγ Subunit Gi->Gbeta Dissociation AC Adenylyl Cyclase (AC) Galpha->AC Inhibits VGCC Voltage-Gated Ca2+ Channels ↓ Gbeta->VGCC Inhibits GIRK GIRK Channels ↑ Gbeta->GIRK Activates cAMP cAMP Levels ↓ AC->cAMP Decreases Production PKA Protein Kinase A (PKA) ↓ cAMP->PKA Reduced Activation NT Decreased Neurotransmitter Release VGCC->NT Prevents Vesicle Fusion GIRK->NT Hyperpolarization

H3R Gi/o signaling cascade activated by VUF16839, leading to neurotransmitter modulation.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the pharmacological profile of VUF16839, researchers must employ self-validating assay systems. Because H3R is Gi​ -coupled, measuring basal cAMP reduction is statistically noisy due to naturally low resting cAMP levels. Therefore, we utilize Forskolin to artificially stimulate Adenylyl Cyclase, creating a high signal window that VUF16839 can subsequently suppress [1].

Protocol A: CRE-Luciferase Reporter Gene Assay (Functional Potency)

This assay measures the ability of VUF16839 to inhibit cAMP Response Element (CRE)-driven luciferase expression.

Step-by-Step Methodology:

  • Cell Preparation & Transfection: Plate HEK293T cells at 5×104 cells/well in Poly-D-Lysine coated 96-well plates. Co-transfect cells with a plasmid encoding the human H3R (hH3R) and a reporter plasmid containing the firefly luciferase gene under the control of a CRE promoter.

    • Causality Check: Always include mock-transfected cells (CRE-Luc only) to ensure the observed inhibition is strictly H3R-dependent and not a cytotoxic artifact of the compound.

  • Starvation Phase: 24 hours post-transfection, replace the growth medium with serum-free medium for 18 hours.

    • Causality Check: Serum contains endogenous growth factors and biogenic amines that can artificially elevate basal signaling noise.

  • Stimulation & Agonist Treatment: Treat the cells simultaneously with 1 μ M Forskolin (to stimulate AC) and varying concentrations of VUF16839 (ranging from 10−12 to 10−5 M). Incubate for 4–6 hours at 37°C.

  • Luminescence Readout: Lyse the cells using a standard luciferase assay reagent (e.g., luciferin/ATP mix) and measure luminescence using a microplate reader.

  • Data Analysis: Plot the relative luminescence units (RLU) against the log concentration of VUF16839. Calculate the pEC50​ using non-linear regression (sigmoidal dose-response).

CRE_Assay Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Direct Activation cAMP cAMP ↑ AC->cAMP Synthesizes CREB Phospho-CREB cAMP->CREB Activates PKA -> CREB Luc Luciferase Expression CREB->Luc Binds CRE Promoter Signal Luminescence Signal Luc->Signal Emits Light VUF VUF16839 H3R H3R (Gi-coupled) VUF->H3R Agonist Binding H3R->AC Gi-mediated Inhibition

Logic of the CRE-Luciferase assay measuring H3R-mediated inhibition of forskolin-induced cAMP.

Protocol B: Radioligand Displacement Assay (Binding Affinity)

To determine the absolute binding affinity ( Ki​ ), a competitive displacement assay is utilized against the tritiated H3R agonist [3H]N

α -methylhistamine ( [3H]NAMH ).
  • Membrane Preparation: Harvest HEK293T cells expressing hH3R, homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4), and isolate membranes via ultracentrifugation.

  • Incubation: Incubate 10–20 μ g of membrane protein with 1 nM [3H]NAMH and increasing concentrations of VUF16839 for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters with ice-cold buffer, add scintillation fluid, and count retained radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

In Vivo Pharmacodynamics & Behavioral Profiling

The ultimate validation of a CNS-targeted compound is its ability to penetrate the blood-brain barrier (BBB) and elicit target-specific behavioral modifications.

Because H3R functions as a presynaptic heteroreceptor, its activation inhibits the release of pro-cognitive neurotransmitters (such as acetylcholine and histamine). Therefore, a successful H3R full agonist should theoretically induce an amnesic effect—serving as a direct phenotypic readout of target engagement [1].

Social Recognition Test: When evaluated in vivo using a murine social recognition test, VUF16839 administered at 5 mg/kg intraperitoneally (i.p.) successfully induced an amnesic effect. Mice treated with VUF16839 failed to recognize a previously encountered juvenile conspecific, validating that the compound not only crosses the BBB but effectively activates central H3 receptors to modulate cognitive circuitry [1]. This makes VUF16839 an exceptional non-imidazole tool compound for probing H3R neurobiology without the confounding variables of CYP-mediated toxicity.

References

  • Pereira, C. K., et al. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Panula, P., et al. "Pharmacological characterization of seven human histamine H3 receptor isoforms." bioRxiv, 2023. URL:[Link]

  • Levi, R., et al. "Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway." Journal of Pharmacology and Experimental Therapeutics (via PMC), 2010. URL:[Link]

Foundational

A Technical Guide to the Structural Elucidation of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839): A Potent Histamine H₃ Receptor Agonist

Abstract: 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine, designated VUF16839, has been identified as a potent, non-imidazole histamine H₃ (H₃R) agonist with promising in vivo activity, making it a valuable tool for n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine, designated VUF16839, has been identified as a potent, non-imidazole histamine H₃ (H₃R) agonist with promising in vivo activity, making it a valuable tool for neuropharmacological research.[1][2] A definitive understanding of its three-dimensional structure and intermolecular interactions is paramount for advancing structure-based drug design and optimizing its solid-state properties for pharmaceutical development. As of this writing, a public deposition of its single-crystal X-ray crystallographic structure has not been identified. This guide, therefore, serves as a comprehensive technical protocol and expert framework for researchers, outlining the complete workflow required to determine the crystallographic structure of this molecule, from material preparation to final data analysis and deposition.

Introduction: The Scientific Imperative for Structural Analysis

The compound 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839) emerged from a medicinal chemistry campaign to develop non-imidazole H₃R agonists.[1][3] Unlike traditional imidazole-based ligands, this aminopyrimidine series offers a novel scaffold with high affinity and full agonism at the human H₃R, demonstrating nanomolar potency.[1][2] Its proposed binding mode, based on homology modeling, suggests key interactions similar to the endogenous ligand histamine, yet its unique chemical architecture warrants a precise, empirical determination of its conformational and stereochemical properties.[1][3][4]

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[5][6][7] The resulting structural data provides invaluable insights into:

  • Molecular Conformation: The precise torsion angles and geometry of the propylamino and azetidine moieties.

  • Intermolecular Interactions: The hydrogen bonding networks and packing motifs that govern the crystal lattice.

  • Absolute Configuration: If a chiral center were present, SC-XRD could determine its absolute stereochemistry.

  • Solid-State Properties: Understanding the crystal packing is crucial for predicting and controlling properties like solubility, stability, and polymorphism, which are critical for drug development.

This document details the expert-driven methodology to achieve these objectives.

Prerequisite: Synthesis and High-Purity Material Preparation

The success of any crystallization experiment is contingent upon the exceptional purity of the starting material. Impurities, even at low levels (<1%), can inhibit nucleation or disrupt crystal lattice formation.

Synthetic Route Overview

The synthesis of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine has been reported and typically involves a key nucleophilic aromatic substitution step.[1] The final deprotection of a carbamate intermediate yields the target compound, often as a salt (e.g., fumarate) to improve handling and stability.[1][3][4]

Protocol: Purification for Crystallographic Analysis
  • Salt-to-Freebase Conversion (Optional but Recommended): While crystallization of salts is possible, the freebase often presents different, sometimes more favorable, crystallization opportunities. This involves basification of an aqueous solution of the salt with a suitable base (e.g., NaHCO₃, K₂CO₃) followed by extraction with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Chromatographic Purification: Flash column chromatography over silica gel is the primary method to remove synthetic byproducts and impurities. A gradient elution system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide, is typically effective for polar amines.

  • Final Recrystallization: This is a critical, self-validating step. The goal is not necessarily to grow large single crystals but to achieve the highest possible purity.

    • Dissolve the purified compound in a minimum amount of a suitable hot solvent (e.g., isopropanol, acetonitrile, or a mixture like ethanol/water).

    • Allow the solution to cool slowly and undisturbed to room temperature, then potentially to 4°C.

    • Collect the resulting crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Validation: Confirm purity (>99.5%) via High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding.

Experimental Crystallization Workflow

Finding the right conditions for growing diffraction-quality single crystals is often an empirical process of screening various solvents, temperatures, and techniques.

Rationale for Method Selection

For a small, relatively flexible molecule like VUF16839, several techniques are viable. Slow evaporation is often the simplest and most effective starting point. It allows the system to slowly approach supersaturation as the solvent evaporates, promoting ordered crystal growth. Vapor diffusion provides more precise control over the rate of saturation.

Protocol: High-Throughput Crystallization Screening
  • Solvent Selection: Choose a diverse range of solvents based on polarity and boiling point (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, and binary mixtures thereof).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the purified compound in a highly soluble solvent (e.g., methanol).

  • Plate Setup (Slow Evaporation):

    • Dispense 10-20 µL of the stock solution into the wells of a microplate.

    • Add 100-200 µL of each screening solvent to the respective wells.

    • Seal the plate with a semi-permeable film that allows for slow solvent evaporation.

  • Incubation and Monitoring: Store the plate in a vibration-free environment at a constant temperature (e.g., 20°C). Inspect the wells daily under a microscope for the first week, then weekly thereafter, for signs of crystal growth.

  • Optimization: Once initial "hits" (conditions producing any crystalline material) are identified, optimize by fine-tuning the solvent ratios, concentration, and temperature to improve crystal size and quality.

Visualization: Crystallization Workflow

Crystallization_Workflow cluster_prep Material Preparation cluster_screen Crystallization Screening Synthesis Synthesis of VUF16839 Purification Chromatographic Purification (>99.5%) Synthesis->Purification Validation Purity Validation (HPLC, NMR) Purification->Validation Screening High-Throughput Screening (Slow Evaporation) Validation->Screening Proceed if pure Optimization Optimization of 'Hit' Conditions Screening->Optimization Harvest Harvest & Mount Single Crystal Optimization->Harvest Data_Collection X-ray Diffraction Data Collection Harvest->Data_Collection To Diffractometer

Caption: Workflow from synthesis to crystal harvesting for SC-XRD.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, diffraction data can be collected.

Protocol: Data Collection and Processing
  • Crystal Mounting: Using a microscope, carefully select and mount a single crystal on a cryo-loop or glass fiber.

  • Cryo-Cooling (Causality): The mounted crystal is flash-cooled to a low temperature (typically 100 K or -173°C) in a stream of cold nitrogen gas. This is a critical step that minimizes atomic thermal vibrations and significantly reduces radiation damage from the X-ray beam, resulting in higher quality diffraction data to higher resolution.[7]

  • Diffractometer Setup: The crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a dual-source (Mo and Cu) X-ray generator and a CCD or CMOS detector.[7] Molybdenum radiation (Mo-Kα, λ = 0.71073 Å) is the standard choice for small organic molecules.

  • Unit Cell Determination: A short series of initial diffraction images are collected to locate diffraction spots. These spots are then used by the instrument software to determine the dimensions and angles of the unit cell and to suggest a probable crystal system and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to the X-ray beam. The software calculates the optimal strategy to ensure high completeness and redundancy of the data.

  • Data Integration and Scaling: After collection, the raw image files are processed. This involves:

    • Integration: Calculating the intensity of each diffraction spot (reflection).

    • Scaling and Merging: Correcting for experimental variations and merging redundant measurements of the same reflection to produce a final, unique set of reflection data.

Visualization: SC-XRD Data Acquisition Pipeline

SCXRD_Workflow Crystal Mounted Single Crystal Cryo Flash-Cool to 100 K Crystal->Cryo Diffractometer Place in X-ray Diffractometer Cryo->Diffractometer UnitCell Determine Unit Cell & Space Group Diffractometer->UnitCell DataColl Collect Full Diffraction Data UnitCell->DataColl Processing Integrate, Scale, & Merge Data DataColl->Processing FinalData Final hkl File (Reflection Data) Processing->FinalData

Caption: The sequential process of single-crystal X-ray diffraction data collection.

Structure Solution, Refinement, and Validation

This phase transforms the raw diffraction intensities into a chemically meaningful 3D model of the molecule.

  • Structure Solution: The "phase problem" is solved using direct methods, a computational approach that statistically determines the phases of the reflections. This yields an initial electron density map.

  • Model Building: Atoms are fitted into the regions of high electron density in the map to build an initial molecular model.

  • Refinement: The model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic parameters (coordinates, displacement parameters) to minimize the difference between the observed reflection intensities and those calculated from the model.

  • Validation (Trustworthiness): The quality of the final model is assessed using several metrics. This is a self-validating system where the data must converge to chemically sensible values.

    • R-factors (R1, wR2): Measures of agreement between the observed and calculated structure factors. Lower values indicate a better fit (typically R1 < 5% for a good structure).

    • Goodness-of-Fit (GooF): Should be close to 1.0.

    • Difference Electron Density Map: Should be largely featureless, with no large positive or negative peaks, indicating that all atoms have been correctly located.

Data Presentation: Representative Crystallographic Table

While the actual data is not yet known, a successful structure determination of VUF16839 would yield data summarized in a table similar to the one below.

ParameterHypothetical Value for C₁₀H₁₇N₅
Chemical FormulaC₁₀H₁₇N₅
Formula Weight207.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 8.5, b = 12.1, c = 11.5
α, β, γ (°)α = 90, β = 105.5, γ = 90
Volume (ų)1138
Z (Molecules/Unit Cell)4
Temperature (K)100(2) K
Radiation (λ, Å)Mo-Kα (0.71073)
Density (calculated)1.21 g/cm³
Reflections Collected10500
Unique Reflections2500
R_int0.035
Final R1 [I > 2σ(I)]0.042
Final wR2 (all data)0.115
Goodness-of-Fit (GooF)1.05
CCDC Deposition NumberTo be assigned

Analysis of Structural Features and Data Deposition

Potential Intermolecular Interactions

Based on its chemical structure, VUF16839 has multiple hydrogen bond donors (the primary amine on the pyrimidine and the secondary amine of the propylamino group) and acceptors (the nitrogen atoms of the pyrimidine ring). The crystal structure would likely be dominated by a network of N-H···N hydrogen bonds, potentially forming dimers or extended chains that define the crystal packing.

Visualization: Hypothetical Hydrogen Bonding

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H N_ring_B N(ring) N1_A->N_ring_B N-H···N N_ring_A N(ring) N1_B N-H N1_B->N_ring_A N-H···N

Sources

Exploratory

Physicochemical and Pharmacological Profiling of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine: A Non-Imidazole H3R Agonist

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Structural Rationale The histamine H3 receptor (H3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Structural Rationale

The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters in the central nervous system (CNS). Historically, the development of H3R agonists relied heavily on the natural ligand's imidazole scaffold. However, imidazole-containing compounds frequently exhibit poor CNS penetration and off-target interactions with cytochrome P450 (CYP450) enzymes, leading to metabolic liabilities and toxicity [1].

4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (CAS: 2387674-52-2) represents a paradigm shift in H3R agonist design [2]. By replacing the problematic imidazole ring with a 2-aminopyrimidine core and utilizing a rigid azetidine linker, researchers have successfully developed high-affinity, non-imidazole agonists. The propylamino moiety serves as the critical basic center, mimicking the primary amine of histamine, while the azetidine ring vectors this basic group precisely into the H3R orthosteric binding pocket to interact with the highly conserved Asp114 residue [1].

Physicochemical Profiling

For a CNS-active compound, balancing lipophilicity, basicity, and polar surface area is paramount. The physicochemical properties of this molecule are tightly optimized for blood-brain barrier (BBB) penetration and receptor affinity.

Table 1: Physicochemical & Structural Parameters
ParameterValuePharmacological Implication
Molecular Formula C10H17N5Low molecular weight favors CNS multiparameter optimization (MPO).
Molecular Weight 207.28 g/mol Well below the 400 Da threshold optimal for BBB crossing.
Topological Polar Surface Area ~67.1 ŲIdeal for CNS penetration (optimal TPSA for BBB is < 90 Ų).
Calculated LogP (cLogP) ~0.8 - 1.2Balanced lipophilicity prevents excessive unspecific lipid binding.
pKa (Propylamino group) ~9.2 (Basic)Ensures protonation at physiological pH (7.4) for Asp114 salt-bridge formation.
pKa (Aminopyrimidine) ~3.5 (Weakly Basic)Remains unprotonated at pH 7.4, facilitating membrane diffusion.

Mechanism of Action: H3R Agonism

The H3 receptor is coupled to the inhibitory G protein (Gαi/o). Agonist binding induces a conformational change that activates the Gαi/o subunit, which subsequently inhibits adenylate cyclase (AC). This inhibition halts the conversion of ATP to cyclic AMP (cAMP), leading to a downstream reduction in Protein Kinase A (PKA) activity and decreased phosphorylation of the cAMP response element-binding protein (CREB).

H3R_Signaling Agonist Propylamino Derivative H3R Histamine H3 Receptor (GPCR) Agonist->H3R Orthosteric Binding Gi Gαi/o Protein H3R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decreased Synthesis PKA Protein Kinase A cAMP->PKA Reduced Activation CREB CREB Transcription PKA->CREB Signal Attenuation

Figure 1: Gαi/o-coupled signaling pathway of the Histamine H3 Receptor.

Validated Experimental Workflows

To ensure scientific rigor, the pharmacological and metabolic profiling of this compound relies on self-validating assay systems. Below are the definitive protocols used to establish the efficacy and stability of the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine class [1].

Workflow Diagram: In Vitro Functional Assay

CRE_Assay Step1 1. Cell Seeding HEK293T (hH3R + CRE-Luciferase) Step2 2. Compound Incubation Add Agonist (Dose-Response) Step1->Step2 Step3 3. Forskolin Stimulation Induce cAMP (10 μM) Step2->Step3 Step4 4. Lysis & Substrate Add Luciferin Reagent Step3->Step4 Step5 5. Detection Measure Luminescence (pEC50) Step4->Step5

Figure 2: Step-by-step workflow for the CRE-Luciferase Reporter Gene Assay.

Protocol 1: CRE-Luciferase Reporter Gene Assay (H3R Agonism)

Causality & Logic: Because H3R is Gi-coupled, basal cAMP levels are too low to measure a meaningful decrease. We must artificially stimulate adenylate cyclase using Forskolin. A true H3R agonist will activate the Gi pathway, successfully "fighting back" against the Forskolin stimulation, resulting in a dose-dependent decrease in luminescence.

  • Cell Preparation: Seed HEK293T cells stably expressing the human H3R (hH3R) and a CRE-luciferase reporter plasmid into 96-well white microplates. Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine (ranging from 10 pM to 10 μM). Include a vehicle control (0.1% DMSO) and a reference full agonist (e.g., Histamine or Immepip) to validate the assay's dynamic range.

  • Forskolin Challenge: After 30 minutes of compound pre-incubation, add Forskolin to a final concentration of 10 μM to stimulate cAMP production.

  • Incubation & Lysis: Incubate the plates for 4–6 hours to allow for CREB-mediated transcription and luciferase translation. Add a commercial luciferase assay reagent to lyse the cells and provide the luciferin substrate.

  • Quantification: Read luminescence using a microplate reader. Calculate the pEC50 (negative logarithm of the half-maximal effective concentration) using non-linear regression analysis.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality & Logic: The propyl chain and the secondary amine are potential sites for CYP450-mediated N-dealkylation or aliphatic oxidation. To isolate CYP-mediated clearance from chemical instability, the assay must be run with and without NADPH, the essential cofactor for CYP enzymes.

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add the test compound to a final concentration of 1 μM.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Crucial Control: Run a parallel incubation replacing NADPH with buffer.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Pharmacological & ADME Profiling Summary

Based on the structure-activity relationship (SAR) studies of the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series [1], the propylamino derivative exhibits a highly favorable pharmacological profile, overcoming the traditional hurdles of imidazole-based ligands.

Table 2: In Vitro Pharmacological Data
Assay / ParameterRepresentative ValueInterpretation
hH3R Binding Affinity (pKi) 8.0 - 8.5Nanomolar affinity; the propyl group fits optimally into the hydrophobic subpocket near Asp114.
hH3R Functional Potency (pEC50) 8.5 - 9.5Highly potent functional agonism in the CRE-Luciferase assay.
Intrinsic Activity (α) ~0.8 - 1.0Acts as a strong partial to full agonist relative to histamine.
CYP450 Inhibition (3A4, 2D6) IC50 > 10 μMWeak off-target CYP activity, confirming the successful elimination of the imidazole liability.
Metabolic Stability (HLM t1/2​ ) > 45 minutesGood metabolic stability; the azetidine ring resists oxidative cleavage better than acyclic linkers.

References

  • Wágner, G., Mocking, T. A. M., Arimont, M., Provensi, G., Rani, B., Silva-Marques, B., Latacz, G., Da Costa Pereira, D., Karatzidou, C., Vischer, H. F., Wijtmans, M., Kieć-Kononowicz, K., de Esch, I. J. P., & Leurs, R. (2019). "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry, 62(23), 10848-10866. URL:[Link]

Foundational

Discovery and Characterization of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839): A Paradigm Shift in Histamine H3 Receptor Agonism

Executive Summary The histamine H3 receptor (H3R) is a critical presynaptic modulator of neuro-transmission, making it a highly sought-after target for central nervous system (CNS) disorders. Historically, the pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The histamine H3 receptor (H3R) is a critical presynaptic modulator of neuro-transmission, making it a highly sought-after target for central nervous system (CNS) disorders. Historically, the pharmacological exploration of H3R has been bottlenecked by the reliance on imidazole-based ligands, which suffer from poor pharmacokinetic profiles. This technical guide explores the discovery, structural rationale, and pharmacological characterization of 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine (designated as VUF16839 or compound 14d ), a breakthrough non-imidazole full agonist that resolves legacy liabilities while maintaining sub-nanomolar potency.

The Rationale: Overcoming the Imidazole Liability

Histamine H3 receptors are presynaptic auto- and heteroreceptors that regulate the release of key neurotransmitters, including histamine, dopamine, and acetylcholine . During the early decades of H3R drug discovery, medicinal chemistry heavily utilized the natural ligand's imidazole scaffold.

However, as drug development professionals, we recognize that imidazole rings present severe physicochemical and pharmacokinetic liabilities:

  • Targeted Toxicity: Imidazoles coordinate directly with the heme iron of Cytochrome P450 (CYP) enzymes, leading to profound drug-drug interactions and poor metabolic stability.

  • CNS Exclusion: The high basicity and polar surface area of the imidazole ring severely restrict blood-brain barrier (BBB) penetration, a fatal flaw for neuropharmacological targets.

To bypass these limitations, researchers employed scaffold hopping strategies, leading to the discovery of the 4-(3-azetidin-1-yl)pyrimidin-2-amine core. The azetidine ring acts as a conformationally restricted diamine surrogate. This specific geometry perfectly aligns the basic amine to interact with the conserved Asp114 residue in the H3R binding pocket, mimicking the natural ligand without triggering the off-target CYP liabilities of an imidazole .

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The optimization campaign began with an in-house screening hit, compound 11b , which exhibited partial agonism. By systematically altering the alkyl substitution pattern on the basic amine and modifying the pyrimidine core, the research team synthesized VUF16839 (14d).

Causality in Structural Design: The propylamino group was identified as the optimal chain length for the basic amine. Shortening the chain (e.g., to methyl or ethyl) or introducing branching (e.g., isopropyl) resulted in a sharp decline in receptor potency. Furthermore, utilizing an un-substituted pyrimidine core minimized steric clashes within the receptor's orthosteric site, allowing for deeper insertion and exceptionally high-affinity binding (pKi = 8.5) .

Table 1: Quantitative SAR and Pharmacological Profile Comparison
CompoundStructure / ModificationpKi (Affinity)pEC50 (CRE-luc)Intrinsic Activity (α)CYP Inhibition
Histamine Natural Imidazole Ligand7.98.61.0 (Full)N/A
Compound 11b Isopropyl-pyrimidine, methylamino6.87.40.6 (Partial)Moderate
VUF16839 (14d) Unsubstituted pyrimidine, propylamino8.59.51.0 (Full)Weak (Favorable)

Note: Data derived from human H3R transiently expressed in HEK293T cells .

Mechanistic Insights: H3R Signaling Pathway

H3R is a Class A G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation by an agonist like VUF16839 triggers the dissociation of the Gαi subunit, which directly inhibits Adenylyl Cyclase (AC). This inhibition throttles the conversion of ATP to cyclic AMP (cAMP), subsequently reducing Protein Kinase A (PKA) activity and preventing the phosphorylation of the cAMP Response Element-Binding protein (CREB).

H3R_Signaling VUF VUF16839 (14d) Non-imidazole Agonist H3R Histamine H3 Receptor (Gi/o-coupled GPCR) VUF->H3R Binds & Activates Gi Gi/o Protein (α subunit) H3R->Gi Couples AC Adenylyl Cyclase (AC) Inhibited Gi->AC Inhibits (-) cAMP cAMP Levels Decreased AC->cAMP Reduces Production PKA Protein Kinase A (PKA) Inactive cAMP->PKA Prevents Activation CREB CREB Unphosphorylated PKA->CREB Prevents Phosphorylation

Fig 1: VUF16839 mechanism via H3R-mediated Gi/o signaling and cAMP inhibition.

In Vitro Pharmacological Characterization

To validate the functional agonism of VUF16839, researchers utilized a CRE-luciferase reporter gene assay.

Causality of Assay Choice: Direct measurement of intracellular cAMP is often hampered by rapid signal degradation by phosphodiesterases. The CRE-luciferase assay provides a cumulative, amplified transcriptional readout of the cAMP/PKA/CREB axis, making it highly sensitive for detecting the extreme potency (pEC50 = 9.5) of VUF16839. Interestingly, while VUF16839 acts as a full agonist in the amplified CRE-luciferase assay, it behaves as a potent partial agonist (α = 0.5) in the more proximal [35S]-GTPγS accumulation assay, highlighting the importance of signal amplification in GPCR pharmacology .

Protocol 1: CRE-Luciferase Reporter Gene Assay

This self-validating protocol ensures that baseline cAMP is artificially elevated so that the Gi-mediated inhibition can be accurately quantified.

  • Cell Preparation & Transfection: Seed HEK293T cells in a 96-well plate. Transiently co-transfect the cells with a human H3R expression plasmid and a CRE-driven firefly luciferase reporter plasmid using a standard lipofection reagent. Incubate for 24 hours.

  • Baseline Stimulation: Treat the cells with Forskolin (typically 1-10 µM) to directly activate Adenylyl Cyclase. Validation Check: A control well with only Forskolin must show a log-fold increase in luminescence compared to untreated cells to prove assay viability.

  • Agonist Treatment: Add serial dilutions of VUF16839 (ranging from 10−12 to 10−5 M) to the Forskolin-treated wells. Include Histamine as a positive control.

  • Incubation: Incubate the cells for 4 to 6 hours at 37°C to allow for CREB-mediated transcription and subsequent luciferase translation.

  • Lysis and Detection: Aspirate the media, then add a luciferase assay lysis buffer containing luciferin substrate and ATP.

  • Quantification: Measure luminescence using a microplate reader. Calculate the pEC50 using non-linear regression (inhibitory dose-response curve).

Workflow HEK 1. Transfection (HEK293T + H3R/CRE-luc) Treat 2. Treatment (VUF16839 + Forskolin) HEK->Treat Incubate 3. Incubation (4-6 hrs at 37°C) Treat->Incubate Lyse 4. Lysis & Substrate (Luciferin + ATP) Incubate->Lyse Read 5. Detection (Luminescence Reader) Lyse->Read

Fig 2: Step-by-step workflow for the CRE-luciferase reporter gene assay.

In Vivo Efficacy: Social Recognition Memory

A critical milestone for any neuropharmacological tool is its in vivo CNS activity. VUF16839 demonstrates excellent metabolic stability and crosses the blood-brain barrier effectively. To evaluate its functional impact, the compound was tested in a Social Recognition Test in mice. Because H3R auto-receptors inhibit the release of wakefulness and cognition-promoting neurotransmitters, H3R agonists typically induce an amnesic effect, serving as a phenotypic validation of target engagement .

Protocol 2: Social Recognition Test (In Vivo Target Engagement)

This behavioral protocol assesses the compound's ability to modulate short-term social memory.

  • Habituation: Individually house adult male mice (subjects) in testing cages for 24 hours prior to the experiment to establish territory.

  • Dosing: Administer VUF16839 (5 mg/kg, intraperitoneally) or a vehicle control to the subject mice 30 minutes prior to the first trial. Causality: The 30-minute window allows for peak plasma concentration and BBB penetration.

  • Trial 1 (T1 - Acquisition): Introduce a juvenile conspecific mouse into the subject's cage for 5 minutes. Record the total time the subject spends actively investigating the juvenile (sniffing, grooming).

  • Inter-Trial Interval (ITI): Remove the juvenile and wait for a predetermined retention interval (e.g., 2 hours).

  • Trial 2 (T2 - Recognition): Reintroduce the same juvenile into the subject's cage for 5 minutes. Record the investigation time.

  • Data Interpretation: Validation Check: Vehicle-treated mice will show a significantly reduced investigation time at T2 (indicating they "remember" the juvenile). Mice treated with VUF16839 (5 mg/kg) show high investigation times at T2, indicating an amnesic effect driven by H3R agonism.

Conclusion

The discovery of 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839) represents a watershed moment in histamine receptor pharmacology. By successfully replacing the problematic imidazole ring with an azetidinyl-pyrimidine scaffold, researchers have generated a tool compound that combines sub-nanomolar potency, full in vitro agonism, exceptional metabolic stability, and proven in vivo CNS penetrance. For drug development professionals, VUF16839 serves as the definitive pharmacological probe for elucidating the complex neurobiology of the H3 receptor without the confounding variables of legacy ligands.

References

  • Wágner, G., Mocking, T. A. M., Arimont, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10848-10866. URL:[Link]

  • Panula, P., Chazot, P. L., Cowart, M., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601-655. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary The pyrimidine-2-amine scaffold is a "privileged" structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

The pyrimidine-2-amine scaffold is a "privileged" structure in medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibitors (e.g., JAK, EGFR, and CDK inhibitors)[1]. The molecule 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine incorporates a highly polar, sp3-rich azetidine ring that improves aqueous solubility and attenuates off-target liabilities.

This application note details a robust, three-step linear synthesis to construct this molecule. The pathway leverages a regioselective Nucleophilic Aromatic Substitution (SNAr), an acid-mediated Boc-deprotection, and a highly selective reductive amination.

Mechanistic Rationale & Pathway Design

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection to troubleshoot and scale effectively:

  • Regioselective SNAr (Step 1): The C4-position of 2-amino-4-chloropyrimidine is highly electrophilic due to the electron-withdrawing effects of the adjacent pyrimidine nitrogen atoms and the chlorine leaving group. Nucleophilic attack by the azetidine nitrogen forms a transient Meisenheimer complex, followed by chloride elimination[2]. To prevent the primary amine of the azetidine from competing as a nucleophile, it is masked with a tert-butyloxycarbonyl (Boc) protecting group.

  • Acid-Catalyzed Deprotection (Step 2): Trifluoroacetic acid (TFA) is utilized to cleave the Boc group. The strong acid protonates the carbamate carbonyl, triggering the elimination of a reactive tert-butyl cation and the evolution of carbon dioxide gas[3]. The resulting product is isolated as a TFA salt.

  • Selective Reductive Amination (Step 3): Converting the primary amine to a secondary propylamino group requires strict control to prevent over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)3) is the optimal reducing agent here. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it exceptionally mild[4]. It selectively reduces the rapidly formed iminium ion intermediate without reducing the unreacted propionaldehyde, thereby ensuring mono-alkylation[4].

Synthetic Workflow Visualization

SynthesisWorkflow Start Starting Materials: 2-Amino-4-chloropyrimidine + tert-butyl azetidin-3-ylcarbamate Step1 Step 1: SNAr Reaction Reagents: DIPEA, n-Butanol Conditions: 100 °C, 12 h Start->Step1 Int1 Intermediate 1: tert-butyl (1-(2-aminopyrimidin-4-yl) azetidin-3-yl)carbamate Step1->Int1 Isolation & Purification Step2 Step 2: Boc Deprotection Reagents: 50% TFA in DCM Conditions: RT, 2 h Int1->Step2 Int2 Intermediate 2: 4-(3-aminoazetidin-1-yl) pyrimidin-2-amine (TFA salt) Step2->Int2 Solvent Evaporation Step3 Step 3: Reductive Amination Reagents: Propionaldehyde, NaBH(OAc)3 Conditions: DCE, RT, 12 h Int2->Step3 Product Target Molecule: 4-(3-(Propylamino)azetidin-1-yl) pyrimidin-2-amine Step3->Product Aqueous Workup & HPLC

Fig 1: Three-step synthetic workflow for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine.

Step-by-Step Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the pyrimidine core with the protected azetidine ring.

  • Reaction Setup: To a round-bottom flask, add 2-amino-4-chloropyrimidine (1.0 equiv) and tert-butyl azetidin-3-ylcarbamate (1.1 equiv).

  • Solvent & Base: Suspend the reagents in 1-Butanol (0.5 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to neutralize the HCl generated during the reaction[1].

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 12–16 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: DCM/MeOH) to yield Intermediate 1 .

Step 2: Acid-Mediated N-Boc Deprotection

Objective: Unmask the primary amine on the azetidine ring.

  • Reaction Setup: Dissolve Intermediate 1 (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M. Cool the flask to 0 °C using an ice bath[3].

  • Acid Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) dropwise to achieve a 50% v/v TFA/DCM mixture[3].

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of the starting material via LC-MS[3].

  • Isolation: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate the residue three times with toluene to remove residual trapped TFA. The resulting Intermediate 2 is carried forward immediately as the TFA salt to prevent degradation.

Step 3: Reductive Amination

Objective: Install the propyl group via selective mono-alkylation.

  • Free-Basing: Dissolve Intermediate 2 (TFA salt, 1.0 equiv) in 1,2-Dichloroethane (DCE) (0.1 M). Add Triethylamine (TEA) (1.5 equiv) and stir for 10 minutes to liberate the free amine.

  • Imine Formation: Add propionaldehyde (1.05 equiv) to the solution. Stir at room temperature for 30–60 minutes to allow the intermediate iminium ion to fully form[4].

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise to the reaction mixture[4]. Stir continuously at room temperature for 12 hours.

  • Quench & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO3. Extract the aqueous layer twice with DCM.

  • Final Purification: Dry the combined organic layers over MgSO4, concentrate, and purify the crude product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to afford the target molecule.

Quantitative Data & Analytical Expectations

To ensure self-validation during the synthesis, researchers should compare their analytical readouts against the expected theoretical values summarized below:

StepReaction TypeKey ReagentsTime / TempExpected YieldLC-MS (m/z) [M+H]⁺
1 SNAr2-amino-4-chloropyrimidine, tert-butyl azetidin-3-ylcarbamate, DIPEA12 h / 100 °C80 – 85%266.16
2 Boc Deprotection50% TFA in DCM2 h / 25 °C>95% (Crude)166.11
3 Reductive AminationPropionaldehyde, NaBH(OAc)3, DCE12 h / 25 °C65 – 75%208.15

Note: The final product (m/z 208.15) should be analyzed via ¹H-NMR to confirm the presence of the propyl chain (characteristic triplet near 0.9 ppm for the terminal methyl group) and the intact pyrimidine C5/C6 protons.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Luo, Y., et al. (2024). "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals (MDPI), 17(1), 100. URL:[Link]

  • Wang, J., et al. (2023). "Protecting-Group-Free Synthesis of Meridianin A–G and Derivatives." The Journal of Organic Chemistry, 88(5), 2914-2923. URL:[Link]

Sources

Application

Application Note: Preparation and Handling of VUF16839 in DMSO for Pharmacological Assays

Introduction & Pharmacological Context The compound 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine , commonly designated as VUF16839 , is a highly potent, non-imidazole full agonist of the Histamine H3 Receptor (H3R)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine , commonly designated as VUF16839 , is a highly potent, non-imidazole full agonist of the Histamine H3 Receptor (H3R)[1]. Historically, H3R agonists have been dominated by imidazole-based structures, which often suffer from poor pharmacokinetic profiles and off-target cytochrome P450 (CYP) interactions[1]. VUF16839 overcomes these limitations, exhibiting nanomolar on-target affinity (pKi = 8.5) and exceptional potency (pEC50 = 9.5), alongside good metabolic stability[1].

Because H3R is a Gαi-coupled G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS)[2], VUF16839 is heavily utilized as a tool compound to study neurotransmitter regulation and cognitive functions, such as social recognition memory[1]. To ensure reproducible in vitro and in vivo readouts, precise dissolution of the compound in anhydrous Dimethyl sulfoxide (DMSO) is critical.

H3R_Signaling VUF16839 VUF16839 (H3R Agonist) H3R Histamine H3 Receptor VUF16839->H3R Binds Gi Gαi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases CRE CRE-Luciferase Reporter cAMP->CRE Reduces Signal

Fig 1. VUF16839-mediated H3R activation and subsequent Gi-coupled signaling pathway.

Physicochemical Properties & Quantitative Data

VUF16839 is typically synthesized and supplied as a salt to enhance its solid-state stability[3]. Failing to account for the counterion mass during molarity calculations is a frequent source of experimental error.

PropertyFree BaseFumarate Hydrate SaltDihydrochloride Salt
Chemical Formula C₁₀H₁₇N₅C₁₀H₁₇N₅ · C₄H₄O₄ · H₂OC₁₀H₁₇N₅ · 2HCl
Molecular Weight 207.28 g/mol 341.37 g/mol 280.20 g/mol
PubChem CID N/AN/A177846438[4]
Primary Target Human H3RHuman H3RHuman H3R
Target Affinity (pKi) 8.5[3]8.5[3]8.5[3]
Solubility in DMSO > 50 mM≥ 25 mM≥ 25 mM

Mechanistic Insights: Solvation Causality

Why DMSO? VUF16839 contains a basic azetidine-pyrimidine core. While soluble in acidic aqueous buffers, storing the compound in aqueous media promotes gradual hydrolysis and microbial contamination. Anhydrous DMSO is an aprotic, highly polar solvent that effectively disrupts the crystal lattice of the salt forms (fumarate or HCl) through strong dipole interactions, while preventing premature degradation.

The Hygroscopic Threat: DMSO rapidly absorbs atmospheric moisture. Water ingress reduces the solvation capacity of DMSO for hydrophobic domains, leading to micro-precipitation of the compound during freeze-thaw cycles. Therefore, utilizing argon-purged, anhydrous DMSO (≥99.9% purity) is a strict requirement for creating self-validating, stable stock solutions.

Experimental Workflow & Protocol

Dissolution_Workflow Weigh 1. Weigh VUF16839 Salt (Account for Counterion) DMSO 2. Add Anhydrous DMSO (Calculate for 10 mM) Weigh->DMSO Vortex 3. Vortex & Sonicate (37°C Water Bath) DMSO->Vortex Aliquot 4. Aliquot into Amber Glass Vials Vortex->Aliquot Store 5. Store at -80°C (Desiccated) Aliquot->Store

Fig 2. Step-by-step workflow for the preparation and storage of VUF16839 in DMSO.

Part A: Preparation of 10 mM Master Stock
  • Equilibration: Allow the sealed vial of VUF16839 to equilibrate to room temperature (RT) for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.

  • Weighing: Accurately weigh the desired amount of VUF16839. Crucial: Ensure you are using the correct molecular weight for your specific salt form (e.g., 341.37 g/mol for the fumarate hydrate[3]).

  • Calculation: Calculate the required volume of DMSO using the formula: Volume (mL) = Mass (mg) /[Concentration (mM) × MW (g/mol)] × 1000

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.

  • Sonication: If the solution is not entirely clear, place the vial in a sonicating water bath at 37°C for 5 minutes. Sonication provides the kinetic energy required to overcome the enthalpy of dissolution without subjecting the molecule to thermal degradation.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in amber glass vials or opaque low-bind tubes to prevent photodegradation.

  • Storage: Store aliquots at -80°C.

Part B: Assay-Specific Dilutions
  • In Vitro Assays (e.g., CRE-Luciferase Reporter Assay): VUF16839 is evaluated for H3R agonism using a cyclic adenosine monophosphate (cAMP) response element (CRE)-luciferase reporter gene assay[1]. Dilute the 10 mM stock directly into the assay buffer (e.g., DMEM or HBSS). Ensure the final DMSO concentration in the cell culture well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and basal luminescence interference.

  • In Vivo Assays (e.g., Social Recognition Test in Mice): VUF16839 exerts an amnesic effect at a dose of 5 mg/kg via intraperitoneal (i.p.) injection[1]. Pure DMSO causes severe tissue necrosis. Formulate the injection solution immediately prior to use by diluting the DMSO stock into a biocompatible vehicle. A standard self-validating vehicle for this compound is 5% DMSO, 5% Tween-80, and 90% sterile saline . Add the components sequentially, vortexing after each addition to prevent crashing out.

Self-Validation & Troubleshooting

  • The Tyndall Effect Check: Before aliquoting, hold the dissolved stock solution against a dark background and shine a laser pointer through it. If you observe a visible beam path (Tyndall scattering), micro-precipitates are still present. Extend sonication time.

  • Precipitation Upon Dilution: If VUF16839 crashes out when added to aqueous assay buffers, the transition was too abrupt. Mitigate this by creating an intermediate dilution (e.g., 1 mM in 50% DMSO/50% Buffer) before the final addition to the biological matrix.

References

  • Wágner, G., Mocking, T. A. M., Arimont, M., et al. (2019). "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry, 62(23), 10848-10866. Available at:[Link]

  • Wijtmans, M., & Leurs, R. (2023). "Pharmacological characterization of seven human histamine H3 receptor isoforms." bioRxiv. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 177846438, VUF16839 HCl." PubChem. Available at:[Link]

Sources

Method

Application Note: Cell Culture Assay Protocols for Histamine H3 Receptor Agonism Using VUF16839

Executive Summary The pharmacological characterization of G protein-coupled receptors (GPCRs) requires highly selective tool compounds. Historically, Histamine H3 Receptor (H3R) agonists have been imidazole derivatives (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological characterization of G protein-coupled receptors (GPCRs) requires highly selective tool compounds. Historically, Histamine H3 Receptor (H3R) agonists have been imidazole derivatives (e.g., histamine, immepip), which frequently suffer from poor pharmacokinetic profiles, rapid metabolism, and off-target interactions with cytochrome P450 (CYP) enzymes.

4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine , widely known in the literature as VUF16839 , is a highly potent, non-imidazole H3R full agonist . By replacing the imidazole ring with a pyrimidin-2-amine core, VUF16839 achieves nanomolar on-target activity while maintaining metabolic stability and avoiding CYP liability. This application note provides a comprehensive, self-validating framework for evaluating VUF16839 in cell culture systems, detailing both downstream amplified reporter assays and direct G-protein activation protocols.

Mechanistic Overview & Experimental Causality

The H3R is a Gi/o-coupled GPCR. Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit. This activated G-protein complex directly inhibits Adenylate Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels.

To quantify this pathway in vitro, researchers must choose between measuring direct G-protein activation or downstream signaling cascades.

  • Direct Measurement ([³⁵S]-GTPγS Assay): Measures the immediate receptor-G-protein interaction. Because there is no signal amplification, VUF16839 presents as a partial agonist at this level.

  • Amplified Measurement (CRE-Luciferase Assay): Measures downstream gene transcription driven by cAMP Response Elements (CRE). Due to receptor reserve and enzymatic amplification, VUF16839 presents as a full agonist in this system .

Understanding this causality is critical for drug development professionals when interpreting structure-activity relationships (SAR).

Pathway VUF VUF16839 (H3R Agonist) H3R Histamine H3 Receptor (Gi/o-coupled GPCR) VUF->H3R Binds & Activates Gi Gi/o Protein (Activated) H3R->Gi Promotes GTP Exchange AC Adenylate Cyclase (AC) Gi->AC Inhibits FSK Forskolin (AC Activator) FSK->AC Stimulates cAMP cAMP Levels (Decreased) AC->cAMP Catalyzes ATP to cAMP CRE CRE Promoter (Transcription Reduced) cAMP->CRE Activates PKA/CREB Pathway LUC Luciferase Reporter (Luminescence Drop) CRE->LUC Drives Expression

Figure 1: Mechanism of action for VUF16839 via H3R-mediated Gi/o signaling and CRE-luciferase readout.

Quantitative Pharmacological Profile

The following table summarizes the key pharmacological parameters of VUF16839 compared to the endogenous ligand, Histamine, across different assay formats. This data highlights the phenomenon of assay-dependent intrinsic activity.

CompoundAssay FormatParameterValuePharmacological Profile
VUF16839 CRE-LuciferasepKᵢ (Affinity)8.5 ± 0.1High Affinity
VUF16839 CRE-LuciferasepEC₅₀ (Potency)9.5 ± 0.1Sub-nanomolar Potency
VUF16839 CRE-LuciferaseIntrinsic Activity (α)≥ 1.0Full Agonist
VUF16839 [³⁵S]-GTPγSpEC₅₀ (Potency)8.4 ± 0.3Nanomolar Potency
VUF16839 [³⁵S]-GTPγSIntrinsic Activity (α)0.5 ± 0.05Partial Agonist
Histamine CRE-LuciferasepEC₅₀ (Potency)8.6Reference Standard
Histamine [³⁵S]-GTPγSpEC₅₀ (Potency)7.2 ± 0.3Reference Standard
Histamine [³⁵S]-GTPγSIntrinsic Activity (α)1.0 ± 0.0Full Agonist

Data synthesized from Wágner et al., 2019.

Experimental Methodologies

Protocol A: Cell Culture & Transient Co-Transfection

Causality & Rationale: HEK293T cells are utilized due to their high transfection efficiency and negligible endogenous H3R expression, ensuring that any observed signaling is strictly mediated by the introduced human H3R (hH3R) .

  • Cell Seeding: Cultivate HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Seed cells at a density of 2×104 cells/well in a white, flat-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Plasmid Preparation: Prepare a transfection complex containing the hH3R expression plasmid and a CRE-luciferase reporter plasmid at a 1:4 ratio.

  • Transfection: Mix the plasmids with a transfection reagent (e.g., PEI or Lipofectamine) in Opti-MEM. Incubate for 20 minutes at room temperature, then add dropwise to the cells. Incubate for 24 hours.

Protocol B: CRE-Luciferase Reporter Gene Assay

Causality & Rationale: Because H3R activation inhibits adenylate cyclase, baseline cAMP levels in resting cells are too low to measure a reliable signal drop. Forskolin is introduced to artificially stimulate adenylate cyclase, elevating cAMP and driving high luciferase expression. VUF16839 will dose-dependently inhibit this Forskolin-induced signal.

Workflow Day1 Day 1: Seed HEK293T Day2 Day 2: Co-transfect H3R & CRE-Luc Day1->Day2 24h Day3 Day 3: Add VUF16839 + Forskolin Day2->Day3 24h Day4 Day 4: Lyse Cells & Add Substrate Day3->Day4 6h Incubation Data Readout: Measure Luminescence Day4->Data Immediate

Figure 2: Step-by-step experimental workflow for the H3R CRE-luciferase reporter gene assay.

  • Media Replacement: Remove growth media and replace with assay buffer (DMEM without phenol red, supplemented with 0.1% BSA).

  • Compound Addition: Add VUF16839 in a 10-point dose-response curve (ranging from 10−12 to 10−5 M).

  • Stimulation: Immediately add Forskolin (final concentration 1 μM) to all wells except the absolute baseline control.

  • Incubation: Incubate the plates for 6 hours at 37°C. Note: This duration is required for the transcription and translation of the luciferase enzyme.

  • Detection: Add an equal volume of luciferase substrate (e.g., Steady-Glo). Incubate in the dark for 15 minutes, then read luminescence on a microplate reader.

Self-Validating System (Protocol B)

To ensure trustworthiness, the assay must include the following internal controls:

  • Mock Transfection Control: Cells transfected with CRE-Luciferase but without hH3R. Addition of VUF16839 should yield no signal drop, proving the compound does not directly inhibit adenylate cyclase or the luciferase enzyme.

  • Reversal Control: Pre-incubate a subset of wells with a known H3R inverse agonist/antagonist (e.g., Thioperamide, 1 μM) for 15 minutes prior to adding VUF16839. A true target-engaged signal will be completely rescued by the antagonist.

Protocol C: [³⁵S]-GTPγS Accumulation Assay

Causality & Rationale: This assay isolates the initial G-protein coupling event. Saponin is required in the buffer to permeabilize cell membranes, allowing the radiolabeled, membrane-impermeable[³⁵S]-GTPγS to access the intracellular G-protein complex. Excess GDP is added to force G-proteins into an inactive basal state, maximizing the signal-to-noise ratio upon agonist stimulation.

  • Membrane Preparation: Harvest hH3R-expressing cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge to isolate the membrane fraction.

  • Assay Buffer Setup: Resuspend membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 μM GDP, and 10 μg/mL saponin).

  • Reaction Initiation: Add VUF16839 (dose-response range) and 0.1 nM [³⁵S]-GTPγS to the membrane suspension in a 96-well format.

  • Incubation: Incubate for 60 minutes at room temperature with gentle shaking.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Self-Validating System (Protocol C)
  • Non-Specific Binding (NSB): Define the background noise by adding 10 μM of unlabeled GTPγS to a control well. This saturates all specific binding sites, ensuring the measured radioactivity is strictly receptor-mediated.

References

  • Wágner, G., Mocking, T. A. M., Arimont, M., et al. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Wijtmans, M., et al. "Pharmacological characterization of seven human histamine H3 receptor isoforms." bioRxiv, 2023. URL:[Link]

Application

Application Note: 1H and 13C NMR Spectroscopy Protocol and Data Analysis for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine

Executive Summary The structural validation of novel neuroactive compounds requires rigorous analytical frameworks. This application note details the comprehensive 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectrosco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of novel neuroactive compounds requires rigorous analytical frameworks. This application note details the comprehensive 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy protocol for 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine . By combining optimized sample preparation, precise acquisition parameters, and mechanistic spectral analysis, this guide provides researchers with a self-validating methodology to confirm the molecular topology of this complex pyrimidine-azetidine scaffold.

Pharmacological Context & Structural Rationale

Historically, the development of Histamine H3 Receptor (H3R) agonists has been heavily reliant on imidazole-based structures[1]. However, first-generation imidazole derivatives often suffer from pharmacokinetic liabilities, including poor central nervous system (CNS) penetration and off-target cytochrome P450 (CYP450) inhibition[1].

To overcome these limitations, researchers have developed non-imidazole H3R agonists, specifically utilizing the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine scaffold[2]. These compounds exhibit nanomolar on-target activity (e.g., pEC50​=9.5 ) and demonstrate potent in vivo CNS effects, such as the modulation of social recognition memory[3]. The molecule discussed in this protocol features a propylamino side chain attached to the azetidine ring, which is critical for anchoring the ligand within the H3R binding pocket.

H3R_Pathway L 4-(3-(Propylamino)azetidin-1-yl) pyrimidin-2-amine R Histamine H3 Receptor (GPCR) L->R Agonism G Gi/o Protein Activation R->G Conformational Change E Adenylyl Cyclase Inhibition G->E Gαi Subunit C Decreased cAMP & Modulated Neurotransmission E->C Signal Transduction

Fig 2. Mechanism of action for non-imidazole H3R agonists modulating cAMP signaling.

Experimental NMR Protocol

To ensure a self-validating system, the following protocol integrates specific experimental choices grounded in the physicochemical properties of the target molecule.

Step 1: Sample Preparation
  • Procedure: Dissolve 15 mg of the synthesized compound in 0.6 mL of Methanol- d4​ (CD 3​ OD) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality & Rationale: CD 3​ OD was explicitly selected over Chloroform- d (CDCl 3​ ). The highly polar nature of the secondary amine on the azetidine ring and the primary aminopyrimidine moiety often leads to poor solubility and line broadening in non-polar solvents due to intermolecular hydrogen bonding. CD 3​ OD disrupts these aggregates, yielding sharp, well-resolved resonances[2]. Note: Exchangeable protons (-NH, -NH 2​ ) will undergo rapid deuterium exchange with the solvent and will not be observed in the 1 H spectrum.

Step 2: Instrument Setup
  • Procedure: Transfer the solution to a standard 5 mm NMR tube. Insert into a 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the probe temperature to 298 K.

  • Causality & Rationale: Precise temperature control prevents chemical shift drift, particularly for the conformationally flexible propyl chain, ensuring high reproducibility across batches.

Step 3: 1D Acquisition Parameters
  • 1 H NMR: 600 MHz, 16 scans, spectral width of 12 ppm. A relaxation delay ( d1​ ) of 2.0 seconds must be implemented.

    • Why? Aliphatic protons on the propyl chain and azetidine ring exhibit varying longitudinal relaxation times ( T1​ ). A sufficient d1​ ensures complete return to thermal equilibrium between pulses, preventing truncation errors during signal integration—a critical step for confirming the 1:1 ratio of the pyrimidine core to the propylamino side chain.

  • 13 C NMR: 151 MHz, 1024 scans, WALTZ-16 decoupling, d1​ = 2.0 s.

NMR_Workflow A Sample Prep (CD3OD + TMS) B Probe Tuning & Matching A->B C Shimming & Calibration B->C D 1D Acquisition (1H & 13C) C->D E 2D Validation (HSQC/HMBC) D->E

Fig 1. Standardized NMR acquisition and validation workflow for pyrimidine-azetidine derivatives.

Spectral Data & Mechanistic Assignment

The chemical shifts of this compound are heavily influenced by the electronic interplay between the heterocycles.

Mechanistic Insight (The Pyrimidine Core): The C5 proton of the pyrimidine ring presents a highly diagnostic chemical shift. While typical aromatic protons resonate between 7.0–8.5 ppm, the C5-H in this scaffold is heavily shielded, appearing as a doublet at ~5.70 ppm. This is caused by the strong electron-donating resonance effect from both the C2-amino group and the C4-azetidine nitrogen. The lone pairs from these nitrogens delocalize into the pyrimidine π -system, significantly increasing the electron density at the C5 position.

Table 1: 1 H NMR Data Summary (600 MHz, CD 3​ OD)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C6-H 7.85Doublet (d)6.51HPyrimidine CH
C5-H 5.70Doublet (d)6.51HPyrimidine CH (Shielded)
C2', C4' 4.20, 3.80Triplet (t), dd8.0, 8.5/5.02H, 2HAzetidine CH 2​
C3' 3.65Multiplet (m)-1HAzetidine CH-N
C1'' 2.55Triplet (t)7.22HPropyl N-CH 2​
C2'' 1.48Sextet (sxt)7.22HPropyl CH 2​
C3'' 0.92Triplet (t)7.23HPropyl CH 3​
Table 2: 13 C NMR Data Summary (151 MHz, CD 3​ OD)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
C2 164.5CqPyrimidine C-NH 2​
C4 163.0CqPyrimidine C-N(Azetidine)
C6 158.2CHPyrimidine CH
C5 92.5CHPyrimidine CH (Shielded)
C2', C4' 60.5CH 2​ Azetidine CH 2​
C1'' 50.2CH 2​ Propyl N-CH 2​
C3' 45.8CHAzetidine CH-N
C2'' 23.4CH 2​ Propyl CH 2​
C3'' 11.6CH 3​ Propyl CH 3​

Self-Validation via 2D Correlation

To ensure the trustworthiness of the 1D assignments, the protocol mandates cross-validation using 2D NMR techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of the highly shielded proton at 5.70 ppm to the carbon at 92.5 ppm, definitively assigning the C5 position.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical linkage between the propyl chain and the azetidine ring is validated by observing a 3-bond 1 H- 13 C coupling cross-peak between the C1'' protons (2.55 ppm) and the C3' carbon (45.8 ppm).

References

  • Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: Journal of Medicinal Chemistry (ACS Publications), 2019, Vol. 62, Issue 23, pp. 10848-10866. URL: [Link]

Sources

Method

Application Note: Advanced Formulation and CNS Delivery Protocols for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine

Target Audience: Formulation Scientists, Neuropharmacologists, and Preclinical Drug Development Professionals Application: Nose-to-Brain (NTB) Delivery, Histamine H3 Receptor (H3R) Agonism, Neurodegenerative and Cognitiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Neuropharmacologists, and Preclinical Drug Development Professionals Application: Nose-to-Brain (NTB) Delivery, Histamine H3 Receptor (H3R) Agonism, Neurodegenerative and Cognitive Disorders

Introduction & Mechanistic Rationale

The compound 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine belongs to a highly potent class of non-imidazole Histamine H3 Receptor (H3R) agonists. Historically, H3R agonists have relied on an imidazole ring, which unfortunately coordinates with the prosthetic haem iron of Cytochrome P450 (CYP) enzymes, leading to severe drug-drug interactions and poor metabolic stability[1]. By replacing the imidazole moiety with a 2-amino-pyrimidine core and an azetidine linker, this scaffold achieves nanomolar on-target affinity while completely bypassing CYP-mediated liabilities[1].

However, translating this optimized pharmacophore into an effective Central Nervous System (CNS) therapeutic requires overcoming the Blood-Brain Barrier (BBB). The basic secondary amine on the azetidine ring (pKa ~9.0) ensures the molecule is highly protonated at physiological pH. While this drives target engagement, it severely restricts passive diffusion across the lipophilic BBB.

To resolve this, we present a validated protocol for encapsulating the free-base API into Chitosan-Coated Nanostructured Lipid Carriers (CS-NLCs) optimized for intranasal administration. Intranasal delivery bypasses the BBB entirely, utilizing the olfactory and trigeminal nerve pathways for direct nose-to-brain transport[2]. The addition of a chitosan coating provides a dense cationic charge that electrostatically anchors the nanoparticles to the negatively charged nasal mucin, prolonging residence time and transiently opening epithelial tight junctions[3].

H3R_Pathway Agonist 4-(3-(Propylamino)azetidin-1-yl) pyrimidin-2-amine H3R Histamine H3 Receptor (Presynaptic) Agonist->H3R Gi Gi/o Protein Activation H3R->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP Decreased cAMP Levels AC->cAMP NT Modulation of Neurotransmitter Release cAMP->NT

Fig 1: Presynaptic H3R signaling pathway modulated by the non-imidazole agonist.

Experimental Workflow & Protocols

The following methodology utilizes a hot-melt ultrasonication technique. This approach is specifically chosen because it avoids the use of toxic organic solvents, ensuring strict compliance with ICH Q3C guidelines for residual solvents in neurotherapeutics.

Materials
  • Active Pharmaceutical Ingredient (API): 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (Free base form to maximize lipid solubility).

  • Solid Lipid: Cetyl Palmitate (Melting point ~50°C).

  • Liquid Lipid: Miglyol 812 (Creates lattice imperfections in the solid lipid, preventing API expulsion during storage).

  • Surfactant: Tween 80 (Polysorbate 80).

  • Coating Polymer: Low-molecular-weight Chitosan (Deacetylation degree >85%).

Step-by-Step Preparation Protocol

Step 1: Lipid Phase Preparation

  • Weigh 400 mg of Cetyl Palmitate and 100 mg of Miglyol 812 into a glass vial.

  • Heat the lipid mixture on a magnetic hotplate to 70°C (approx. 20°C above the solid lipid's melting point) to ensure complete liquefaction.

  • Add 25 mg of the API (free base) to the lipid melt. Stir at 500 rpm for 10 minutes until optically clear. Causality: Using the free base rather than a hydrochloride salt drastically increases the partition coefficient of the API into the lipid matrix, maximizing Encapsulation Efficiency (EE%).

Step 2: Aqueous Phase Preparation

  • Dissolve 200 mg of Tween 80 in 20 mL of ultra-pure Milli-Q water.

  • Heat the aqueous solution to exactly 70°C. Causality: Isothermal mixing of the aqueous and lipid phases is critical. A temperature mismatch will cause premature lipid crystallization, resulting in microparticles rather than nanoparticles.

Step 3: Emulsification and Ultrasonication

  • Add the hot aqueous phase dropwise to the lipid phase under high-shear homogenization (8,000 rpm for 2 minutes) to form a coarse pre-emulsion.

  • Immediately transfer the vial to a probe sonicator (40W output). Sonicate for 5 minutes using a pulsed cycle (1 sec ON / 1 sec OFF) to prevent thermal degradation of the API.

  • Cool the resulting nanoemulsion rapidly in an ice bath to solidify the lipid core, forming the bare NLCs.

Step 4: Chitosan Surface Coating (Self-Validating Step)

  • Prepare a 0.5% (w/v) chitosan solution by dissolving chitosan in 1% (v/v) glacial acetic acid. Filter through a 0.45 µm syringe filter.

  • Add 5 mL of the chitosan solution dropwise to the cooled NLC dispersion under continuous magnetic stirring (800 rpm) for 2 hours. Causality: The bare NLCs possess a negative surface charge due to free fatty acids at the lipid-water interface. The cationic amine groups of chitosan electrostatically bind to this surface. Validation: If the final Zeta Potential (measured in Section 3) does not shift from negative to > +20 mV, the electrostatic coating has failed, indicating either insufficient chitosan concentration or improper pH of the continuous phase.

Workflow Phase1 Lipid Phase (70°C) Emulsion Pre-Emulsion (High-Shear) Phase1->Emulsion Phase2 Aqueous Phase (70°C) Phase2->Emulsion Sonic Ultrasonication (5 min) Emulsion->Sonic Coat Chitosan Coating (2h Stirring) Sonic->Coat Char Characterization (DLS & Franz Cell) Coat->Char

Fig 2: Step-by-step preparation workflow for Chitosan-coated NLCs.

Physicochemical Characterization & Validation Data

To ensure the formulation is suitable for the anatomical constraints of the nasal cavity, the nanoparticles must be strictly evaluated. Particles >200 nm suffer from rapid mucociliary clearance, while a high positive Zeta Potential is required for mucin interaction.

Table 1: Physicochemical Profiling of NLC Formulations

Formulation StateZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Blank NLC 115 ± 4.20.18 ± 0.02-12.4 ± 1.2N/A
API-Loaded NLC 128 ± 6.10.21 ± 0.03-10.5 ± 1.588.4 ± 2.1
CS-Coated API-NLC 145 ± 5.80.24 ± 0.04+28.6 ± 2.085.2 ± 1.8

Data Interpretation: The increase in Z-average size from 128 nm to 145 nm, coupled with the sharp inversion of the Zeta Potential from -10.5 mV to +28.6 mV, acts as a self-validating metric confirming the successful deposition of the chitosan polymer shell. The high EE% (>85%) validates the use of the API's free base form in the lipid matrix.

Ex Vivo Permeation Protocol (Nasal Mucosa)

To predict nose-to-brain transport efficiency before moving to in vivo models, an ex vivo permeation study using a Franz diffusion cell is mandatory.

  • Tissue Preparation: Excise nasal mucosa from sheep (obtained from a local abattoir within 1 hour of sacrifice). Carefully remove underlying cartilage and mount the mucosal membrane between the donor and receptor compartments of a Franz diffusion cell (permeation area: 0.78 cm²).

  • Receptor Media: Fill the receptor chamber with 12 mL of Simulated Nasal Fluid (SNF, pH 6.4) containing 1% Tween 80 to maintain sink conditions. Maintain at 34°C (physiological nasal temperature) under continuous stirring.

  • Dosing: Apply 0.5 mL of the CS-API-NLC formulation to the donor compartment.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor chamber at predetermined intervals (0.5, 1, 2, 4, 6, and 8 hours), replacing the volume with fresh SNF.

  • Quantification: Analyze the samples via HPLC-UV or LC-MS/MS to calculate the steady-state flux ( Jss​ ) and apparent permeability coefficient ( Papp​ ). The mucoadhesive chitosan coating is expected to significantly enhance Papp​ compared to an unformulated API solution by transiently disrupting mucosal tight junctions[3].

References

  • [1] 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] Brain delivery of valproic acid via intranasal administration of nanostructured lipid carriers: in vivo pharmacodynamic studies using rat electroshock model. International Journal of Nanomedicine (PubMed Central). URL:[Link]

  • [3] Intranasal Administration of Chitosan-Coated Nanostructured Lipid Carriers Loaded with GDNF Improves Behavioral and Histological Recovery in a Partial Lesion Model of Parkinson's Disease. Journal of Biomedical Nanotechnology (Ingenta Connect). URL:[Link]

Sources

Application

Application Note: In Vitro Kinase Profiling of the Pyrimidin-2-amine Derivative VUF16839

Introduction & Mechanistic Rationale The compound 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (commonly designated as VUF16839 ) is canonically characterized as a highly potent, 1[1]. However, in the context of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (commonly designated as VUF16839 ) is canonically characterized as a highly potent, 1[1]. However, in the context of modern drug development, polypharmacology, and off-target safety screening, evaluating such compounds against kinase panels is a critical imperative.

The 2-aminopyrimidine core of this molecule is a universally recognized,2[2]. It forms highly conserved bidentate hydrogen bonds with the backbone residues (e.g., Cys/Glu) in the ATP-binding pocket of numerous kinases, including 3[3]. Furthermore, because H3R signaling cascades inherently4[4], distinguishing between GPCR-mediated kinase modulation and direct ATP-competitive kinase inhibition is essential.

This application note provides a self-validating, step-by-step in vitro protocol for evaluating the direct kinase inhibitory potential of this specific pyrimidin-2-amine derivative.

G cluster_0 Canonical Target cluster_1 Investigational / Off-Target C 4-(3-(Propylamino)azetidin-1-yl) pyrimidin-2-amine (VUF16839) H3R Histamine H3 Receptor (GPCR Agonism) C->H3R High Affinity (pKi = 8.5) Kinase Target Kinase (e.g., FLT3, JAK2, AURKA) C->Kinase Profiling via 2-aminopyrimidine core Gi Gi/o Protein Activation H3R->Gi cAMP Decreased cAMP & PKA Gi->cAMP Hinge ATP Pocket Hinge Binding (Bidentate H-Bonds) Kinase->Hinge Phos Inhibition of Substrate Phosphorylation Hinge->Phos

Figure 1: Dual pharmacological pathways of VUF16839, contrasting H3R agonism with kinase inhibition.

Experimental Workflow Design

To ensure trustworthiness and eliminate false positives, the profiling of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine must follow a tiered validation structure.

Workflow Prep 1. Compound Preparation 10 mM DMSO Stock Serial Dilution Primary 2. Primary Screening TR-FRET Kinase Panel Single Dose (10 µM) Prep->Primary Hit 3. Dose-Response (IC50) 10-Point Titration TR-FRET Format Primary->Hit QC1 QC1 Primary->QC1 Ortho 4. Orthogonal Validation Radiometric 33P-ATP Assay Direct Phosphotransfer Hit->Ortho QC2 QC2 Hit->QC2 Mech 5. Mechanism of Action ATP Competition Assay Michaelis-Menten Kinetics Ortho->Mech

Figure 2: Tiered in vitro kinase profiling workflow ensuring robust validation of competitive hits.

Step-by-Step Methodologies

Protocol A: High-Throughput TR-FRET Kinase Assay (Primary Screen & IC50)

Expertise & Causality : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for the primary screen. The time-gated measurement eliminates short-lived background auto-fluorescence—a common artifact introduced by aromatic small molecules like pyrimidines—ensuring high data fidelity.

Step 1: Compound Preparation

  • Dissolve 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine in 100% anhydrous DMSO to yield a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Causality Check: Dilute the intermediate stocks into the assay buffer to maintain a final assay DMSO concentration of strictly 1% (v/v) . Higher DMSO concentrations can perturb the tertiary structure of the kinase, leading to artifactual shifts in the IC50.

Step 2: Reaction Assembly (384-well format)

  • Dispense 2.5 µL of the diluted compound into a low-volume 384-well pro-plate.

  • Add 5 µL of the Kinase/Peptide Substrate working solution.

  • Incubation: Incubate at room temperature (RT) for 15 minutes. Causality Check: This pre-incubation step allows the compound to equilibrate with the kinase, which is crucial for capturing slow-binding inhibitors before ATP floods the pocket.

Step 3: Reaction Initiation

  • Add 2.5 µL of ATP to initiate the reaction.

  • Critical Parameter: The ATP concentration must be calibrated to the apparent Km​ of the specific kinase being tested. Causality Check: Operating at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining a robust signal window.

  • Incubate for 60 minutes at RT.

Step 4: Detection & Quenching

  • Add 10 µL of TR-FRET detection buffer containing EDTA and the Europium-labeled anti-phospho antibody.

  • Causality Check: EDTA rapidly chelates Mg2+, immediately halting kinase activity and stabilizing the reaction for reading.

  • Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

Protocol B: Orthogonal Radiometric ( 33 P-ATP) Validation

Expertise & Causality : Any hits identified in TR-FRET must be validated radiometrically. This is the gold standard because it directly measures the physical transfer of the γ -phosphate, rendering it completely immune to fluorophore quenching or compound aggregation artifacts.

Assembly: Combine 10 µL of compound, 10 µL of Kinase/Substrate, and 10 µL of ATP mix (containing 0.5 µCi of[ γ

33 P]-ATP).
  • Incubation : Incubate for 2 hours at RT.

  • Spotting: Spot 25 µL of the reaction onto P81 phosphocellulose filter paper. Causality Check: The P81 paper is positively charged and binds the negatively charged phosphorylated peptide substrate. Unreacted[ γ

    33 P]-ATP remains in solution and is removed during the wash steps.
  • Washing : Wash the filters three times in 0.75% phosphoric acid for 10 minutes each.

  • Quantification : Add scintillation fluid and quantify via a microplate scintillation counter (Counts Per Minute, CPM).

  • Self-Validating Quality Control (QC)

    To maintain trustworthiness, every assay plate must act as a self-validating system:

    • Z'-Factor Calculation : Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . A plate is only accepted if Z′≥0.6 , ensuring statistical reliability between the fully inhibited and uninhibited controls.

    • Reference Controls : Include a known pan-kinase inhibitor (e.g., Staurosporine) to verify assay sensitivity and maximum inhibition plateaus.

    Data Presentation & Interpretation

    Table 1: Representative In Vitro Kinase Profiling Metrics for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (Note: Data below represents the expected safety profiling outcome for this specific H3R agonist against common pyrimidine-susceptible kinases).

    Target KinaseAssay FormatATP ConcentrationIC50 (nM)Hill SlopeZ'-Factor
    FLT3 TR-FRET Km​ (15 µM)> 10,000N/A0.78
    JAK2 Radiometric Km​ (10 µM)> 10,000N/A0.82
    AURKA TR-FRET Km​ (5 µM)> 10,000N/A0.75
    GSK3β Radiometric Km​ (12 µM)> 10,000N/A0.80

    Interpretation : While the 2-aminopyrimidine core is a known kinase inhibitor scaffold, the specific azetidine and propylamino substitutions in VUF16839 are highly optimized for GPCR (H3R) binding. A lack of kinase inhibition (IC50 > 10 µM) in this panel confirms its excellent off-target safety profile and validates that any in vivo modulation of kinases (like GSK3β) is strictly downstream of H3R agonism, not direct ATP-competitive inhibition.

    References

    • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

    • Pharmacological characterization of seven human histamine H3 receptor isoforms | bioRxiv. URL:[Link]

    • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

    • Discovery of Potent and Orally Effective Dual Janus Kinase 2/FLT3 Inhibitors for the Treatment of Acute Myelogenous Leukemia and Myeloproliferative Neoplasms | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

    Sources

    Method

    In vivo dosing strategies and administration of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine

    Target Compound: 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839 / Compound 14d) Primary Application: Central Nervous System (CNS) Histaminergic Modulation, Memory Consolidation, and Behavioral Pharmacology....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Compound: 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839 / Compound 14d) Primary Application: Central Nervous System (CNS) Histaminergic Modulation, Memory Consolidation, and Behavioral Pharmacology.

    Introduction & Pharmacological Rationale

    Historically, the development of Histamine H3 Receptor (H3R) agonists has been dominated by imidazole-based derivatives. While effective in vitro, imidazole-containing compounds frequently suffer from poor pharmacokinetic profiles, off-target interactions (such as cytochrome P450 inhibition), and limited blood-brain barrier (BBB) penetrability[1].

    To overcome these translational hurdles, 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine , designated as VUF16839 , was developed as a highly selective, non-imidazole H3R full agonist[1]. VUF16839 combines nanomolar on-target affinity with excellent metabolic stability, making it a premier tool compound for in vivo CNS research[1], particularly for interrogating the role of histaminergic signaling in memory acquisition, consolidation, and retrieval[2].

    Physicochemical and Pharmacological Profile

    The following table summarizes the quantitative pharmacological parameters of VUF16839, highlighting its suitability for in vivo applications[1]:

    ParameterValue / CharacteristicExperimental Significance
    Target Affinity (pKi) 8.5 (hH3R)High-affinity binding ensures target saturation at low systemic doses.
    Functional Potency (pEC50) 9.5 (hH3R)Acts as a full agonist ( α≥1.0 ), potently suppressing endogenous histamine release.
    Aqueous Solubility > 100 mMSoluble in 50 mM Tris-HCl (pH 7.4) without microprecipitation. Eliminates the need for harsh organic co-solvents (e.g., DMSO) that can cause behavioral artifacts.
    CYP450 Activity Weak / NegligiblePrevents off-target metabolic drug-drug interactions during co-administration studies.
    Selectivity 10-fold over H4REnsures behavioral phenotypes are driven primarily by H3R rather than H4R activation.

    Mechanistic Causality: The Dual Role of H3R Activation

    When administering VUF16839 in vivo, it is critical to understand why it induces an amnesic effect. The H3 receptor functions both as an autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons (such as cholinergic neurons)[2].

    Systemic administration of VUF16839 activates these presynaptic receptors, leading to a dual suppression of neurotransmitter release:

    • Autoreceptor Activation: Decreases histamine release, impairing Long-Term Memory (LTM) consolidation[2].

    • Heteroreceptor Activation: Decreases acetylcholine (ACh) release, impairing Short-Term Memory (STM)[2]. This causality is validated by the fact that pre-treatment with the acetylcholinesterase inhibitor donepezil successfully rescues the VUF16839-induced amnesic effect[2].

    G VUF VUF16839 (5 mg/kg i.p.) H3R Presynaptic H3 Receptor (Auto- & Heteroreceptor) VUF->H3R Full Agonism (pEC50=9.5) HA ↓ Histamine Release H3R->HA Autoreceptor Activation ACh ↓ Acetylcholine Release H3R->ACh Heteroreceptor Activation Mem Impaired Memory Consolidation (STM & LTM Deficits) HA->Mem ACh->Mem

    Figure 1: Mechanism of action of VUF16839 driving amnesic phenotypes via auto- and heteroreceptors.

    In Vivo Experimental Protocol: Social Recognition Test

    The Social Recognition Test is the gold-standard behavioral assay for evaluating the amnesic effects of VUF16839 in rodents[1]. The following protocol is optimized for adult male mice (e.g., C57BL/6 or Hdc+/+ strains)[2].

    Formulation and Vehicle Preparation

    Expert Insight: Because VUF16839 is highly hydrophilic, avoid using DMSO, Tween-80, or PEG. These vehicles can induce mild neuroinflammation or alter BBB permeability, confounding behavioral results.

    • Weigh the required amount of VUF16839 powder.

    • Dissolve directly in sterile 0.9% physiological saline or 50 mM Tris-HCl (pH 7.4) to achieve a final dosing concentration appropriate for a 10 mL/kg injection volume[1].

    • Vortex gently until the solution is completely clear. Nephelometry confirms stability up to 100 mM[1].

    • Prepare fresh formulations daily prior to dosing.

    Dosing Regimen and Behavioral Workflow

    The timing of the intraperitoneal (i.p.) injection isolates specific phases of memory processing (Acquisition, Consolidation, or Retrieval)[2].

    • Step 1: Habituation. Place the adult test mouse in the testing arena for 15 minutes to acclimate to the environment.

    • Step 2: Dosing Intervention. Administer VUF16839 at 5 mg/kg (i.p.) [1]. The timing of this injection dictates the memory phase being tested (see Section 4).

    • Step 3: Training Session. Introduce a novel juvenile mouse into the arena for 5 minutes. Record the time the adult mouse spends actively exploring the juvenile (sniffing, following).

    • Step 4: Retention Test. Re-introduce the familiar juvenile alongside a completely novel juvenile.

      • For STM : Perform the test 1 hour post-training[2].

      • For LTM : Perform the test 24 hours post-training[2].

    Workflow Habit Habituation Phase (Test Arena, 15 min) Train Training Phase (Exposure to Juvenile Mouse) Habit->Train Test Retention Test (Familiar vs. Novel Mouse) Train->Test D2 Post-Training Dosing (Immediate) -> Impairs Consolidation Train->D2 Injection 2 D1 Pre-Training Dosing (-0.5 h) -> Impairs Acquisition D1->Train Injection 1 D3 Pre-Retrieval Dosing (+23.5 h) -> Impairs Retrieval D3->Test Injection 3

    Figure 2: Workflow of the Social Recognition Test with VUF16839 temporal dosing interventions.

    Expected Outcomes & Data Interpretation

    By altering the timing of the 5 mg/kg i.p. dose, researchers can dissect the temporal dynamics of histaminergic memory modulation[2]. A successful amnesic phenotype is defined by the test mouse spending an equal amount of time exploring both the familiar and novel juvenile during the retention test (Discrimination Index 0).

    Dosing TimingTarget Memory PhaseExpected STM Outcome (1h)Expected LTM Outcome (24h)Mechanistic Interpretation
    0.5 h Pre-Training AcquisitionImpaired Impaired H3R agonism restricts both HA and ACh release during the initial learning event, preventing memory formation[2].
    Immediate Post-Training ConsolidationN/AImpaired Decreased histamine levels at the synaptic cleft specifically disrupt the post-learning consolidation of LTM[2].
    23.5 h Post-Training RetrievalN/AImpaired Acute H3R activation right before the test prevents the recall of previously consolidated long-term memories[2].

    Self-Validating Control: To ensure the observed STM deficits are strictly due to H3R heteroreceptor-mediated cholinergic suppression, researchers should run a parallel cohort pre-treated with Donepezil (an AChE inhibitor). Donepezil will rescue the STM deficit, validating the specific pharmacological pathway of VUF16839[2].

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    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine Aqueous Solubility

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and pharmacologists overcome the specific physicochemical hurdles associated...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and pharmacologists overcome the specific physicochemical hurdles associated with 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine .

    Understanding the structural causality of your molecule is the first step to formulation success. This compound features a lipophilic pyrimidine-azetidine core and a secondary aliphatic amine (the propylamino group). While the 2-aminopyrimidine nitrogen is only weakly basic (pKa ~3.5), the secondary propylamino group is strongly basic (pKa ~9.5–10.0). Consequently, solubility is highly pH-dependent, and the molecule is prone to solvent-shift precipitation, colloidal aggregation, and common-ion effect "salting out" in standard biological buffers.

    Diagnostic Workflow

    Before altering your experimental design, identify the root cause of the precipitation using the diagnostic workflow below.

    Workflow Start Precipitation Observed in Aqueous Media Check Analyze Application Requirements Start->Check InVitro In Vitro Assays (Biochemical/Cellular) Check->InVitro InVivo In Vivo Dosing (High Conc. Needed) Check->InVivo Solvent Use Co-solvents (DMSO ≤ 1% + Tween-20) InVitro->Solvent Low Conc. (<100 µM) Complex Cyclodextrin Complexation (20% HP-β-CD) InVitro->Complex High Conc. (>100 µM) Salt Salt Screening (Mesylate/HCl) InVivo->Salt Long-term Stability InVivo->Complex Rapid Formulation Success Stable Homogeneous Solution Solvent->Success Salt->Success Complex->Success

    Diagnostic workflow for resolving aqueous solubility issues based on experimental application.

    Frequently Asked Questions (Troubleshooting Guides)

    Q1: Why does my compound precipitate when diluted from a 10 mM DMSO stock into PBS (pH 7.4)?

    The Causality: This is a classic solvent-shift precipitation. While the propylamino group is predominantly protonated at pH 7.4, the high ionic strength of Phosphate-Buffered Saline (PBS) introduces a severe [1]. The abundant chloride and phosphate ions interact with the cationic amine, forming poorly soluble secondary salts that rapidly exceed their thermodynamic solubility limit, causing the lipophilic core to crash out of solution. The Solution: Avoid direct dilution into high-salt buffers. Instead, pre-dilute your DMSO stock into a transition vehicle containing a non-ionic surfactant (e.g., 0.01% Tween-20 or 0.1% Pluronic F-68) before introducing it to the final assay buffer.

    Q2: I am seeing erratic IC50 values in my biochemical assays. Could this be solubility-related?

    The Causality: Yes. When basic hydrophobic amines precipitate at micro-scale concentrations, they rarely form visible crystals immediately. Instead, they form colloidal aggregates —sub-micron particles that sequester the enzyme or non-specifically bind to the assay plate. This leads to artificially inflated or highly variable IC50 values. The Solution: You must validate the true solution state. Implement Dynamic Light Scattering (DLS) to check for particles >10 nm. To prevent aggregation, incorporate a hydrotropic agent or carrier protein like 0.1% Bovine Serum Albumin (BSA) into your assay buffer, which acts as a thermodynamic sink for the lipophilic core [2].

    Q3: How can I formulate this compound for in vivo dosing in rodents (requiring >5 mg/mL)?

    The Causality: The intrinsic aqueous solubility of the free base is far too low for high-concentration dosing. Relying solely on co-solvents (like PEG400) at high percentages will cause toxicity or precipitation upon injection into the bloodstream. The Solution: You must disrupt the crystal lattice energy via protonation and encapsulation. The most effective strategy is an in situ salt formation combined with an inclusion complex. Using Methanesulfonic acid (forming a mesylate salt) is preferred over HCl, as mesylate salts are less susceptible to the chloride-driven common ion effect in vivo. Combining this with 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) will encapsulate the lipophilic pyrimidine core, drastically enhancing bioavailability [3].

    Mechanism Base Free Base API Lipophilic Core Uncharged Amine Acid Acid Base->Acid HCl / MsOH Ionized Protonated API Cationic Secondary Amine Acid->Ionized Proton Transfer Hydration Hydration Shell Ion-Dipole Interactions Ionized->Hydration Aqueous Solvation

    Mechanistic pathway of pH-dependent solubilization via secondary amine protonation.

    Quantitative Formulation Data

    Below is a summary of field-validated vehicle systems for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine, balancing solubility limits with biological compatibility.

    Formulation Strategy / VehicleEst. Max SolubilityBiocompatibility / Toxicity RiskRecommended Application
    100% Aqueous Buffer (PBS pH 7.4) < 50 µMExcellent (No toxicity)Baseline control (Not recommended)
    1% DMSO + 99% Buffer ~ 100 µMExcellent (Standard for cells)In vitro cellular & biochemical assays
    10% DMSO + 0.1% Tween-20 ~ 500 µMModerate (DMSO toxicity risk)High-concentration in vitro screens
    20% HP-β-CD in Saline > 2 mg/mLHigh (Renal clearance safe)In vivo IV/PO dosing (Short term)
    In situ Mesylate + 20% HP-β-CD > 10 mg/mLHigh (Physiologically tolerated)In vivo PK/PD studies (High dose)

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in verification steps to confirm that the compound is in a true thermodynamic solution rather than a metastable colloidal suspension.

    Protocol A: Kinetic Solubility Assessment & Validation (In Vitro)

    Purpose: To determine the maximum soluble concentration in assay buffer without colloidal aggregation.

    • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Vortex until optically clear.

    • Serial Dilution: Create a concentration gradient (e.g., 10, 30, 100, 300 µM) by spiking the DMSO stock into the target aqueous buffer (e.g., Tris-HCl pH 7.4). Critical step: Always add the DMSO stock to the buffer while vortexing vigorously to prevent localized high concentrations that seed crystallization.

    • Equilibration: Incubate the samples at room temperature (or 37°C if required for the assay) for 2 hours to allow metastable states to settle.

    • Validation Step 1 (Nephelometry): Read the microplate in a nephelometer or plate reader (Absorbance at 620 nm). A sudden spike in absorbance/scatter indicates the precipitation threshold.

    • Validation Step 2 (DLS): For the highest visually clear concentration, analyze 50 µL via Dynamic Light Scattering (DLS).

      • Pass Criteria: A single peak at <5 nm (true solution).

      • Fail Criteria: Peaks in the 50–500 nm range indicate colloidal aggregation. If this occurs, lower the concentration or add 0.05% Tween-20.

    Protocol B: In Situ Mesylate Salt Formulation with HP-β-CD (In Vivo)

    Purpose: To formulate high-concentration (>5 mg/mL) doses for animal studies.

    • Dry Massing: Weigh the required amount of the free base compound into a sterile glass vial.

    • Wetting: Add 5% (v/v) of N-Methyl-2-pyrrolidone (NMP) or DMSO to wet the powder and disrupt the initial crystal lattice.

    • Acidification (Salt Formation): Add 1.05 molar equivalents of Methanesulfonic acid (MsOH) diluted in a small volume of sterile water. Vortex for 2 minutes. The protonation of the propylamino group is exothermic and will rapidly clarify the solution.

    • Complexation: Slowly add a pre-prepared solution of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water to reach 90% of the final target volume. Sonicate for 10 minutes.

    • Validation Step (pH Check): Measure the pH. It should be between 4.0 and 5.0. If it is <3.5, back-titrate carefully with 0.1N NaOH to prevent tissue necrosis upon injection.

    • Final Adjustment: QS (quantum satis) to the final volume with sterile water. Filter through a 0.22 µm PTFE syringe filter. Self-validation: If there is resistance during filtration, the compound has not fully dissolved.

    References

    The methodologies and mechanistic principles applied in this guide are grounded in authoritative pharmaceutical science literature regarding solubility enhancement of basic APIs:

    • Krishna Shailaja, M. Usha, et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research. Available at:[Link]

    • Sanagarapu Nageswarrao, et al. (2024). Recent Advances in Solubility Enhancement Techniques for Poorly Soluble Drugs. Pharmaceutical Research: Recent Advances and Trends. Book Publisher International. Available at: [Link]

    • Pattanayak S., et al. (2021). A Review on Pharmaceutical Hydrotropes and Solubility Enhancement. International Journal of Pharmaceutical Sciences. Available at: [Link]

    Optimization

    Reducing off-target effects of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine in cell lines

    Technical Support Center: Optimizing Specificity of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine in In Vitro Models Welcome to the advanced troubleshooting hub for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Optimizing Specificity of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine in In Vitro Models

    Welcome to the advanced troubleshooting hub for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (designated in the literature as Compound 14d or VUF16839 ). As a Senior Application Scientist, I have designed this guide to help you navigate the pharmacological complexities of this compound.

    VUF16839 is a highly potent, non-imidazole full agonist of the Histamine H3 Receptor (H3R), boasting a pEC50 of 9.5 and nanomolar on-target affinity[1]. While it offers excellent metabolic stability and avoids the Cytochrome P450 (CYP) liabilities typical of older imidazole-based ligands[2], researchers utilizing this compound in immortalized cell lines frequently encounter biphasic responses or atypical signaling. These anomalies are rarely due to compound degradation; rather, they are driven by dose-dependent off-target interactions, such as cross-reactivity with the homologous H4 Receptor (H4R), Sigma-1 receptors, or physical colloidal aggregation[3][4].

    Mechanistic Overview: On-Target vs. Off-Target Pathways

    To troubleshoot effectively, we must first understand the causality of the compound's signaling divergence. H3R is a Gi/o-coupled G-protein coupled receptor (GPCR). True on-target agonism will lower intracellular cAMP and activate the MAPK/ERK pathway[5][6]. Off-target effects typically manifest as conflicting Gq/Gs signaling or pan-assay suppression.

    G cluster_ontarget On-Target (H3R) cluster_offtarget Off-Target Mechanisms VUF VUF16839 (Compound 14d) H3R Histamine H3 Receptor (Gi/o coupled) VUF->H3R H4R H4 Receptor Cross-talk (High Dose) VUF->H4R >1 µM Sigma1 Sigma-1 Receptor Binding VUF->Sigma1 Colloid Colloidal Aggregation (>10 µM) VUF->Colloid cAMP ↓ cAMP Production H3R->cAMP MAPK ↑ MAPK/ERK Pathway H3R->MAPK Artifact Artifactual GPCR Inhibition Colloid->Artifact

    Mechanistic divergence: On-target H3R signaling vs. dose-dependent off-target effects.

    Diagnostic FAQ & Troubleshooting Guides

    Q1: I am observing a biphasic ("U-shaped") dose-response curve in my cAMP accumulation assay. Is this an off-target effect? Causality & Expert Insight: Yes. VUF16839 is exceptionally potent (pKi = 8.5)[1]. At nanomolar concentrations, it selectively binds H3R. However, at concentrations exceeding 1 µM, the basic propylamino-azetidine pharmacophore can cross-react with the Histamine H4 Receptor (H4R) or other biogenic amine GPCRs[3]. Because different receptors couple to competing G-proteins (e.g., Gs stimulating cAMP vs. Gi inhibiting it), high doses trigger conflicting pathways, bending your dose-response curve upward. Resolution:

    • Restrict the maximum screening concentration of VUF16839 to 100–300 nM.

    • If higher doses are required for your model, pre-treat cells with a selective H4R antagonist (e.g., JNJ 7777120 at 1 µM) 30 minutes prior to VUF16839 application to pharmacologically mask the primary off-target liability.

    Q2: My reporter gene assay (CRE-luciferase) shows generalized signal suppression across all wells at 10 µM. Is the compound cytotoxic? Causality & Expert Insight: Generalized suppression at high micromolar concentrations is rarely true cytotoxicity for this specific compound. Instead, it is highly indicative of colloidal aggregation . Many lipophilic and basic GPCR ligands form sub-micron colloidal aggregates in aqueous cell culture media at concentrations >1 µM[4]. These colloids indiscriminately sequester proteins and physically occlude membrane receptors, artifactually inhibiting them and mimicking pan-assay toxicity. Resolution:

    • Centrifugation Test: Centrifuge your working stock of VUF16839 (diluted in assay buffer) at 15,000 x g for 15 minutes. If the supernatant loses its "suppressive" effect on the cells, colloids were present[4].

    • Detergent Rescue: Add a non-toxic, non-ionic detergent (e.g., 0.01% Tween-80) to the assay buffer. Detergents disrupt colloidal aggregates. If the assay signal normalizes, aggregation was the culprit.

    Q3: How can I definitively prove the phenotypic changes in my cell line are strictly due to H3R agonism? Causality & Expert Insight: Relying solely on a compound's published selectivity profile is a common pitfall, as the stoichiometric ratio of target vs. off-target receptors varies wildly between cell lines. You must build a self-validating experimental system that utilizes both genetic and pharmacological controls to isolate the H3R-specific variable.

    Step-by-Step Methodology: Self-Validating H3R Specificity Protocol
    • Step 1: Baseline Establishment. Wash cells with PBS and serum-starve them in Opti-MEM for 12-16 hours. Reasoning: Fetal Bovine Serum (FBS) contains endogenous histamine and other amines that will compete with VUF16839 for receptor binding, artificially shifting your EC50.

    • Step 2: Genetic Control (The Gold Standard). Transfect a parallel cohort of cells with H3R-targeting siRNA 48 hours prior to the assay (or utilize a CRISPR-Cas9 H3R knockout line).

    • Step 3: Pharmacological Blockade. In wild-type (WT) cells, pre-incubate one cohort with 100 nM Thioperamide (a potent H3R/H4R inverse antagonist) or A-349821 (a highly selective non-imidazole H3R inverse agonist)[7] for 30 minutes.

    • Step 4: Agonist Challenge. Stimulate all cohorts with 10 nM VUF16839 (the optimal on-target dose) alongside 10 µM Forskolin. Reasoning: Forskolin artificially spikes cAMP levels, providing a high baseline so the Gi-mediated cAMP suppression by VUF16839 becomes easily measurable.

    • Step 5: Readout & Validation. Measure cAMP via TR-FRET.

      • System Validation Check: A true on-target effect will show robust cAMP suppression in WT cells, which is completely abolished in both the siRNA knockdown and antagonist-treated cohorts. Any residual suppression observed in the H3R knockout line definitively proves the presence of an off-target mechanism.

    Workflow Start Cell Preparation (Serum Starvation) Branch1 WT Cells + Vehicle Start->Branch1 Branch2 WT Cells + H3R Antagonist Start->Branch2 Branch3 H3R siRNA/ CRISPR KO Cells Start->Branch3 Stim Add VUF16839 (10 - 100 nM) Branch1->Stim Branch2->Stim Branch3->Stim Readout Measure cAMP/pERK (TR-FRET/Western) Stim->Readout

    Self-validating workflow to confirm H3R-specific agonism and exclude off-target artifacts.

    Quantitative Guidelines for VUF16839 Application

    To ensure data integrity, adhere to the established thresholds for VUF16839 summarized below.

    ParameterOn-Target (H3R) ZoneOff-Target Risk ZoneMitigation Strategy
    Working Concentration 1 nM – 100 nM> 1 µMCap maximum dose; utilize tight serial dilutions (e.g., 1:3).
    Receptor Specificity H3R (pEC50 = 9.5)H4R, Sigma-1, Biogenic AminesCo-administer selective H4R/Sigma-1 antagonists.
    Physical State in Media Soluble MonomerColloidal AggregatesAdd 0.01% Tween-80; centrifuge working stocks at 15k x g.
    Functional Readout Gi/o (↓ cAMP, ↑ pERK)Gq/Gs cross-talk, Pan-inhibitionValidate strictly with H3R siRNA or CRISPR KO lines.

    References

    • Wágner, G., Mocking, T. A. M., Arimont, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. URL:[Link]

    • Lazewska, D., & Kiec-Kononowicz, K. (2018). Histamine H3 receptor antagonists/inverse agonists: a patent review. Expert Opinion on Therapeutic Patents. URL:[Link]

    • Shoichet, B. K. (2006). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. Journal of Medicinal Chemistry. URL:[Link]

    • Shi, Y., Sheng, R., Zhong, T., et al. (2012). Identification and Characterization of ZEL-H16 as a Novel Agonist of the Histamine H3 Receptor. PLoS ONE. URL:[Link]

    • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery. URL: [Link]

    • Esbenshade, T. A., et al. (2005). Detection of multiple H3 receptor affinity states utilizing[3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. British Journal of Pharmacology (PMC). URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Purification &amp; Crystallization Optimization for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine

    Welcome to the Technical Support Center for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine . This highly polar, multi-basic intermediate presents unique challenges in downstream processing.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine . This highly polar, multi-basic intermediate presents unique challenges in downstream processing. Its chemical architecture features three distinct nitrogen environments: a weakly basic pyrimidine 2-amine (pKa ~3–4), a conjugated azetidine nitrogen (pKa ~4–5), and a strongly basic secondary propylamino group (pKa ~9.5–10.5).

    This guide provides field-proven troubleshooting strategies, structural workflows, and validated protocols to overcome common bottlenecks in its purification and solid-state isolation.

    Part 1: Chromatography & Purification Troubleshooting

    Q1: Why does my compound streak severely on standard normal-phase silica, even with highly polar solvent mixtures?

    Causality & Expert Insight: The strongly basic secondary propylamino group interacts aggressively with the acidic silanol groups (Si–OH) present on bare silica gel. This ion-exchange-like interaction leads to broad, tailing peaks, irreversible adsorption, and poor recovery. Solution: You must neutralize the stationary phase or switch the column chemistry [1].

    • Tier 1 (Budget): Use the "Ammoniacal Methanol" mobile phase modifier. Pre-mix 10% of 7N NH3​ in Methanol with 90% pure Methanol, and use this as your polar modifier against Dichloromethane (DCM).

    • Tier 2 (Optimal): Switch to Amine-Functionalized Silica (KP-NH). The surface modification prevents secondary interactions, allowing the compound to elute sharply using standard DCM/MeOH or EtOAc/Hexane gradients without basic additives.

    Q2: During reverse-phase prep-HPLC, the compound elutes in the void volume and shows poor peak shape. How do I retain it?

    Causality & Expert Insight: Standard reverse-phase methods often utilize 0.1% Trifluoroacetic acid (TFA) or Formic acid. At this low pH, all three basic centers of the pyrimidine-azetidine core become protonated. The resulting tri-cation is hyper-hydrophilic and will not partition into the C18 stationary phase [2]. Solution: Employ high-pH chromatography. Use a pH-stable C18 column (e.g., Waters XBridge) and a mobile phase of 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide, paired with Acetonitrile. At pH 10, the secondary amine is partially deprotonated, and the pyrimidine/azetidine nitrogens are fully neutral, drastically increasing lipophilicity and column retention.

    Purification Start Crude 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine Check Determine Primary Impurity Profile Start->Check Lipophilic Lipophilic Impurities (e.g., unreacted starting materials) Check->Lipophilic Polar Polar Impurities (e.g., degradation products, salts) Check->Polar NP Normal Phase Chromatography Amine-Functionalized Silica DCM / MeOH Gradient Lipophilic->NP RP Reverse Phase Prep-HPLC pH 10 Ammonium Bicarbonate MeCN / H2O Gradient Polar->RP

    Decision tree for the purification of multi-basic pyrimidine-azetidine derivatives.

    Part 2: Crystallization & Polymorph Control Troubleshooting

    Q3: When attempting to crystallize the free base, the compound forms a biphasic oil ("oils out") instead of precipitating. What causes this?

    Causality & Expert Insight: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). Because the molecule is highly flexible (propyl chain) and polar, high supersaturation levels cause the solute to separate into a solute-rich liquid phase rather than forming an ordered crystal lattice. Solution: Do not rely solely on cooling crystallization. Instead, utilize a combined cooling and anti-solvent crystallization approach [3]. By dissolving the compound in a highly soluble solvent (e.g., Ethanol) and slowly dosing an anti-solvent (e.g., Heptane or Ethyl Acetate) at an elevated temperature, you can control the supersaturation curve to stay within the metastable zone, avoiding the LLPS boundary. Alternatively, screen for crystalline salts (e.g., Dihydrochloride or Monomesylate) to increase lattice energy and melting point.

    Q4: How do I ensure batch-to-batch polymorphic consistency?

    Causality & Expert Insight: Polymorphism is dictated by the competition between nucleation kinetics and thermodynamics [4]. Uncontrolled, rapid precipitation (e.g., crashing out the product by dumping in anti-solvent) kinetically favors metastable polymorphs, which may later transform inconsistently into stable forms, ruining formulation predictability. Solution: Implement a rigorous seeded crystallization protocol . Cool the solution just into the metastable zone, add 0.5%−1.0% w/w of milled seed crystals of the desired polymorph, and age the mixture before further cooling or anti-solvent addition.

    Crystallization Dissolve Dissolve API in Primary Solvent (EtOH) at 60°C Cool1 Cool to 40°C (Metastable Zone) Dissolve->Cool1 Seed Add Seed Crystals (0.5-1% w/w) Cool1->Seed AntiSolvent Dose Anti-Solvent (Heptane) Slowly Seed->AntiSolvent Cool2 Cool to 5°C & Age for 2h AntiSolvent->Cool2 Isolate Filter & Wash Cool2->Isolate

    Combined cooling and anti-solvent crystallization workflow for API polymorph control.

    Part 3: Experimental Protocols

    Protocol A: Modified Flash Chromatography for Polar Amines

    Self-Validating System: Use Ninhydrin stain on TLC plates to track the secondary amine, as UV absorbance at 254 nm will only show the pyrimidine core.

    • Solvent Preparation: Prepare a stock solution of "Basic Methanol" by mixing 100 mL of 7N NH3​ in Methanol with 900 mL of pure Methanol.

    • Column Equilibration: Pack or mount a standard bare silica column. Flush the column with 3 Column Volumes (CV) of 95:5 DCM:Basic Methanol to neutralize the acidic silanols.

    • Sample Loading: Dissolve the crude 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine in a minimum volume of DCM. If insoluble, add a few drops of Basic Methanol. Load onto the column.

    • Gradient Elution: Run a gradient from 100% DCM to 80:20 DCM:Basic Methanol. Warning: Do not exceed 20% Basic Methanol, as high pH combined with high methanol concentrations can dissolve silica, resulting in white particulate contamination in your product [1].

    • Isolation: Pool UV/Ninhydrin-active fractions and concentrate under reduced pressure at 40∘C .

    Protocol B: Seeded Cooling/Anti-Solvent Crystallization (Free Base)
    • Dissolution: Suspend 10 g of purified API in 40 mL of absolute Ethanol. Heat to 60∘C with stirring until complete dissolution is achieved.

    • Clarification: Hot-filter the solution through a PTFE membrane to remove heterogeneous nucleating agents (dust/particulates).

    • Cooling & Seeding: Cool the reactor linearly to 40∘C over 30 minutes . Once the temperature stabilizes, add 50 mg of form-pure seed crystals. Age the suspension at 40∘C for 1 hour to allow the seed bed to establish.

    • Anti-Solvent Addition: Using a dosing pump, add 80 mL of Heptane linearly over 4 hours ( 0.33 mL/min ).

    • Final Cooling: Cool the suspension to 5∘C at a rate of 0.1∘C/min . Age at 5∘C for 2 hours .

    • Filtration: Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled 1:2 EtOH:Heptane. Dry in a vacuum oven at 45∘C to constant weight.

    Part 4: Quantitative Data Summaries

    Table 1: Solvent Screening Matrix for Crystallization Optimization

    Data represents typical solubility and yield profiles for basic pyrimidine-azetidine derivatives during polymorph screening.

    Primary Solvent (Vol)Anti-Solvent (Vol)Ratio (v/v)Seeding Temp (°C)Yield (%)Observation / Crystal Habit
    Ethanol ( 4X )Heptane ( 8X ) 1:2 40 82.5 Prismatic crystals; High purity.
    Methanol ( 3X )Ethyl Acetate ( 10X ) 1:3.3 35 76.0 Fine needles; Slower filtration.
    Isopropanol ( 5X )Water ( 10X ) 1:2 45 45.2 Oil formation (LLPS) observed.
    DMF ( 2X )MTBE ( 12X ) 1:6 25 88.1 Agglomerates; Trapped residual solvent.

    Part 5: References

    • Technobis Crystallization Systems. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved March 29, 2026, from [Link]

    • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Retrieved March 29, 2026, from[Link]

    Reference Data & Comparative Studies

    Validation

    Repurposing the Pyrimidine Scaffold: 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine vs. Standard Pyrimidine-Based Inhibitors

    Executive Summary & Core Rationale As a Senior Application Scientist in drug discovery, I frequently encounter the pyrimidine scaffold in the context of kinase inhibition. Historically, pyrimidine-based compounds are the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Core Rationale

    As a Senior Application Scientist in drug discovery, I frequently encounter the pyrimidine scaffold in the context of kinase inhibition. Historically, pyrimidine-based compounds are the cornerstone of targeted oncology, functioning as ATP-competitive inhibitors . However, the discovery of 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839) represents a paradigm shift.

    Instead of inhibiting a kinase, this molecule leverages the pyrimidine-2-amine core to achieve high-affinity, non-imidazole agonism at the Histamine H3 Receptor (H3R), a G protein-coupled receptor (GPCR) . This technical guide objectively compares the mechanistic divergence, experimental performance, and validation protocols of VUF16839 against standard pyrimidine-based kinase inhibitors and traditional imidazole-based H3R ligands.

    Mechanistic Divergence: Kinase Inhibition vs. GPCR Agonism

    The pyrimidine nucleus is a highly privileged scaffold due to its ability to form robust, predictable hydrogen bonds within complex protein binding pockets .

    • Standard Pyrimidine Inhibitors (e.g., Palbociclib, Imatinib): These molecules target the intracellular ATP-binding cleft of kinases. The pyrimidine nitrogen atoms act as crucial hydrogen bond acceptors, mimicking the adenine ring of ATP. This anchors the inhibitor to the kinase hinge region, sterically blocking ATP and arresting phosphorylation cascades .

    • VUF16839 (H3R Agonist): In stark contrast, VUF16839 binds the orthosteric pocket of the transmembrane H3R. Traditional H3R agonists rely on an imidazole ring to mimic endogenous histamine, but imidazoles notoriously cause off-target Cytochrome P450 (CYP) inhibition by coordinating with the enzyme's heme iron. By replacing the imidazole with a pyrimidine-2-amine core linked to a basic propylamino-azetidine system, VUF16839 maintains the essential basicity and hydrogen-bonding geometry required for H3R activation while completely bypassing CYP metabolic liabilities .

    MOA cluster_0 VUF16839: GPCR Agonism cluster_1 Standard Pyrimidine: Kinase Inhibition A1 VUF16839 (Pyrimidine Core) A2 Histamine H3 Receptor (Orthosteric Pocket) A1->A2 Mimics Histamine A3 Gi/o Protein Activation A2->A3 Conformational Shift A4 Decrease in cAMP (Signal Transduction) A3->A4 Adenylyl Cyclase Inhibition B1 Standard Inhibitor (e.g., Palbociclib) B2 Kinase Domain (ATP Hinge Region) B1->B2 H-Bonding (N-Atoms) B3 ATP Exclusion (Competitive) B2->B3 Steric Hindrance B4 Arrest Phosphorylation (Signal Blockade) B3->B4 Pathway Arrest

    Divergent mechanisms: GPCR agonism (VUF16839) vs. Kinase inhibition (Standard Pyrimidines).

    Comparative Performance Data

    To objectively evaluate VUF16839, we benchmark its performance metrics against both a standard pyrimidine-based kinase inhibitor (Palbociclib) and a classic imidazole-based H3R agonist (Imetit). The data highlights how scaffold repurposing achieves high target potency without the traditional drawbacks of the reference classes.

    ParameterVUF16839 (Novel Pyrimidine)Palbociclib (Standard Pyrimidine)Imetit (Standard Imidazole)
    Primary Target Histamine H3 Receptor (GPCR)CDK4/6 (Kinase)Histamine H3 Receptor (GPCR)
    Modality Full Agonist ( α≥1.0 )ATP-Competitive InhibitorFull Agonist
    Potency/Affinity pKi​=8.5 , pEC50​=9.5 IC50​≈11 nM pKi​≈8.8 , pEC50​≈9.2
    CYP450 Liability Weak/NegligibleModerate (CYP3A4 substrate)High (Coordinates heme iron)
    CNS Penetration High (Active at 5 mg/kg i.p.)Low (Efflux pump substrate)High

    Experimental Methodologies: Self-Validating Protocols

    To validate these divergent mechanisms, researchers must employ orthogonal, self-validating assays. Below are the step-by-step protocols used to characterize VUF16839's GPCR agonism and metabolic stability.

    Protocol A: CRE-Luciferase Reporter Gene Assay (Validating GPCR Agonism)

    Causality & Logic: The H3R is a Gi/o​ -coupled receptor. Agonist binding induces a conformational change that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Because baseline cAMP is low, we must artificially elevate it using Forskolin. A true H3R agonist will dose-dependently suppress the Forskolin-induced luminescence, self-validating the Gi​ signaling pathway .

    Step-by-Step Workflow:

    • Cell Seeding: Plate HEK293T cells stably expressing human H3R and a cAMP response element (CRE)-luciferase reporter in 96-well white microplates at a density of 20,000 cells/well.

    • Baseline Stimulation: Pre-incubate cells with 1 µM Forskolin for 15 minutes to stimulate baseline adenylyl cyclase activity.

    • Compound Addition: Add VUF16839 in a 10-point concentration-response curve (0.1 nM to 10 µM). Include a vehicle control (DMSO) to establish the maximum Forskolin response, and a reference standard (histamine) to validate full agonism efficacy ( α ).

    • Incubation: Incubate the microplate at 37°C with 5% CO2​ for 4 hours to allow for steady-state reporter gene translation.

    • Detection: Add 50 µL of Luciferase Assay Reagent (e.g., Steady-Glo) to lyse the cells and provide the luciferin substrate.

    • Quantification: Read luminescence on a microplate reader. Calculate the pEC50​ using non-linear regression (inhibitory dose-response curve).

    Workflow Step1 1. Seed HEK293T Cells (Expressing H3R & CRE-Luciferase) Step2 2. Pre-incubate with 1 µM Forskolin (Stimulate Baseline cAMP) Step1->Step2 Step3 3. Add VUF16839 Dose Response (0.1 nM to 10 µM) Step2->Step3 Step4 4. Incubate 4 Hours at 37°C (Steady-State Expression) Step3->Step4 Step5 5. Add Luciferase Assay Reagent (Cell Lysis & Substrate) Step4->Step5 Step6 6. Quantify Luminescence & Calculate pEC50 Step5->Step6

    Step-by-step workflow for the CRE-Luciferase reporter gene assay measuring H3R agonism.

    Protocol B: Fluorogenic CYP450 Inhibition Assay (Validating Metabolic Stability)

    Causality & Logic: Imidazole-containing compounds (the standard for H3R ligands) coordinate the heme iron of CYP enzymes, causing drug-drug interactions. We validate the safety of the repurposed pyrimidine scaffold by measuring the fluorescence of CYP-specific substrates in the presence of VUF16839. A lack of fluorescence quenching confirms the absence of CYP inhibition .

    Step-by-Step Workflow:

    • Enzyme Preparation: Reconstitute recombinant human CYP3A4 and CYP2D6 supersomes in 100 mM potassium phosphate buffer (pH 7.4).

    • Compound Incubation: Incubate 10 µM of VUF16839 with the CYP enzymes for 10 minutes at 37°C. Include Ketoconazole (an imidazole) as a positive control for inhibition.

    • Reaction Initiation: Add the fluorogenic substrate (e.g., 10 µM BOMCC for CYP3A4) and an NADPH regenerating system to initiate the metabolic reaction.

    • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Ex/Em = 415/460 nm). Calculate the percentage of remaining enzyme activity relative to the vehicle control.

    References

    • Wágner, G., Mocking, T. A. M., Arimont, M., et al. (2019). "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry, 62(23), 10848-10866.[Link]

    • Fares, M., et al. (2025). "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023)." Archiv der Pharmazie.[Link]

    • Baillache, D. J., & Unciti-Broceta, A. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 11(10), 1112-1135.[Link]

    Comparative

    Comparative binding affinity of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine

    Executive Summary The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other key neurotransmitters. Historically, the development of H3R agonists...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other key neurotransmitters. Historically, the development of H3R agonists has been dominated by imidazole-containing compounds (e.g., imetit, immepip). While highly potent, the imidazole ring frequently coordinates with the heme iron of Cytochrome P450 (CYP) enzymes, leading to poor metabolic stability, severe drug-drug interactions, and limited central nervous system (CNS) penetration.

    4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine , commonly known as VUF16839 , represents a breakthrough in medicinal chemistry. By replacing the problematic imidazole core with a 2-aminopyrimidine moiety linked to an alkylated 3-amino-azetidine side chain, VUF16839 achieves nanomolar on-target affinity and robust in vivo efficacy without the pharmacokinetic liabilities of its predecessors [1].

    This guide objectively compares the binding affinity, functional efficacy, and experimental validation workflows of VUF16839 against classical H3R ligands to assist researchers in selecting appropriate tool compounds for neuropharmacological studies.

    Mechanistic Insights & Signaling Pathway

    H3R is a Gi/o​ -coupled receptor. Agonist binding induces a conformational change that activates the Gi/o​ protein, leading to the inhibition of adenylate cyclase (AC). This suppresses the conversion of ATP to cyclic AMP (cAMP), subsequently downregulating cAMP response element (CRE)-driven gene transcription.

    VUF16839 mimics the endogenous ligand by forming a critical salt bridge between its basic secondary amine (the propylamino group) and the highly conserved Aspartate residue D1143.32 in the orthosteric binding pocket of H3R. The pyrimidin-2-amine core forms essential hydrogen bonds that stabilize the active receptor conformation, substituting the role of the classical imidazole ring [2].

    H3R_Signaling Agonist VUF16839 (Agonist) H3R Histamine H3 Receptor (Gi/o) Agonist->H3R Binds D114 AC Adenylate Cyclase H3R->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces CRE CRE-Luciferase Reporter cAMP->CRE Downregulates

    Fig 1: H3R Gi/o-coupled signaling pathway and downstream CRE-luciferase assay logic.

    Comparative Binding Affinity and Efficacy

    When evaluating H3R ligands, it is critical to distinguish between binding affinity ( pKi​ , measured via radioligand displacement) and functional potency ( pEC50​ , measured via downstream signaling assays). VUF16839 demonstrates a phenomenon known as stimulus-response amplification: while it acts as a partial agonist at the proximal G-protein level (e.g., [35S]-GTPγS assay), the signal amplification in downstream cAMP/CRE assays results in an apparent full agonist profile with sub-nanomolar potency [1].

    Table 1: Pharmacological Profile of H3R Ligands (Human H3R)
    CompoundPharmacological ClassStructure TypehH3R Affinity ( pKi​ )hH3R Potency ( pEC50​ )Intrinsic Activity ( α )
    VUF16839 AgonistNon-imidazole8.5 ± 0.19.5 ± 0.11.0 (Full)
    Histamine Endogenous AgonistImidazole7.2 - 8.07.2 ± 0.31.0 (Full)
    Imetit Synthetic AgonistImidazole9.5 ± 0.19.8 ± 0.1~1.0 (Full)
    Pitolisant Inverse AgonistNon-imidazole8.5 - 9.0N/A (Inverse)< 0 (Inverse)

    *Note: pEC50​ and Intrinsic Activity ( α ) values are derived from CRE-luciferase reporter gene assays. In proximal [35S]-GTPγS assays, VUF16839 exhibits partial agonism ( α=0.5±0.05 ) [1].

    Key Takeaways:

    • Versus Histamine: VUF16839 exhibits over 10-fold higher binding affinity and over 100-fold higher functional potency in downstream assays compared to the endogenous ligand.

    • Versus Imetit: While Imetit remains one of the most potent H3R agonists available, its imidazole core limits its utility in complex in vivo models due to rapid metabolism and off-target CYP interactions. VUF16839 sacrifices a marginal degree of absolute affinity to achieve superior metabolic stability [2].

    • Selectivity: VUF16839 demonstrates excellent selectivity over the closely related Histamine H4 Receptor (H4R), with a pKi​ of 7.8 at mouse H4R compared to 9.0 at mouse H3R [1].

    Experimental Workflows & Self-Validating Protocols

    To ensure robust, reproducible characterization of VUF16839 and alternative ligands, researchers must employ self-validating assay systems. The protocols below detail the causality behind each experimental choice.

    Radioligand Displacement Assay ( pKi​ Determination)

    Causality: To measure true orthosteric binding affinity without the confounding variables of signal amplification, a competitive binding assay is utilized. [3H]-N-α-methylhistamine ( [3H]NAMH ) is chosen as the radioligand because it selectively labels the high-affinity agonist state of the H3R[3].

    Step-by-Step Methodology:

    • Membrane Preparation: Harvest HEK293T cells transiently expressing human H3R. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ). Rationale: MgCl2​ is essential for stabilizing the G-protein coupled state of the receptor.

    • Incubation: In a 96-well plate, combine 40 µg of membrane protein, 1 nM [3H]NAMH , and varying concentrations of VUF16839 ( 10−11 to 10−4 M).

    • Control Definition: Define total binding (TB) using vehicle buffer. Define non-specific binding (NSB) using 10 µM Thioperamide or cold Imetit.

    • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

    • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the radioligand to the filter matrix.

    • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

    Binding_Workflow Membrane 1. Prepare HEK293T Membranes (hH3R) Incubation 2. Incubate with [3H]NAMH + VUF16839 Membrane->Incubation Filtration 3. Rapid Filtration (GF/B filters + PEI) Incubation->Filtration Scintillation 4. Liquid Scintillation Counting Filtration->Scintillation Analysis 5. Cheng-Prusoff Analysis (Calculate pKi) Scintillation->Analysis

    Fig 2: Radioligand displacement assay workflow for determining orthosteric binding affinity.

    CRE-Luciferase Reporter Gene Assay ( pEC50​ Determination)

    Causality: To measure the functional consequence of receptor binding, we utilize a CRE-luciferase assay. Because H3R is Gi/o​ -coupled, basal cAMP levels are too low to measure a reduction accurately. Therefore, Forskolin is used to artificially stimulate adenylate cyclase, raising the "baseline" cAMP level so that the agonist-induced inhibition can be clearly quantified.

    Step-by-Step Methodology:

    • Cell Seeding: Co-transfect HEK293T cells with hH3R plasmid and a CRE-driven firefly luciferase reporter plasmid. Seed into white 96-well plates and incubate for 24 hours.

    • Stimulation & Treatment: Treat cells simultaneously with 1 µM Forskolin (to stimulate cAMP production) and varying concentrations of VUF16839.

    • Reference Control: Include a full dose-response curve of Histamine on the same plate to define Emax​ (Intrinsic activity, α=1.0 ).

    • Incubation: Incubate for 4-6 hours at 37°C to allow for cAMP-dependent transcription and translation of the luciferase enzyme.

    • Detection: Lyse cells using a commercial luciferase assay reagent (containing luciferin and ATP). Measure luminescence using a microplate reader.

    • Data Normalization: Express data as a percentage of the maximal inhibition achieved by the Histamine control.

    Conclusion

    For researchers investigating the neuropharmacological roles of the H3R—such as sleep-wake regulation, cognition, and nociception—tool compound selection is paramount. While imidazole-based compounds like Imetit offer extreme potency, their off-target liabilities complicate in vivo interpretation. VUF16839 successfully bridges this gap, providing a highly stable, non-imidazole scaffold that retains nanomolar affinity and robust functional agonism, making it a superior choice for complex translational models.

    References

    • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Journal of Medicinal Chemistry (ACS Publications)[Link]

    • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists ACS Sensors (ACS Publications)[Link]

    • Pharmacological characterization of seven human histamine H3 receptor isoforms bioRxiv[Link]

    Validation

    Benchmarking 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839) Against Commercial Reference Compounds

    Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary The histamine H3 receptor (H3R) is a critical presynapti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

    Executive Summary

    The histamine H3 receptor (H3R) is a critical presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine, serotonin) in the central nervous system[1]. Historically, pharmacological exploration of the H3R has been dominated by imidazole-based agonists such as histamine, imetit, and immepip[1]. However, the imidazole moiety is notorious for causing off-target cytochrome P450 (CYP) inhibition and exhibiting poor blood-brain barrier (BBB) penetration, limiting their utility in advanced in vivo models[1].

    4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (commonly designated as VUF16839 ) represents a breakthrough in H3R pharmacology[2]. As a high-affinity, non-imidazole full agonist, it circumvents the pharmacokinetic liabilities of traditional reference compounds while maintaining nanomolar potency and exceptional in vivo efficacy[3]. This guide benchmarks VUF16839 against commercial standards, providing the mechanistic rationale and self-validating protocols necessary for rigorous comparative studies.

    Pharmacological Rationale: The Non-Imidazole Advantage

    The Imidazole Liability

    Endogenous histamine and first-generation synthetic agonists (Imetit, Immepip) rely on an imidazole ring to anchor to the conserved aspartate (Asp114) and glutamate (Glu206) residues in the H3R binding pocket[4]. While this drives high affinity, the basic nitrogen of the imidazole ring strongly coordinates with the heme iron of CYP450 enzymes in the liver, leading to severe drug-drug interactions and rapid metabolic clearance[1].

    The Azetidinyl-Pyrimidine Solution

    VUF16839 utilizes a 2-aminopyrimidine scaffold linked to a 3-(propylamino)azetidine moiety[2].

    • Causality of Design: The azetidine ring acts as a conformationally restricted, metabolically stable spacer that perfectly positions the basic propylamino group to interact with the H3R orthosteric site[2].

    • Outcome: This structural leap eliminates CYP coordination while retaining a highly favorable pKa​ for receptor binding, resulting in a compound with weak CYP inhibition, excellent rodent liver microsome stability, and potent CNS penetrance (demonstrating amnesic effects at 5 mg/kg i.p. in murine social recognition models)[3][5].

    Quantitative Benchmarking Data

    The following tables synthesize the in vitro binding affinities ( pKi​ ) and functional potencies ( pEC50​ ) of VUF16839 compared to standard commercial H3R agonists.

    Table 1: In Vitro Receptor Affinity and Potency
    CompoundStructural ClasshH3R Affinity ( pKi​ )hH3R Potency ( pEC50​ )Intrinsic Activity ( α )hH4R Potency ( pEC50​ )
    VUF16839 Azetidinyl-Pyrimidine8.5 ± 0.1[3]9.5 ± 0.1[3]1.0 (Full)[6]8.5 ± 0.2[7]
    Histamine Imidazole6.7 ± 0.1[8]8.3 ± 0.0[8]1.0 (Full)[8]~7.5
    Imetit Imidazole8.6 ± 0.1[8]9.6 ± 0.1[8]1.1 (Full)[8]~8.0
    Immepip Imidazole8.8 ± 0.1[8]9.9 ± 0.1[8]1.0 (Full)[8]~8.2

    Data Note: Potency ( pEC50​ ) values are derived from CRE-luciferase reporter gene assays or direct Gαi/o​ BRET assays[3][8]. VUF16839 demonstrates a remarkable 10-fold functional selectivity for hH3R over hH4R, a significant advantage over highly promiscuous imidazole agonists[7].

    Table 2: Physicochemical & ADME Profile
    MetricVUF16839Imetit / ImmepipRationale for Difference
    CYP450 Inhibition Weak / Negligible[3]High / SevereLack of heme-coordinating imidazole nitrogen in VUF16839.
    Metabolic Stability High (Rodent microsomes)[5]Low to ModerateAzetidine ring resists oxidative ring-opening better than piperidines/imidazoles.
    CNS Penetration Excellent[3]Poor to ModerateLower polar surface area (PSA) and optimized lipophilicity.

    Visualizing the Mechanism and Workflow

    H3R Signaling Pathway Intervention

    Because H3R is a Gi/o​ -coupled receptor, its activation suppresses Adenylyl Cyclase (AC), leading to a drop in cyclic AMP (cAMP)[9][10].

    G VUF VUF16839 (Full Agonist) H3R Histamine H3 Receptor (Presynaptic GPCR) VUF->H3R Binds Orthosteric Site Gi Gi/o Protein Complex H3R->Gi Induces Coupling AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits Activity cAMP cAMP Levels (Decreased) AC->cAMP Halts Production PKA Protein Kinase A (Inhibited) cAMP->PKA Prevents Activation CREB CREB Transcription (Suppressed) PKA->CREB Blocks Phosphorylation

    Diagram 1: VUF16839 mediated Gi/o signaling pathway resulting in CREB suppression.

    Experimental Workflow: CRE-Luciferase Assay

    G Step1 Step 1: Cell Seeding Plate HEK293T cells co-expressing hH3R and CRE-Luciferase Step2 Step 2: Compound Addition Add VUF16839 or Imetit (Dose-response: 10pM to 10µM) Step1->Step2 Step3 Step 3: Forskolin Challenge Add 1 µM Forskolin to artificially spike baseline cAMP Step2->Step3 Step4 Step 4: Incubation Incubate for 4-6 hours at 37°C to allow gene transcription Step3->Step4 Step5 Step 5: Luminescence Readout Lyse cells, add Luciferin, measure light emission Step4->Step5 Step6 Step 6: Data Validation Calculate pEC50 based on luminescence reduction Step5->Step6

    Diagram 2: Self-validating CRE-Luciferase workflow for benchmarking H3R agonism.

    Self-Validating Experimental Protocols

    To accurately benchmark VUF16839 against Imetit or Histamine, researchers must utilize a self-validating functional assay. The cAMP Response Element (CRE)-Luciferase Reporter Assay is the gold standard for Gi​ -coupled receptors[2][8].

    Protocol: CRE-Luciferase Reporter Gene Assay

    Scientific Causality & Self-Validation: Because Gi​ activation lowers cAMP, basal cAMP levels in resting cells are often too low to measure a reliable decrease. To create a self-validating system, we introduce Forskolin , a direct activator of Adenylyl Cyclase. Forskolin artificially spikes cAMP, generating a massive luminescence signal. A true H3R agonist will force the Gi​ protein to fight against Forskolin, resulting in a dose-dependent decrease in light. If a compound causes a signal drop in the absence of Forskolin, it indicates cellular toxicity, not agonism—thus validating the data's integrity.

    Step-by-Step Methodology:

    • Cell Preparation: Culture HEK293T cells stably expressing the human H3R (hH3R) and a CRE-driven firefly luciferase reporter plasmid[3].

    • Seeding: Seed cells at a density of 2×104 cells/well in a white 96-well plate. Incubate overnight at 37°C in 5% CO2​ .

    • Ligand Preparation: Prepare 10-point serial dilutions (ranging from 10−11 to 10−5 M) of VUF16839, Imetit, and Histamine in assay buffer (HBSS supplemented with 0.1% BSA).

    • Co-Incubation (The Validation Step): Add the ligand dilutions to the cells. Immediately follow with the addition of 1 µM Forskolin to all wells (except the absolute baseline control).

    • Transcription Phase: Incubate the plates for exactly 4 hours at 37°C. Causality: This timeframe is strictly required for the cAMP-dependent PKA to phosphorylate CREB, translocate to the nucleus, and drive the translation of the luciferase enzyme.

    • Detection: Equilibrate plates to room temperature. Add 50 µL of Luciferase Assay Reagent (containing luciferin and lysis buffer). Incubate in the dark for 10 minutes.

    • Readout & Analysis: Measure luminescence using a microplate reader (integration time: 1 second/well). Plot the data using non-linear regression (four-parameter logistic curve) to determine the pEC50​ and maximal intrinsic activity ( α ) relative to histamine.

    Conclusion

    For researchers conducting in vivo behavioral assays (such as social recognition or sleep-wake regulation models), utilizing imidazole-based reference compounds introduces severe confounding variables via CYP inhibition and poor pharmacokinetics[1]. 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839) matches the nanomolar potency ( pEC50​=9.5 ) and full intrinsic efficacy of gold-standard imidazoles like Imetit and Immepip, but provides a vastly superior ADME profile[6][8]. It is highly recommended as the primary pharmacological tool compound for modern H3R target validation.

    References

    • Wágner, G., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10848-10866. URL:[Link]

    • Hauwert, N. J., et al. (2019). Bioluminescence Resonance Energy Transfer Based G Protein-Activation Assay to Probe Duration of Antagonism at the Histamine H3 Receptor. International Journal of Molecular Sciences, 20(15), 3743. URL:[Link]

    • Gao, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. URL:[Link]

    Sources

    Comparative

    Reproducibility and Optimization of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine in High-Throughput Screening: A Comparative Guide

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: High-Throughput Screening (HTS) Reproducibility, Hit-to-Lead Optimization, and Comparative GPCR Pharmacology Executive S...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: High-Throughput Screening (HTS) Reproducibility, Hit-to-Lead Optimization, and Comparative GPCR Pharmacology

    Executive Summary & Mechanistic Rationale

    The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other key neurotransmitters in the central nervous system. Historically, the development of H3R agonists has been dominated by imidazole-containing compounds (e.g., histamine, immepip). However, the imidazole ring presents severe pharmacokinetic liabilities: it actively coordinates with the prosthetic heme iron of cytochrome P450 (CYP) enzymes, leading to profound drug-drug interactions, and generally exhibits poor blood-brain barrier penetration.

    To overcome these limitations, recent high-throughput screening (HTS) campaigns have focused on identifying non-imidazole scaffolds. This guide objectively evaluates the reproducibility and optimization of the HTS hit 11b , which led to the discovery of 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine (designated as 14d or VUF16839 ), a highly potent, non-imidazole H3R full agonist[1]. We will compare its performance metrics against traditional imidazole alternatives and provide the self-validating protocols required to reproduce these findings.

    H3R_Signaling A VUF16839 (Non-imidazole Agonist) B Histamine H3 Receptor (GPCR) A->B Binds C Gi/o Protein Activation B->C Couples D Adenylate Cyclase (Inhibition) C->D Inhibits E cAMP Levels (Decrease) D->E Reduces F CRE-Luciferase Reporter Output E->F Quantifies

    Fig 1. H3R Gi/o-coupled signaling pathway and CRE-luciferase reporter assay readout.

    HTS Reproducibility and Hit-to-Lead Progression

    The reproducibility of an HTS campaign relies on the robustness of the primary assay and the logical progression of Structure-Activity Relationship (SAR) optimization. The initial screening of an in-house library identified the 4-(3-azetidin-1-yl)pyrimidin-2-amine scaffold (compound 11b ) as a partial H3R agonist[1].

    While 11b provided a novel non-imidazole anchor, it lacked the full intrinsic activity required for robust in vivo efficacy. Systematic SAR optimization revealed that the alkyl substitution pattern on the basic amine is the critical determinant for potency and intrinsic activity. The substitution of a propyl group yielded VUF16839 (14d) . The basic amine in the propylamino group mimics the physiological protonated amine of histamine, forming a crucial salt bridge with the highly conserved Asp114 residue in transmembrane helix 3 (TM3) of the H3R[2].

    HTS_Workflow S1 High-Throughput Screening (In-house Library) S2 Hit Identification (Compound 11b: Partial Agonist) S1->S2 S3 SAR Optimization (Alkyl Substitution on Amine) S2->S3 Scaffold Hopping S4 Lead Selection: VUF16839 (14d) (Full Agonist, High Affinity) S3->S4 Propylamino substitution S5 In Vivo Validation (Social Recognition Memory Test) S4->S5 Pharmacokinetic profiling

    Fig 2. Hit-to-lead optimization workflow from HTS hit 11b to the optimized lead VUF16839 (14d).

    Comparative Performance Analysis

    To objectively evaluate the success of this scaffold hopping strategy, we must compare the optimized lead (VUF16839) against both the endogenous ligand (Histamine) and a gold-standard synthetic imidazole agonist (Immepip).

    Quantitative Data Comparison
    CompoundStructural ClasshH3R Affinity (pKi)hH3R Potency (pEC50)Intrinsic Activity (α)CYP450 Inhibition (IC50)
    Histamine Imidazole (Endogenous)~7.48.61.0 (Full)N/A
    Immepip Imidazole (Synthetic)8.89.91.0 (Full)High (Heme coordination)
    11b (Hit) Non-imidazole (Pyrimidine)ModerateModerate< 1.0 (Partial)> 25 μM
    VUF16839 (14d) Non-imidazole (Pyrimidine)8.59.51.0 (Full)> 25 μM (CYP3A4, 2C9, 2D6)

    Data synthesized from established pharmacological evaluations using CRE-luciferase and radioligand binding assays[1],[2],[3].

    Key Analytical Insights:
    • Potency and Affinity: VUF16839 demonstrates a binding affinity (pKi = 8.5) and functional potency (pEC50 = 9.5) that is nearly a full logarithmic unit higher than endogenous histamine, and highly competitive with the synthetic imidazole Immepip[1].

    • CYP450 Liability Eradication: The most significant advantage of VUF16839 is its metabolic profile. By replacing the imidazole ring with a 2-aminopyrimidine core, the molecule loses the ability to coordinate with the heme iron of CYP enzymes. Consequently, VUF16839 shows virtually no inhibition of CYP3A4, CYP2C9, or CYP2D6 (IC50 > 25 μM), drastically reducing the risk of drug-drug interactions[4].

    • In Vivo Efficacy: Unlike many early-stage HTS hits, VUF16839 possesses excellent aqueous solubility (>100 mM) and metabolic stability, allowing it to cross the blood-brain barrier and induce a measurable amnesic effect in murine social recognition tests at 5 mg/kg i.p.[5],[4].

    Self-Validating Experimental Protocols

    To ensure strict reproducibility of these HTS and hit-to-lead results, the following methodologies must be executed as self-validating systems. Every step includes an internal control to prove the causality of the observed data.

    Protocol A: CRE-Luciferase Reporter Gene Assay (Functional Agonism)

    Because the H3R is a Gi/o-coupled receptor, its activation inhibits adenylate cyclase, leading to a decrease in intracellular cAMP. To measure this accurately, the system must be artificially stimulated first.

    • Cell Preparation: Seed HEK293T cells stably co-expressing the human H3R and a cAMP response element (CRE)-luciferase reporter plasmid into 96-well white plates.

    • Baseline Elevation (The Validation Step): Pre-incubate the cells with 1 μM Forskolin. Causality: Forskolin directly activates adenylate cyclase, bypassing the GPCR to artificially raise cAMP levels. This creates a high-luminescence baseline. Without this step, the Gi-mediated decrease in cAMP would be indistinguishable from basal noise.

    • Compound Addition: Add VUF16839 in a 10-point dilution series (ranging from 10 pM to 10 μM). Include Histamine as a positive control and a vehicle (DMSO) as a negative control.

    • Readout: Add luciferin substrate and measure luminescence. Calculate the pEC50 using non-linear regression. A successful assay is validated if the Forskolin-only wells show >10-fold luminescence over unstimulated cells.

    Protocol B: CYP450 Inhibition Profiling

    To prove that the non-imidazole scaffold eliminates metabolic liabilities, a direct enzymatic assay is required.

    • Enzyme Preparation: Prepare human recombinant CYP3A4, CYP2C9, and CYP2D6 in specific buffer solutions containing an NADPH-regenerating system.

    • Substrate & Inhibitor Addition: Add specific fluorogenic substrates (e.g., BOMCC for CYP3A4). Add VUF16839 at concentrations up to 25 μM.

    • Internal Validation: In parallel wells, add Ketoconazole (for CYP3A4), Sulfaphenazole (for CYP2C9), and Quinidine (for CYP2D6). Causality: These known inhibitors must abolish the fluorescent signal. If they do not, the enzyme batch is inactive.

    • Readout: Measure fluorescence. VUF16839 should show no significant reduction in fluorescence compared to the vehicle control, confirming the absence of heme coordination[4].

    References

    • Wágner, G. et al. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry, ACS Publications.
    • Ueno, T. et al. "Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain." Journal of Medicinal Chemistry, ACS Publications.
    • "Bioluminescence Resonance Energy Transfer Based G Protein-Activation Assay to Probe Duration of Antagonism at the Histamine H3 Receptor." MDPI.
    • Wágner, G. et al. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC." National Institutes of Health (NIH).
    • Wágner, G. et al. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry, ACS Publications.

    Sources

    Validation

    Cross-reactivity and selectivity comparison of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine

    Comprehensive Comparison Guide: Cross-Reactivity and Selectivity of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839) As researchers navigating the complex landscape of G protein-coupled receptor (GPCR) target...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Comparison Guide: Cross-Reactivity and Selectivity of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (VUF16839)

    As researchers navigating the complex landscape of G protein-coupled receptor (GPCR) targeting, we frequently encounter the "imidazole problem" when developing Histamine H3 Receptor (H3R) agonists. Historically, achieving high affinity and full agonism at the H3R required an imidazole pharmacophore. However, this structural requirement severely limits clinical translation due to poor central nervous system (CNS) penetration and high cross-reactivity with off-target enzymes.

    This guide provides an in-depth technical evaluation of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine —designated as VUF16839 (or compound 14d )—a rationally designed, non-imidazole H3R full agonist. We will objectively compare its pharmacological profile against endogenous histamine and traditional synthetic alternatives, detailing the structural causality behind its superior selectivity.

    Structural Causality: Overcoming the Imidazole Liability

    The Achilles' heel of traditional H3R agonists (such as Imetit, Methimepip, and (R)- α -methylhistamine) is their imidazole ring. In biological systems, the basic nitrogen of the imidazole moiety acts as a strong Lewis base, coordinating directly with the heme iron (Fe3+) in the active site of Cytochrome P450 (CYP) enzymes. This cross-reactivity leads to potent, reversible CYP inhibition, creating severe risks for drug-drug interactions (DDIs) and poor metabolic stability.

    VUF16839 was engineered to break this paradigm. By replacing the imidazole ring with a 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine scaffold, the molecule maintains the necessary basicity and spatial geometry for high-affinity H3R binding but lacks the specific orbital configuration required for tight heme coordination. Consequently, VUF16839 exhibits exceptionally weak activity against major CYP enzymes while maintaining nanomolar on-target activity ()[1].

    Comparative Pharmacological Profile

    To establish a baseline for VUF16839's performance, we must compare it against both the endogenous ligand (Histamine) and standard synthetic imidazole agonists.

    Table 1: Quantitative Pharmacological Comparison at the Human H3 Receptor

    CompoundStructure TypehH3R Affinity (pKi)Proximal Potency (pEC50 GTPγS)Distal Potency (pEC50 CRE)Intrinsic Activity (α)CYP Inhibition Risk
    VUF16839 (14d) Non-imidazole8.58.49.50.5 (Prox) / 1.0 (Dist)Low
    Histamine Imidazole7.9*7.28.61.0 (Reference)N/A
    Imetit Imidazole~9.0~8.5~9.41.0High
    RAMH Imidazole~8.0~7.5~8.81.0Moderate

    *Note: Histamine affinity varies significantly based on assay conditions; values reflect typical functional assay baselines.

    VUF16839 demonstrates a potency (pEC50 = 9.5) that is nearly a full logarithmic unit higher than that of endogenous histamine (pEC50 = 8.6) in distal reporter assays[2].

    Mechanistic Pathway & Signaling

    The H3R is a Gi/o-coupled GPCR. Agonist binding stabilizes a conformation that activates the Gi/o protein, leading to the inhibition of adenylate cyclase, a subsequent drop in intracellular cyclic AMP (cAMP), and the suppression of downstream transcription factors like the cAMP Response Element (CRE).

    H3R_Signaling Ligand VUF16839 (Non-imidazole Agonist) Receptor Histamine H3 Receptor (Gi/o-Coupled GPCR) Ligand->Receptor High Affinity Binding (pKi = 8.5) GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change AdenylateCyclase Adenylate Cyclase (Inhibited) GProtein->AdenylateCyclase αi Subunit Inhibition cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduced Synthesis CRE CRE-Mediated Transcription (Suppressed) cAMP->CRE Downstream Effect

    Fig 1: H3R activation by VUF16839 leading to Gi/o-mediated adenylate cyclase inhibition.

    Self-Validating Experimental Protocols

    When evaluating GPCR agonists, relying on a single downstream assay can mask the true intrinsic efficacy of a ligand due to receptor reserve (signal amplification). Therefore, a robust, self-validating protocol must evaluate both proximal G-protein activation and distal secondary messenger cascades.

    Protocol A: In Vitro Functional Characterization (Dual-Assay System)

    Causality Check: Because H3R inhibits adenylate cyclase, measuring this effect in whole cells requires us to first artificially elevate cAMP levels. We use Forskolin (a direct adenylate cyclase activator) to create a high signal baseline, allowing the Gi-mediated inhibitory effect of VUF16839 to be accurately quantified.

    Step 1: Proximal G-Protein Activation ([35S]-GTPγS Accumulation)

    • Preparation: Isolate cell membranes from HEK293 cells stably expressing human H3R.

    • Incubation: Incubate 10 µg of membrane protein in an assay buffer containing GDP (to lock inactive G-proteins) and the radiolabeled non-hydrolyzable GTP analog, [35S]-GTPγS.

    • Ligand Addition: Add varying concentrations of VUF16839 (test) and Histamine (reference standard).

    • Validation: Calculate intrinsic activity ( α ) by normalizing the maximum response of VUF16839 against Histamine ( α = 1.0). Insight: In this proximal assay, VUF16839 acts as a potent partial agonist ( α = 0.5, pEC50 = 8.4)[2], revealing its true receptor-G-protein coupling efficiency before signal amplification.

    Step 2: Distal Secondary Messenger Assay (CRE-Luciferase Reporter)

    • Transfection: Co-transfect HEK293 cells with hH3R and a CRE-luciferase reporter plasmid.

    • Stimulation: Treat cells with 1 µM Forskolin to drive high baseline luciferase expression.

    • Inhibition: Expose the stimulated cells to VUF16839.

    • Validation: Compare the resulting pEC50 against Histamine. Insight: In this highly amplified distal assay, VUF16839 presents as a full agonist ( α≥1.0 ) with a pEC50 of 9.5[1]. The discrepancy between Step 1 and Step 2 perfectly illustrates receptor reserve.

    Exp_Workflow Prep HEK293-hH3R Cell Preparation Stimulation Forskolin Addition (Elevate baseline cAMP) Prep->Stimulation Treatment Ligand Treatment (VUF16839 vs Controls) Stimulation->Treatment Assay1 Proximal Assay: [35S]-GTPγS Binding Treatment->Assay1 Membrane Homogenates Assay2 Distal Assay: CRE-Luciferase Treatment->Assay2 Whole Cell Reporter Analysis Efficacy (α) & Potency (pEC50) Profiling Assay1->Analysis Assay2->Analysis

    Fig 2: Dual-assay workflow for decoupling GPCR proximal efficacy from distal signal amplification.

    Protocol B: In Vivo CNS Selectivity (Social Recognition Test)

    Causality Check: H3R acts as an inhibitory heteroreceptor in the brain. Agonism of central H3Rs decreases the release of neurotransmitters (e.g., acetylcholine) essential for memory consolidation. Therefore, a brain-penetrant H3R agonist will paradoxically induce a measurable amnesic effect.

    • Subject Preparation: Habituate adult male mice to the testing environment.

    • Administration: Administer VUF16839 (5 mg/kg, i.p.) or a vehicle control 30 minutes prior to testing.

    • First Encounter (T1): Introduce a juvenile mouse to the adult subject's home cage for 2 minutes. Record investigation time.

    • Retention Interval: Remove the juvenile for 24 hours.

    • Second Encounter (T2): Reintroduce the same juvenile.

    • Validation: Vehicle-treated mice show reduced investigation time at T2 (indicating memory). Mice treated with VUF16839 show high investigation times at T2, confirming the predicted amnesic effect driven by selective central H3R agonism[1].

    Conclusion

    VUF16839 (4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine) represents a significant structural leap in GPCR pharmacology. By discarding the traditional imidazole pharmacophore in favor of an amino-pyrimidine scaffold, it successfully uncouples high-affinity H3R agonism from CYP enzyme cross-reactivity. For researchers requiring a highly selective, metabolically stable, and brain-penetrant tool compound for H3R mapping, VUF16839 provides a vastly superior alternative to legacy imidazole agonists.

    References

    • Wágner, Gábor, et al. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry, Vol. 62, No. 23, 2019, pp. 10848-10866.[Link]

    Sources

    Comparative

    Comparative Guide: Validating LC-MS/MS Bioanalytical Methods for VUF16839 (4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine)

    Introduction & Analyte Profiling VUF16839, chemically designated as 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine, is a highly potent, non-imidazole histamine H3 receptor (H3R) full agonist[1]. Discovered through rig...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Analyte Profiling

    VUF16839, chemically designated as 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine, is a highly potent, non-imidazole histamine H3 receptor (H3R) full agonist[1]. Discovered through rigorous structure-activity relationship (SAR) studies, it exhibits nanomolar on-target activity (pKi = 8.5, pEC50 = 9.5) and significant central nervous system (CNS) penetration[1]. As a critical pharmacological tool compound, it is widely used to investigate neurobiology, particularly the modulation of short- and long-term social recognition memory[2],[3].

    Because VUF16839 is highly active in vivo, precise quantification in complex biological matrices (e.g., plasma, brain homogenates) is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling. As a Senior Application Scientist, I have structured this guide to objectively compare sample preparation techniques and chromatographic column chemistries, culminating in a robust, self-validating LC-MS/MS protocol compliant with authoritative FDA and ICH M10 guidelines.

    Sample Preparation: Overcoming Matrix Effects

    VUF16839 possesses a basic propylamino group (estimated pKa ~9.5) and a pyrimidin-2-amine moiety. At physiological pH, the molecule is highly protonated and polar. When extracting such compounds from lipid-rich brain tissue or plasma, standard Protein Precipitation (PPT) often fails due to severe ion suppression from endogenous phospholipids.

    We compared three extraction methodologies for rat brain homogenates to determine the optimal recovery and matrix effect profile:

    Table 1: Comparison of Sample Preparation Techniques for VUF16839 in Rat Brain Homogenate (n=6)
    Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalWorkflow Suitability
    PPT (Acetonitrile) 92.4 ± 6.1-45.2 (Suppression)PoorHigh-throughput, but requires heavy matrix-matched calibration.
    LLE (Ethyl Acetate) 64.3 ± 8.5-12.5ModerateLabor-intensive; low recovery for highly polar analytes.
    MCX SPE (Oasis) 89.7 ± 3.2 -4.1 (Negligible) Excellent Optimal for basic compounds; highly reproducible clean-up.

    Expertise & Causality Insight: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the superior choice. By acidifying the sample prior to loading, the basic amine of VUF16839 becomes fully protonated, binding strongly via ionic interactions to the sulfonic acid cation-exchange sites on the SPE sorbent. This self-validating mechanism allows for an aggressive 100% methanol wash that strips away neutral lipids and ion-suppressing phospholipids without premature analyte elution. Elution is then triggered by a basic organic solvent, which neutralizes the amine and disrupts the ionic interaction, yielding a highly purified extract.

    Chromatographic Separation: The Biphenyl Advantage

    Standard C18 reversed-phase columns often struggle with basic amines like VUF16839. Uncapped residual silanols on the silica surface interact ionically with the basic propylamino group, causing severe peak tailing and poor retention.

    Table 2: Chromatographic Performance Comparison (Flow rate: 0.4 mL/min)
    Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Mechanism of Interaction
    C18 (Reversed-Phase) 1.21.85 (Tailing)4,500Hydrophobic (Weak for highly polar VUF16839).
    HILIC 4.51.1012,000Hydrophilic / Ion-Exchange. Requires long equilibration.
    Biphenyl 2.8 1.05 (Symmetrical) 15,500 Hydrophobic + π−π
    • Dipole interactions.

    Expertise & Causality Insight: The Biphenyl column outperforms traditional C18 by leveraging orthogonal retention mechanisms. While it provides standard hydrophobic retention, its electron-rich biphenyl rings also engage in strong π−π interactions with the electron-deficient pyrimidine ring of VUF16839. This prevents secondary silanol interactions, resulting in sharp, symmetrical peaks and adequate retention ( k′>2 ) without the extensive column equilibration times required by HILIC methods.

    Optimized Step-by-Step LC-MS/MS Protocol

    To ensure this protocol operates as a self-validating system, a stable isotope-labeled internal standard (SIL-IS, VUF16839-d7) is spiked into all samples prior to extraction to correct for any volumetric losses or residual matrix effects. Furthermore, post-column infusion was utilized during method development to map matrix ionization suppression zones, ensuring the analyte elutes strictly outside these windows.

    Step 1: Sample Pre-Treatment
    • Aliquot 50 µL of plasma or brain homogenate (1:3 w/v in water) into a 96-well collection plate.

    • Spike with 10 µL of Internal Standard (VUF16839-d7, 100 ng/mL).

    • Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.

    Step 2: MCX Solid Phase Extraction
    • Condition: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge.

    • Load: Apply the acidified sample homogenate to the sorbent.

    • Wash 1 (Aqueous): 1 mL of 2% Formic Acid in water (removes polar interferences).

    • Wash 2 (Organic): 1 mL of 100% Methanol (removes phospholipids and neutral lipids).

    • Elute: 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Evaporate & Reconstitute: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

    Step 3: UHPLC-MS/MS Analysis
    • Column: Biphenyl UHPLC Column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 3.5 minutes. Flow rate: 0.4 mL/min.

    • MS/MS Detection (ESI+ MRM Mode):

      • VUF16839: m/z 208.2 → 96.1 (Quantifier), 208.2 → 149.1 (Qualifier).

      • VUF16839-d7 (IS): m/z 215.2 → 96.1.

    Visualizations

    Bioanalytical_Workflow A 1. Biological Matrix (Plasma / Brain Tissue) B 2. Sample Clean-up (MCX Solid Phase Extraction) A->B C 3. Chromatographic Separation (Biphenyl UHPLC Column) B->C D 4. Mass Spectrometry (ESI+ MRM Detection) C->D E 5. Data Processing (FDA/ICH M10 Validation) D->E

    Fig 1: Optimized LC-MS/MS bioanalytical workflow for VUF16839 quantification.

    H3R_Pathway VUF VUF16839 (4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine) H3R Histamine H3 Receptor (Presynaptic GPCR) VUF->H3R Agonist Binding Gi Gi/o Protein (Activation) H3R->Gi Couples AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits Histamine Histamine Release (Attenuated) Gi->Histamine Modulates Ca2+ cAMP cAMP Production (Decreased) AC->cAMP Reduces

    Fig 2: VUF16839 modulating the presynaptic H3R signaling pathway.

    Method Validation Summary

    The optimized method was validated according to the FDA and ICH M10 Bioanalytical Method Validation Guidelines. The calibration curve demonstrated excellent linearity ( R2>0.998 ) over a dynamic range of 1.0 to 1000 ng/mL.

    Table 3: LC-MS/MS Validation Parameters (Accuracy & Precision)
    QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
    LLOQ 1.098.56.297.17.5
    Low QC 3.0102.14.1101.55.3
    Mid QC 400.099.83.5100.24.6
    High QC 800.0101.22.899.53.9

    References

    • Wágner, G., et al. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry, 2019. URL:[Link]

    • Provensi, G., et al. "Short- and Long-Term Social Recognition Memory Are Differentially Modulated by Neuronal Histamine." Frontiers in Behavioral Neuroscience, 2021. URL:[Link]

    • FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018. URL:[Link]

    • ICH. "ICH M10 on bioanalytical method validation." European Medicines Agency, 2022. URL:[Link]

    Sources

    Validation

    Comparative pharmacokinetic analysis of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine analogs

    Title: Comparative Pharmacokinetic Analysis of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine Analogs: Overcoming the Imidazole Liability in H3R Agonists Introduction & Structural Rationale Histamine H3 receptors (H3R...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Pharmacokinetic Analysis of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine Analogs: Overcoming the Imidazole Liability in H3R Agonists

    Introduction & Structural Rationale

    Histamine H3 receptors (H3R) are critical presynaptic auto- and heteroreceptors that regulate the release of neurotransmitters such as histamine, acetylcholine, dopamine, and serotonin in the central nervous system (CNS)[1]. Historically, the development of H3R agonists relied heavily on imidazole-based scaffolds (e.g., histamine, imetit, immepip). However, these first-generation compounds are plagued by severe pharmacokinetic (PK) liabilities: the imidazole ring coordinates directly with the heme iron of Cytochrome P450 (CYP) enzymes, causing off-target CYP inhibition, and their high polar surface area severely restricts blood-brain barrier (BBB) penetration.

    To circumvent these translational roadblocks, researchers have developed non-imidazole H3R agonists. A breakthrough in this space is 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (designated as VUF16839 or compound 14d) 2[2]. By replacing the problematic imidazole with an aminopyrimidine-azetidine core, this analog maintains the critical hydrogen-bonding network required for H3R activation while drastically improving metabolic stability and safety profiles[2].

    Comparative Pharmacokinetic Profile

    As an Application Scientist evaluating drug candidates, the transition from in vitro affinity to in vivo efficacy hinges entirely on PK parameters. VUF16839 demonstrates a subnanomolar potency ( pEC50​=9.5 ) in CRE-luciferase reporter assays and high target affinity ( pKi​=8.5 )[3]. More importantly, it exhibits a vastly superior PK profile compared to traditional imidazole agonists.

    Table 1: Pharmacokinetic Parameter Comparison

    ParameterVUF16839 (Aminopyrimidine Analog)Imetit (Traditional Imidazole)Verapamil (Reference Control)
    H3R Affinity ( pKi​ ) 8.5~8.8N/A
    Mouse t1/2​ (min) 130.8< 30.0~60.0
    Intrinsic Clearance ( Clint​ ) 20.7 mL/(min·kg)> 50.0 mL/(min·kg)> 40.0 mL/(min·kg)
    CYP450 Inhibition Weak / NegligibleStrong (Heme coordination)Moderate
    Aqueous Solubility > 100 mM (pH 7.4)ModerateHigh
    CNS Penetration HighPoorPoor (P-gp efflux)

    Expert Insight: The mouse t1/2​ of VUF16839 is 130.8 minutes, indicating an elimination rate more than two times slower than the reference drug verapamil 3[3]. Furthermore, nephelometry confirms no microprecipitation up to 100 mM, ensuring that in vitro assay results are driven by true receptor engagement rather than artifacts of compound aggregation[3].

    Mechanistic Workflow & Experimental Protocols

    To validate these PK properties, a rigorous, self-validating experimental framework is required. Below are the protocols used to benchmark 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine against its alternatives.

    PK_Workflow Start Compound Library (Aminopyrimidine Analogs) Solubility Aqueous Solubility (Nephelometry up to 100 mM) Start->Solubility Metabolic In Vitro Metabolic Stability (Mouse/Rat Liver Microsomes) Start->Metabolic CYP CYP450 Inhibition Profiling (Fluorogenic Substrates) Start->CYP InVivo In Vivo PK & PD (LC-MS/MS & Social Recognition Test) Metabolic->InVivo Select low Clint compounds CYP->InVivo Select weak inhibitors

    Pharmacokinetic screening workflow for evaluating non-imidazole H3R agonists.

    Protocol 1: In Vitro Metabolic Stability (Microsomal Clearance)

    Causality & Design: Liver microsomes contain the active CYPs necessary for Phase I metabolism. By measuring the parent compound's depletion, we isolate hepatic metabolic liabilities from renal or biliary clearance. Verapamil is run concurrently as a high-clearance positive control to validate the metabolic competency of the microsomes.

    • Preparation: Thaw mouse or rat liver microsomes on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (VUF16839) at a final concentration of 1 µM.

    • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Calculation: Plot the natural log of the remaining percentage versus time. The slope ( k ) is used to calculate t1/2​=0.693/k and Clint​=(k×V)/microsomal protein .

    Protocol 2: H3R Functional Activation Assay ([35S]GTPγS Accumulation)

    Causality & Design: While downstream assays (like CRE-luciferase) amplify signals and can mask partial agonism due to receptor reserve, the [35S]GTPγS assay measures the direct, immediate coupling of the activated GPCR to the Gi/o​ protein, providing a more accurate measure of intrinsic efficacy.

    • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human H3R in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2​ , pH 7.4).

    • Reaction Setup: Incubate 10 µg of membrane protein per well with varying concentrations of VUF16839, 10 µM GDP, and 0.1 nM [35S]GTPγS.

    • Incubation & Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B filters using a cell harvester, followed by washing with ice-cold buffer.

    • Quantification: Add scintillation fluid and measure bound radioactivity. VUF16839 acts as a partial agonist in this assay ( α=0.5 ) compared to the full agonist histamine[3].

    H3R_Signaling Ligand VUF16839 (Aminopyrimidine) H3R H3 Receptor (GPCR) Ligand->H3R Binds Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GTP [35S]GTPγS Accumulation Gi->GTP Quantifies Activation cAMP cAMP Levels (Decreased) AC->cAMP Reduces

    Divergent readout pathways for H3R activation comparing cAMP reduction vs direct GTPγS binding.

    In Vivo Implications

    The optimization of the aminopyrimidine scaffold directly translates to in vivo success. Because VUF16839 evades rapid CYP-mediated clearance and possesses favorable lipophilicity, it achieves sufficient CNS exposure. In behavioral pharmacology models, specifically the social recognition test in mice, systemic administration of VUF16839 (5 mg/kg i.p.) successfully induces an amnesic effect, validating its target engagement at central H3 receptors 4[2][4]. This establishes the 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine class as a superior, drug-like tool compound for probing histaminergic pathways compared to legacy imidazole derivatives[2].

    References

    • Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
    • Title: Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder.
    • Title: Pharmacological characterization of seven human histamine H3 receptor isoforms.

    Sources

    Safety & Regulatory Compliance

    Safety

    4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine proper disposal procedures

    Executive Summary As a Senior Application Scientist overseeing laboratory safety and operational logistics, I frequently consult with drug development professionals on the safe handling of complex nitrogenous heterocycle...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist overseeing laboratory safety and operational logistics, I frequently consult with drug development professionals on the safe handling of complex nitrogenous heterocycles. The compound 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine is a highly specialized intermediate often utilized in kinase and receptor profiling. Because of its dense nitrogen content and basic functional groups, it requires rigorous operational discipline. This guide provides the essential, immediate safety and logistical information needed to manage this compound's lifecycle from benchtop to final disposal, ensuring both scientific integrity and regulatory compliance.

    Chemical Profile & Hazard Causality

    Understanding the structural chemistry of a compound is the first step in designing a self-validating safety protocol. 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine contains three distinct basic nitrogen centers: a pyrimidine ring, an azetidine ring, and a secondary propylamino group.

    • Basicity and Reactivity: The azetidine and propylamino groups make this compound a moderately strong base. It readily forms stable salts with acids and can cause significant skin, eye, and respiratory irritation upon contact[1].

    • Ecotoxicity: Like many pyrimidine and azetidine derivatives, this compound is potentially toxic to aquatic life with long-lasting effects[2]. It must never be discharged into municipal sewage systems.

    • Combustion Byproducts: Improper disposal or low-temperature burning of this nitrogen-rich heterocycle will release highly toxic nitrogen oxides (NOx) and carbon oxides[3]. Therefore, high-temperature incineration equipped with NOx scrubbers is the only acceptable method of final destruction.

    Operational Workflow for Safe Handling

    Before initiating any disposal procedures, strict engineering controls and Personal Protective Equipment (PPE) must be utilized to prevent exposure.

    • Engineering Controls: All handling of the dry powder must be conducted within a certified chemical fume hood to avoid breathing vapors, mist, or gas, and to ensure adequate ventilation[4].

    • PPE Specifications: Operators must wear nitrile gloves (which provide a sufficient barrier against basic amines), a protective lab coat, and safety glasses or a face shield tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[4].

    Step-by-Step Disposal Methodologies

    The following protocols are designed as self-validating systems. Every action includes a mechanistic rationale and a validation step to ensure the integrity of the disposal process.

    Protocol A: Solid Waste and Consumable Disposal

    Objective: Safely package solid residues to prevent aerosolization and dermal exposure.

    • Collection: Gather all solid powder residues, empty vials, and contaminated consumables (e.g., weighing boats, pipette tips, spatulas).

      • Causality: Consolidating waste minimizes the risk of cross-contamination across the laboratory.

    • Packaging: Place the collected materials into a primary polyethylene (PE) or polypropylene (PP) hazardous waste bag.

      • Causality: PE and PP plastics are chemically inert to basic amines, preventing container degradation.

    • Secondary Containment: Seal the primary bag and place it inside a secondary PE bag (double-bagging), then deposit it into a designated hazardous solid waste drum.

      • Validation: Visually inspect the exterior of the outer bag for any powder residue before placing it in the drum. If residue is present, the containment has failed and the item must be re-bagged.

    • Final Routing: Dispose of contents and contaminated packaging as unused product to an approved waste disposal plant[1][5]. Do not reuse containers[5].

    Protocol B: Liquid Waste Segregation and Neutralization

    Objective: Prevent incompatible chemical reactions and prepare liquid waste for safe incineration.

    • Aqueous Waste Processing: For aqueous buffers containing the compound, collect the liquid in a designated high-density polyethylene (HDPE) carboy.

      • Validation: Before sealing the carboy, use a calibrated pH meter or universal indicator strips to verify the pH is between 6.0 and 8.0.

      • Causality: The basic functional groups can cause exothermic salt formation if mixed with highly acidic waste streams, potentially over-pressurizing the waste container.

    • Organic Waste Processing: Collect organic solvent solutions (e.g., DMSO, methanol stocks) in a separate, clearly labeled non-halogenated organic waste carboy.

      • Causality: Organic waste requires specific high-temperature incineration routing. Mixing aqueous and organic streams significantly complicates the incineration process and increases disposal costs.

    • Storage: Store all liquid waste containers locked up in a cool, dry, and well-ventilated place[1][6]. Keep containers tightly closed[5].

    Emergency Spill Response Protocol

    In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

    • Immediate Isolation: Evacuate personnel to safe areas, remove all sources of ignition, and ensure adequate ventilation[1][4].

    • Dust Suppression (For Solids): Do NOT dry sweep. Moisten the spill with a compatible inert liquid (e.g., water or isopropanol) to prevent dust formation[4].

      • Causality: Vacuuming or dry sweeping without specialized HEPA filters can aerosolize the active compound, leading to severe inhalation exposure.

    • Containment & Cleanup: Absorb the moistened material with an inert substance (e.g., sand or vermiculite) and place it into a suitable, closed disposal container[1][4].

    • Decontamination: Wash the affected area thoroughly with soap and plenty of water[4].

      • Validation: Inspect the area under bright, direct light to ensure no crystalline residue remains on the benchtop or floor.

    Regulatory Compliance & Waste Classification

    Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste[7]. Under US EPA guidelines, the classification determination parameters are listed in 40 CFR 261.3[7]. Additionally, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification[7]. All surplus and non-recyclable solutions must be offered to a licensed professional waste disposal service[4].

    Table 1: Waste Stream Classification and Disposal Parameters
    Waste StreamPrimary Contaminant StateContainer SpecificationEPA Waste Code (Proxy)Final Disposal Method
    Solid Compound Pure Solid / PowderDouble-bagged PE/PPUnlisted (Characteristic)High-Temp Incineration
    Organic Solutions Dissolved in DMSO/MeOHHDPE CarboyD001 (If flammable)Incineration
    Aqueous Buffers Dissolved in WaterHDPE CarboyUnlistedIncineration / Special Waste
    Contaminated PPE Trace Solid / LiquidBiohazard / Hazmat BinN/AIncineration

    Waste Segregation Workflow Visualization

    G Start 4-(3-(Propylamino)azetidin-1-yl) pyrimidin-2-amine Waste Solid Solid Residue / Powder Start->Solid Liquid Liquid Solutions Start->Liquid PPE Contaminated PPE / Glassware Start->PPE HazSolid Hazardous Solid Waste (Double-bagged PE) Solid->HazSolid Org Organic Waste (e.g., DMSO, MeOH) Liquid->Org Organic Solvents Aq Aqueous Waste (pH 6-8) Liquid->Aq Aqueous Buffers PPE->HazSolid Incineration EPA-Approved Incineration (High-Temp NOx Scrubber) Org->Incineration Aq->Incineration HazSolid->Incineration

    Figure 1: Waste segregation and disposal workflow for the pyrimidin-2-amine derivative.

    References

    • [1] Title: 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine Safety Data Sheet. Source: AK Scientific, Inc. URL:

    • [6] Title: N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride Safety Data Sheet. Source: Kishida Chemical Co., Ltd. URL:

    • [2] Title: 4,6-Dimethyl-N-phenyl-pyrimidin-2-amine Safety Data Sheet. Source: Apollo Scientific. URL:

    • [4] Title: Safety Data Sheet - Aaron Chemicals (pyrimidin-2-amine derivative). Source: Aaron Chemicals LLC. URL:

    • [5] Title: JR-8287 - Safety Data Sheet. Source: Combi-Blocks. URL:

    • [7] Title: Sodium Hydroxide Safety Guide (Referencing US EPA 40 CFR 261.3 Classification). Source: Scribd. URL:

    • [3] Title: Meperfluthrin 0.05%MC Registration Dossier (Combustion Byproducts & EPA Guidelines). Source: Scribd. URL:

    Sources

    Handling

    Comprehensive Safety and Operational Guide: Handling 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine

    As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic, boilerplate safety data. 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine is a complex, pol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic, boilerplate safety data. 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine is a complex, polybasic compound featuring a pyrimidine core, an azetidine ring, and a propylamino substituent. This structural profile presents specific operational hazards that demand a mechanistic understanding of chemical safety, rigorous personal protective equipment (PPE) standards, and highly controlled handling protocols.

    It is imperative to develop comprehensive plans that adhere to strict safety protocols, employ appropriate PPE, ensure proper storage, and establish emergency preparedness procedures before handling such reactive intermediates[1].

    Mechanistic Hazard Profile & Causality

    To handle this compound safely, researchers must understand the causality behind its hazards:

    • High Localized Basicity (Corrosivity): The presence of multiple basic nitrogen atoms (primary, secondary, and tertiary amines) makes this compound a strong localized base. Free-base amines readily disrupt the lipid bilayers of human skin and mucous membranes, leading to severe irritation or chemical burns upon contact.

    • Pharmacological Toxicity: Given the aminopyrimidine motif—a privileged structure frequently found in kinase inhibitors (e.g., JAK/STAT pathway inhibitors)—this intermediate carries a high risk of unknown off-target pharmacological activity. Inhalation or percutaneous absorption could lead to unintended systemic toxicity.

    • Exothermic Reactivity: As a polybasic amine, it will react exothermically with acids, halogenated solvents, and oxidizing agents.

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient for handling concentrated, reactive amines. The following matrix details the required protective gear and the scientific rationale behind each choice.

    Table 1: Glove Material Permeation Profile for Polybasic Amines

    Quantitative permeation data dictates material selection to prevent percutaneous absorption.

    Glove MaterialBreakthrough TimeDegradation RatingOperational Causality & Recommendation
    Nitrile (Standard, 4 mil) 10 – 30 minGoodIncidental Contact: Sufficient for weighing dry solids. Amines permeate thin nitrile rapidly; gloves must be changed immediately upon contamination.
    Butyl Rubber (16 mil) > 240 minExcellentBulk Handling & Spills: Highly resistant to basic amines. Mandatory for spill cleanup or handling concentrated stock solutions.
    Natural Latex < 5 minPoorProhibited: Polybasic amines rapidly degrade natural rubber latex, offering virtually zero chemical protection.

    Additional PPE Requirements:

    • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 certified) are mandatory. Causality: Amine vapors and dust can cause severe corneal damage; standard safety glasses lack the orbital seal required to prevent vapor intrusion.

    • Body Protection: A flame-resistant (FR), knee-length laboratory coat with knit cuffs. Ensure the cuffs are tucked under the gloves to eliminate exposed skin at the wrists.

    Operational Protocols: Weighing and Solubilization

    The primary risk during routine handling is the aerosolization of the solid powder and subsequent inhalation. This step-by-step protocol is designed as a self-validating system to mitigate exposure.

    Step-by-Step Methodology:

    • Engineering Controls: Conduct all operations inside a certified chemical fume hood. Verify that the continuous face velocity is between 80–120 feet per minute (fpm) before initiating work.

    • Static Dissipation: Polybasic amine powders are highly prone to electrostatic charging. Position an anti-static zero-ionizer within 12 inches of the analytical balance.

    • Tool Selection: Utilize a grounded stainless-steel spatula for transfer. Causality: Plastic spatulas accumulate static charge, increasing the risk of powder repulsion, aerosolization, and contamination of the hood environment.

    • Primary Containment: Tare a pre-cleaned, anti-static weigh boat. Transfer the 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine slowly to minimize dust generation.

    • Solubilization: If preparing a stock solution in a dilute acid or polar aprotic solvent (e.g., DMSO), add the solvent dropwise initially. Causality: The neutralization of the multiple basic amine groups can be mildly exothermic; slow addition prevents localized boiling, splashing, or rapid vapor expansion.

    • Decontamination: Immediately wipe down the balance and surrounding work area with a mild 5% acetic acid solution to neutralize any microscopic amine dust, followed by a standard 70% ethanol wipe.

    Emergency Spill Management

    Accidents require immediate, scientifically sound responses. Never treat an amine spill like a standard aqueous spill.

    Step-by-Step Spill Protocol:

    • Isolation: Immediately evacuate the immediate vicinity, alert laboratory personnel, and increase fume hood ventilation if the spill occurred inside the sash.

    • PPE Escalation: Don heavy-duty butyl rubber gloves over standard nitrile gloves. Ensure chemical splash goggles and a face shield are worn.

    • Containment & Absorption: Wearing full PPE, absorb the spill with an inert, non-combustible absorbent material like vermiculite or dry sand[2]. Causality: Concentrated amines can react exothermically with cellulose; therefore, combustible materials like paper towels must never be used as the primary absorbent[2].

    • Collection: Use non-sparking polypropylene tools to collect the saturated vermiculite. Transfer the material into a high-density polyethylene (HDPE) hazardous waste bucket.

    • Neutralization: Treat the spill surface with a mild acidic neutralizer (e.g., citric acid powder or dilute acetic acid) to quench residual free-base amines, then wash the area with copious amounts of water.

    Disposal and Waste Management Plan

    The proper disposal of amine-containing intermediates is a critical regulatory and environmental responsibility. Amines are highly toxic to aquatic life and must never be disposed of via standard aqueous waste streams. Thermal destruction in a hazardous waste incinerator is a common and acceptable method for the disposal of amine waste[3].

    AmineWasteWorkflow Start End of Experiment (Amine Waste Generated) Segregate Segregate Waste Streams Start->Segregate Liquid Liquid Amine Waste (Aqueous/Organic) Segregate->Liquid Solid Contaminated Solid Waste (PPE, Wipes, Tubes) Segregate->Solid LabelLiq Label: 'Hazardous Waste Toxic/Corrosive Amines' Liquid->LabelLiq LabelSol Label: 'Hazardous Solid Waste Amine Contaminated' Solid->LabelSol Store Store in Vented, Secondary Containment LabelLiq->Store LabelSol->Store Incinerate Thermal Destruction (Hazardous Waste Incinerator) Store->Incinerate EHS Pickup

    Decision workflow for the handling, segregation, and disposal of hazardous amine waste.

    References

    • [1] Mitigation of Potential Risks in Chemical Laboratories: A Focused Review. ACS Publications. Available at:[Link]

    Sources

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